XL388-C2-amide-PEG9-NH2 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62FN5O13S.ClH/c1-33-37(43(51)49-11-14-62-38-5-2-34(30-36(38)32-49)35-3-7-40(46)48-31-35)4-6-39(42(33)44)63(52,53)29-10-47-41(50)8-12-54-15-17-56-19-21-58-23-25-60-27-28-61-26-24-59-22-20-57-18-16-55-13-9-45;/h2-7,30-31H,8-29,32,45H2,1H3,(H2,46,48)(H,47,50);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSADRLSBVSNXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63ClFN5O13S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to XL388-C2-amide-PEG9-NH2 Hydrochloride: A Bifunctional Intermediate for Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of XL388-C2-amide-PEG9-NH2 hydrochloride, a key bifunctional intermediate in the synthesis of advanced targeted therapeutics. The core of this molecule is XL388, a potent and selective ATP-competitive dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2. This document details the chemical structure, mechanism of action, and pharmacological properties of the XL388 core. Furthermore, it outlines the role of the C2-amide-PEG9-NH2 linker in enabling the conjugation of XL388 to other molecular entities, such as E3 ligase ligands for the generation of Proteolysis Targeting Chimeras (PROTACs) or other targeting moieties. Detailed experimental protocols for evaluating the biological activity of the XL388 core are provided, along with a summary of key quantitative data.
Core Structure and Chemical Properties
This compound is a derivative of the potent mTOR inhibitor, XL388. The core structure of XL388 is [7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone.[1][2] In this compound, a C2-amide linker followed by a nine-unit polyethylene (B3416737) glycol (PEG9) spacer and a terminal primary amine has been attached to the XL388 core. The hydrochloride salt improves the solubility and stability of the compound.
While this compound is primarily a synthetic intermediate, its properties are rooted in the pharmacology of XL388.
Table 1: Chemical Properties of XL388
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂FN₃O₄S | [1][2] |
| Molecular Weight | 455.5 g/mol | [1] |
| CAS Number | 1251156-08-7 | [1][2] |
| IUPAC Name | [7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone | [1][2] |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₆₃ClFN₅O₁₃S | |
| Molecular Weight | 944.50 g/mol | |
| SMILES Code | O=C(NCCS(=O)(C1=CC=C(C(N2CCOC3=CC=C(C4=CC=C(N)N=C4)C=C3C2)=O)C(C)=C1F)=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN.[H]Cl |
Mechanism of Action of the XL388 Core
The therapeutic potential of derivatives of this compound stems from the potent and specific inhibitory action of the XL388 core on the mTOR signaling pathway. XL388 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTORC2.[3] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival, and is frequently dysregulated in cancer.[1]
Inhibition of mTORC1 Signaling: XL388's inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including:
-
p70 S6 Kinase (p70S6K): Inhibition of p70S6K phosphorylation leads to the suppression of protein synthesis.
-
4E-Binding Protein 1 (4E-BP1): When not phosphorylated by mTORC1, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), inhibiting cap-dependent mRNA translation.
Inhibition of mTORC2 Signaling: The inhibition of mTORC2 by XL388 primarily affects the phosphorylation of:
-
Akt (Protein Kinase B): XL388 inhibits the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), which is crucial for its full activation. This dampens Akt-mediated cell survival signals.
Role as a Synthetic Intermediate
This compound is designed as a bifunctional linker for the synthesis of more complex molecules. The XL388 moiety serves as the "warhead" that binds to mTOR, while the terminal primary amine on the PEG linker provides a reactive handle for conjugation to another molecule of interest. This is particularly relevant in the development of PROTACs, where the amine can be coupled to an E3 ligase ligand. The PEG9 spacer helps to optimize the distance between the two ends of the PROTAC, which is critical for the formation of a productive ternary complex (Target-PROTAC-E3 ligase) and subsequent target protein degradation.
Quantitative Data for the XL388 Core
The following tables summarize the key quantitative data for the biological activity of the XL388 core.
Table 3: In Vitro Potency of XL388
| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |
| Biochemical Assay | mTOR Kinase | 9.9 nM | |
| Cellular Signaling (mTORC1) | MCF-7 (p-p70S6K T389) | 94 nM | |
| Cellular Signaling (mTORC2) | MCF-7 (p-Akt S473) | 350 nM | |
| Cell Proliferation | MCF-7 | 1.37 µM |
Table 4: Pharmacokinetic Properties of XL388
| Species | Plasma Protein Binding (at 5 µM) |
| Human | 86% |
| Monkey | 90% |
| Dog | 89% |
| Rat | 85% |
| Mouse | 84% |
Experimental Protocols
Detailed methodologies for key experiments to characterize the biological effects of the XL388 core are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the XL388 core on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
XL388 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of XL388 in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of XL388. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol is used to assess the effect of the XL388 core on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
XL388 (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-Akt, anti-Akt, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of XL388 for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and detect the signal using an imaging system.
In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the XL388 core in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
XL388 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer XL388 (e.g., 20-50 mg/kg) or vehicle control orally, once daily.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics by western blot).
Conclusion
This compound is a valuable synthetic intermediate built upon the potent and selective dual mTORC1/mTORC2 inhibitor, XL388. Its bifunctional nature, combining the mTOR-targeting XL388 core with a versatile PEGylated amine linker, makes it a key building block for the development of next-generation targeted therapies, including PROTACs. The comprehensive data and detailed protocols provided in this guide for the XL388 core will aid researchers in the design and execution of experiments to further explore the potential of novel therapeutics derived from this important intermediate.
References
An In-Depth Technical Guide to the Synthesis of XL388-C2-amide-PEG9-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of XL388-C2-amide-PEG9-NH2 hydrochloride, a bifunctional molecule designed for applications in targeted protein degradation, such as in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties of the core components, a proposed synthetic pathway, and relevant experimental protocols.
Introduction
XL388 is a potent and selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Its ability to comprehensively block mTOR signaling makes it a valuable warhead for the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the target protein and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.
The molecule this compound is a synthetic intermediate comprising the XL388 warhead, a flexible polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine. This terminal amine allows for subsequent conjugation to an E3 ligase ligand to complete the synthesis of a PROTAC.
Core Components and Properties
XL388
-
IUPAC Name: [7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone[6]
-
Mechanism of Action: ATP-competitive dual inhibitor of mTORC1 and mTORC2.[1][2]
-
Biological Activity: Exhibits potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.[1][7]
Table 1: Physicochemical Properties of XL388
| Property | Value | Reference(s) |
| CAS Number | 1251156-08-7 | [6] |
| Molecular Formula | C23H22FN3O4S | [6] |
| Molecular Weight | 455.50 g/mol | [6] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | [2] |
Table 2: In Vitro Inhibitory Activity of XL388
| Target | IC50 | Cell Line | Reference(s) |
| mTOR | 9.9 nM | (Enzymatic Assay) | [2] |
| mTORC1 (p-p70S6K T389) | 94 nM | MCF-7 | [2] |
| mTORC2 (p-Akt S473) | 350 nM | MCF-7 | [2] |
| Cell Proliferation | 1.37 µM | MCF-7 | [2] |
Proposed Synthetic Pathway
-
Functionalization of XL388: Introduction of a reactive handle, such as a carboxylic acid, onto the XL388 molecule.
-
Synthesis of the Linker: Preparation of the C2-amide-PEG9-NH2 linker with a protected terminal amine.
-
Coupling and Deprotection: Conjugation of the functionalized XL388 to the linker, followed by deprotection of the terminal amine and salt formation.
Experimental Protocols
Stage 1: Functionalization of XL388 (Proposed)
A crucial step is the introduction of a linker attachment point on XL388 without compromising its binding to mTOR. Based on the structure of XL388, a potential site for modification is the primary amine on the 6-aminopyridin-3-yl moiety. This amine could be acylated with a dicarboxylic acid anhydride (B1165640) to introduce a terminal carboxylic acid.
Materials:
-
XL388
-
Succinic anhydride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve XL388 (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution.
-
In a separate flask, dissolve succinic anhydride (1.5 equivalents) in anhydrous DMF.
-
Add the succinic anhydride solution dropwise to the XL388 solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain XL388-COOH.
Stage 2: Synthesis of Boc-NH-PEG9-C2-amide-NH2
This stage involves the synthesis of the amine-terminated PEG linker with a protected terminal amine.
Materials:
-
tert-Butyl (2-aminoethyl)carbamate
-
Succinimidyl acetate (B1210297)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Commercially available amine-PEG9-OH
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (B81097) (NaN3)
-
Triphenylphosphine (PPh3)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesize a Boc-protected diamine linker by reacting tert-butyl (2-aminoethyl)carbamate with succinimidyl acetate in the presence of TEA in DCM.
-
Alternatively, a more direct route involves starting with a commercially available heterobifunctional PEG linker, such as Boc-NH-PEG9-COOH.
-
Activate the carboxylic acid of Boc-NH-PEG9-COOH using a coupling agent like HATU or EDC/NHS.
-
React the activated linker with a large excess of a diamine (e.g., ethylenediamine) to form the amide bond, yielding Boc-NH-PEG9-C2-amide-NH2.
-
Purify the linker by column chromatography.
Stage 3: Coupling of XL388-COOH with Boc-NH-PEG9-C2-amide-NH2 and Deprotection
Materials:
-
XL388-COOH
-
Boc-NH-PEG9-C2-amide-NH2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Coupling:
-
Dissolve XL388-COOH (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve Boc-NH-PEG9-C2-amide-NH2 (1.2 equivalents) in anhydrous DMF.
-
Add the amine-linker solution to the activated XL388-COOH solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the crude product (XL388-C2-amide-PEG9-NH-Boc) by preparative HPLC.
-
-
Deprotection:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
-
Salt Formation:
-
Dissolve the resulting free amine in a minimal amount of DCM or methanol.
-
Add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Signaling Pathway and Mechanism of Action
// Nodes PI3K [label="PI3K"]; Akt [label="Akt"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; XL388 [label="XL388", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K"]; _4EBP1 [label="4E-BP1", labeljust=l]; S6 [label="Ribosomal Protein S6"]; eIF4E [label="eIF4E"]; Protein_Synthesis [label="Protein Synthesis & Cell Growth", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PI3K -> Akt [label="Activates"]; Akt -> mTORC1; mTORC2 -> Akt [label="Phosphorylates (S473)\n(Full Activation)"]; mTORC1 -> p70S6K; mTORC1 -> _4EBP1; p70S6K -> S6; _4EBP1 -> eIF4E [style=dashed, arrowhead=tee, label="Inhibits"]; S6 -> Protein_Synthesis; eIF4E -> Protein_Synthesis; Akt -> Cell_Survival; XL388 -> mTORC1 [style=dashed, arrowhead=tee, color="#EA4335"]; XL388 -> mTORC2 [style=dashed, arrowhead=tee, color="#EA4335"]; } Inhibitory action of XL388 on the PI3K/Akt/mTOR signaling pathway.
XL388 exerts its therapeutic effects by inhibiting both mTORC1 and mTORC2.[1] Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors such as p70S6K and 4E-BP1, leading to the suppression of protein synthesis and cell growth.[1] Inhibition of mTORC2 prevents the full activation of Akt by blocking its phosphorylation at serine 473, thereby reducing cell survival signals.[1] The dual inhibition of both complexes results in a more comprehensive blockade of the mTOR pathway compared to rapalogs, which primarily target mTORC1.[1]
Conclusion
The synthesis of this compound provides a valuable intermediate for the development of mTOR-targeting PROTACs. The proposed synthetic route leverages well-established chemical transformations, including amide bond formation and protecting group chemistry. The resulting bifunctional molecule combines the potent mTOR inhibitory activity of XL388 with a versatile linker for conjugation to an E3 ligase ligand, enabling the exploration of targeted protein degradation as a therapeutic strategy. Careful purification and analytical characterization at each step are crucial to ensure the final product's quality and suitability for subsequent applications in drug discovery and development.
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative structure-activity relationships of colchicines against P388 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship [pharfac.mans.edu.eg]
- 5. m.youtube.com [m.youtube.com]
- 6. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of XL388-C2-amide-PEG9-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of XL388-C2-amide-PEG9-NH2 hydrochloride. The document elucidates the core function of the XL388 moiety as a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2, and clarifies the role of the C2-amide-PEG9-NH2 hydrochloride component as a bifunctional linker for advanced therapeutic applications, such as Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2 by the XL388 Moiety
The primary pharmacological activity of the molecule resides in the XL388 component. XL388 is a highly potent and selective small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), both of which are targeted by XL388.[3][4]
By binding to the ATP-binding site of the mTOR kinase domain, XL388 competitively inhibits its catalytic activity.[2][4] This dual inhibition of both mTORC1 and mTORC2 leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, proving more effective than first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1.[2]
Inhibition of mTORC1 Signaling
XL388's inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors essential for protein synthesis and cell growth.[2][4] This includes the inhibition of:
-
p70 S6 Kinase (p70S6K): XL388 effectively prevents the phosphorylation of p70S6K at threonine 389.[2]
-
Ribosomal Protein S6 (S6): Consequently, the phosphorylation of S6, a downstream target of p70S6K, is also strongly inhibited.[4]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): XL388 blocks the phosphorylation of 4E-BP1, which then binds to and sequesters the eukaryotic initiation factor 4E (eIF4E), thereby impeding cap-dependent mRNA translation.[2][4]
Inhibition of mTORC2 Signaling
The inhibition of mTORC2 by XL388 primarily impacts cell survival signals through the modulation of Akt (Protein Kinase B).[2] Specifically, XL388 inhibits the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), a critical step for its full activation.[2][4] This dampens Akt-mediated survival pathways.
Function of the C2-amide-PEG9-NH2 hydrochloride Linker
The "C2-amide-PEG9-NH2 hydrochloride" component of the molecule functions as a bifunctional linker. It is an intermediate used in the synthesis of more complex molecules, such as C26-linked Rapamycin analogs and PROTACs.[5] PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
In this context, the XL388 moiety serves as the "warhead" that binds to the target protein (mTOR). The C2-amide-PEG9-NH2 linker provides a flexible polyethylene (B3416737) glycol (PEG) spacer, which is commonly used in PROTAC design to optimize the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. The terminal amine (NH2) group provides a reactive handle for conjugation to a ligand that binds to an E3 ligase (e.g., VHL or Cereblon ligands).
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the potency and cellular activity of the XL388 moiety.
| Parameter | Target | Value (IC50) | Reference |
| Enzymatic Inhibition | mTOR Kinase | 9.9 nM | [4][6] |
| Cellular mTORC1 Inhibition | p-p70S6K (T389) in MCF-7 cells | 94 nM | [6] |
| Cellular mTORC2 Inhibition | p-Akt (S473) in MCF-7 cells | 350 nM | [6] |
| Cell Proliferation | MCF-7 cells | 1.37 µM | [6] |
| Parameter | Kinase | Value (IC50) | Selectivity | Reference |
| Kinase Selectivity | mTOR | 9.9 nM | >1000-fold vs. PI3K kinases | [6] |
| DNA-PK | 8.831 µM | [4] |
Experimental Protocols
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of XL388 on mTOR kinase activity.
Methodology:
-
The kinase reaction is initiated by combining recombinant mTOR protein with a reaction buffer containing ATP and a specific substrate (e.g., a p70S6K fragment).
-
XL388 is added at various concentrations to determine its inhibitory effect.
-
The reaction is incubated for a defined period at 30°C and then terminated.
-
The level of substrate phosphorylation is quantified using methods such as a radioactive filter-binding assay (using ³³P-ATP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Western Blot Analysis of mTOR Pathway Inhibition
Objective: To assess the effect of XL388 on the phosphorylation status of mTORC1 and mTORC2 downstream effectors in cells.
Methodology:
-
Cell Treatment: Culture cells of interest (e.g., MCF-7) to 70-80% confluency and treat with serial dilutions of XL388 or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for total and phosphorylated forms of mTOR targets (e.g., p-p70S6K, p-S6, p-4E-BP1, p-Akt S473) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the anti-proliferative effect of XL388 on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of XL388 for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.
Visualizations
References
A Technical Guide to XL388-C2-amide-PEG9-NH2 Hydrochloride for the Synthesis of Novel C26-Linked Rapamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of XL388-C2-amide-PEG9-NH2 hydrochloride, a key intermediate for the synthesis of novel C26-linked rapamycin (B549165) analogs. These next-generation mTOR inhibitors hold significant promise for applications in oncology and other therapeutic areas where the mTOR signaling pathway is dysregulated. This document details the underlying science, synthesis protocols, and biological evaluation methods relevant to the development of these promising compounds.
Introduction: Targeting the mTOR Pathway with Precision
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human diseases, most notably cancer, making it a critical target for therapeutic intervention.[2][3] Rapamycin, a natural macrolide, was the first identified mTOR inhibitor. However, its clinical utility can be limited by its pharmacokinetic properties and the development of resistance.[1]
This has driven the development of novel rapamycin analogs, or "rapalogs," with improved therapeutic profiles. A promising strategy in this endeavor is the chemical modification of the rapamycin core at the C26 position. This is achieved using specialized intermediates like this compound, which allows for the introduction of various chemical entities to fine-tune the pharmacological properties of the final analog.[4]
XL388 is a highly potent and ATP-competitive dual inhibitor of both mTORC1 and mTORC2 complexes, with an IC50 of 9.9 nM for mTOR.[5][6] By incorporating a derivative of XL388 into the rapamycin scaffold via a polyethylene (B3416737) glycol (PEG) linker, it is possible to create bifunctional molecules with potentially enhanced efficacy and novel mechanisms of action.
The Role of this compound
This compound is a heterobifunctional linker designed for the precise chemical modification of rapamycin. Its structure comprises three key components:
-
XL388 Moiety: A potent mTOR inhibitor that serves as the "warhead" of the resulting analog.
-
PEG9 Linker: A nine-unit polyethylene glycol spacer that provides flexibility and improves the solubility of the final conjugate.
-
Amine Group: A reactive primary amine that facilitates covalent attachment to an activated rapamycin core.
The use of this intermediate allows for a modular approach to the synthesis of C26-linked rapamycin analogs, enabling the systematic exploration of structure-activity relationships.
The mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[1][4] Rapamycin and its analogs primarily inhibit mTORC1 by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR.[7]
References
- 1. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Bifunctional Linkers for mTOR Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, making it a prime target for therapeutic intervention. Traditional mTOR inhibitors have faced challenges such as incomplete pathway inhibition and the development of resistance. A novel and promising strategy to overcome these limitations is the use of bifunctional molecules, particularly proteolysis-targeting chimeras (PROTACs), which are designed to induce the targeted degradation of the mTOR protein.[1][2]
This technical guide provides a comprehensive overview of bifunctional linkers for mTOR inhibitors, focusing on their design, synthesis, and biological evaluation. It is intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field.
The Core Concept: PROTACs for mTOR Degradation
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein (in this case, mTOR), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing mTOR and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of mTOR, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the sustained knockdown of the target protein at potentially lower drug concentrations compared to traditional inhibitors.[1]
Key Components of mTOR-Targeting Bifunctional Molecules
mTOR Inhibitor "Warheads"
The choice of the mTOR inhibitor is critical for the potency and selectivity of the resulting bifunctional molecule. Both allosteric and ATP-competitive inhibitors have been explored as warheads.
-
MLN0128 (Sapanisertib): An ATP-competitive inhibitor that targets the kinase domain of both mTORC1 and mTORC2. Its structure provides a suitable attachment point for the linker without significantly compromising its binding to mTOR.[1]
-
Rapamycin and its analogs (Rapalogs): Allosteric inhibitors that bind to the FRB domain of mTORC1. These have been used in the development of bivalent inhibitors like RapaLink-1.
E3 Ligase Ligands
The selection of the E3 ligase ligand determines which of the over 600 human E3 ligases is recruited for the degradation of mTOR. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Pomalidomide: A derivative of thalidomide (B1683933) that binds to the E3 ligase Cereblon (CRBN). It is a widely used E3 ligase ligand in the design of PROTACs.[1][2]
-
VH032: A ligand for the von Hippel-Lindau (VHL) E3 ligase. Bifunctional molecules incorporating VHL ligands have shown potent degradation of various target proteins.[3]
Linker Design and Synthesis
The linker is a crucial component that influences the formation of a stable and productive ternary complex between mTOR, the bifunctional molecule, and the E3 ligase. The length, composition, and attachment points of the linker must be carefully optimized. Common linker motifs include alkyl chains and polyethylene (B3416737) glycol (PEG) units.[4] The synthesis of these bifunctional molecules often involves multi-step chemical reactions to connect the mTOR inhibitor and the E3 ligase ligand.[1][5]
Quantitative Data on Bifunctional mTOR Inhibitors
The efficacy of bifunctional mTOR inhibitors is primarily evaluated by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The half-maximal inhibitory concentration (IC50) is also used to assess their impact on cell viability.
| Compound Name/Type | mTOR Inhibitor Warhead | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | IC50 (µM) | Reference |
| PD-M6 | MHY-1485 (mTOR agonist) | Pomalidomide (CRBN) | Not Specified | 4.8 µM | Not Reported | 11.3 (HeLa) | [6][7] |
| GP262 | PKI587 (dual PI3K/mTOR inhibitor) | VH032 (VHL) | MDA-MB-231 | 45.4 nM | 74.9 | Not Reported | [3][8] |
| P1 (MLN0128-based) | MLN0128 | Pomalidomide (CRBN) | MCF-7 | Not Reported | Not Reported | Not Reported | [1] |
| RapaLink-1 | Rapamycin & MLN0128 | Not Applicable (bivalent inhibitor) | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
Western Blot for mTOR Degradation
This is the most common method to directly measure the reduction in mTOR protein levels.[9][10][11][12][13]
a. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the bifunctional mTOR inhibitor in complete growth medium.
-
Treat the cells with varying concentrations of the compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using an appropriate percentage gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against mTOR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the mTOR protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]
Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the effect of the bifunctional molecule on cell proliferation and health by measuring ATP levels.[15][16]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the bifunctional mTOR inhibitor for a specified period (e.g., 72 hours).
b. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
c. Data Analysis:
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[17][18][19]
HiBiT Assay for Live-Cell Protein Degradation
This high-throughput method allows for the quantitative measurement of protein degradation in real-time in living cells.[20][21]
a. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the mTOR gene.
-
Select and validate a clonal cell line expressing the HiBiT-tagged mTOR protein.
b. Assay Procedure:
-
Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.
-
Add the LgBiT protein and a luminescent substrate to the cells.
-
Add serial dilutions of the bifunctional mTOR inhibitor to the wells.
-
Measure luminescence at various time points using a plate reader.
c. Data Analysis:
-
Normalize the luminescence signal to a time-zero reading or a vehicle control.
-
Calculate the percentage of protein degradation for each concentration and time point.
-
Determine the degradation rate, Dmax, and DC50 from the kinetic data.
Mandatory Visualizations
mTOR Signaling Pathway
Caption: A simplified diagram of the mTOR signaling pathway.
Experimental Workflow for Evaluating Bifunctional mTOR Inhibitors
Caption: General workflow for evaluating bifunctional mTOR inhibitors.
Mechanism of Action of an mTOR PROTAC
Caption: Logical relationship of mTOR PROTAC mechanism of action.
References
- 1. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 2. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reversing an agonist into an inhibitor: Development of mTOR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. addgene.org [addgene.org]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. OUH - Protocols [ous-research.no]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. IC50 determination [bio-protocol.org]
- 19. promega.com [promega.com]
- 20. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 21. Target Degradation [promega.sg]
The Strategic Application of XL388-C2-amide-PEG9-NH2 Hydrochloride in Advanced Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
XL388-C2-amide-PEG9-NH2 hydrochloride has emerged as a critical chemical intermediate in the synthesis of novel therapeutics for cancer research. This bifunctional molecule, characterized by a polyethylene (B3416737) glycol (PEG) spacer of nine units, an amide group, and a terminal amine, serves a dual purpose. It is integral to the creation of C26-linked Rapamycin (B549165) analogs, a new generation of mTOR inhibitors, and functions as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the synthesis, mechanism of action, and experimental evaluation of compounds derived from this versatile intermediate, providing researchers with the foundational knowledge to leverage its potential in developing next-generation cancer therapies.
Introduction: A Bifunctional Intermediate for Targeted Cancer Therapy
This compound is a specialized chemical entity designed for the strategic modification of bioactive molecules.[1] Its unique structure, featuring a PEGylated linker with a terminal amine, makes it an ideal building block for two distinct but related therapeutic strategies in oncology: the development of C26-linked Rapamycin analogs and the construction of mTOR-targeting PROTACs. The PEG component enhances the aqueous solubility and optimizes the pharmacokinetic properties of the resulting conjugates, a crucial aspect for drug development.
Application in the Synthesis of C26-Linked Rapamycin Analogs
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] Rapamycin and its analogs, known as "rapalogs," are established mTOR inhibitors. The development of C26-linked Rapamycin analogs represents a significant advancement, allowing for the fine-tuning of the molecule's pharmacological properties.[1] this compound is a key intermediate in this process, enabling the attachment of various functional groups to the C26 position of the rapamycin core.[1]
General Synthesis Protocol for C26-Linked Rapamycin Analogs
The synthesis of C26-linked Rapamycin analogs using this compound involves a two-step process:
-
Activation of the C26 Hydroxyl Group: Rapamycin is treated with triflic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an anhydrous aprotic solvent like dichloromethane (B109758) at low temperatures (-78°C to 0°C). This selectively activates the C26 hydroxyl group, forming a C26-O-triflate rapamycin intermediate.[1]
-
Nucleophilic Substitution: The C26-O-triflate intermediate is then reacted with this compound in a polar aprotic solvent such as dimethylformamide (DMF). The terminal amine of the linker displaces the triflate group, forming the C26-linked conjugate.[1]
-
Purification: The final product is purified using standard techniques like column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).[1]
Role as a Linker in mTOR-Targeting PROTACs
PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of target proteins.[3] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The linker is a critical component, as its length and composition influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[3]
The structure of this compound makes it an excellent candidate for a PROTAC linker. The terminal amine allows for conjugation to an E3 ligase ligand, while the other end can be attached to an mTOR-binding molecule (like a rapamycin analog or another mTOR inhibitor). The PEG9 chain provides the necessary flexibility and length to facilitate the productive formation of the ternary complex, leading to the degradation of mTOR.[2]
Mechanism of Action of an mTOR-Targeting PROTAC
An mTOR-targeting PROTAC synthesized using a linker like XL388-C2-amide-PEG9-NH2 would function as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to mTOR and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the mTOR protein.
-
Proteasomal Degradation: The polyubiquitinated mTOR is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is released and can initiate another round of mTOR degradation.
Quantitative Data and Performance Metrics
The efficacy of PROTACs is evaluated using two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[4] The following table presents data for GP262, a dual PI3K/mTOR-targeting PROTAC, which illustrates the type of quantitative analysis performed for such molecules.[5]
| PROTAC Name | E3 Ligase Ligand | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) |
| GP262 | VH032 (AHPC-based) | p110α | MDA-MB-231 | 227.4 | 71.3 |
| p110γ | MDA-MB-231 | 42.23 | 88.6 | ||
| mTOR | MDA-MB-231 | 45.4 | 74.9 | ||
| Data for GP262 sourced from a study on dual PI3K/mTOR-targeting PROTACs.[5] |
Experimental Protocols
The evaluation of mTOR-targeting PROTACs involves a series of in vitro assays to determine their degradation efficiency and cellular effects.
Protocol for Determination of DC50 and Dmax by Western Blot
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.[5]
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MDA-MB-231) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 18-24 hours.[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for mTOR.
-
Probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities.
-
Normalize the mTOR band intensity to the loading control.
-
Calculate the percentage of mTOR remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[5]
-
Protocol for Cell Viability/Cytotoxicity Assay
This assay assesses the effect of the PROTAC on cell proliferation.[6]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a 96-well plate reader.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the mTOR signaling pathway and the experimental workflow for PROTAC evaluation can aid in understanding the broader context of this research.
Conclusion
This compound is a valuable and versatile tool for cancer researchers. Its application in the synthesis of C26-linked Rapamycin analogs and as a linker for mTOR-targeting PROTACs provides two powerful strategies for modulating the mTOR pathway. The ability to induce the degradation of mTOR, rather than simply inhibiting its function, offers the potential to overcome resistance mechanisms and achieve a more profound and durable therapeutic effect. This guide provides the fundamental knowledge and experimental framework for researchers to explore the potential of this key intermediate in the development of novel cancer therapies.
References
An In-depth Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, a critical component covalently connecting the antibody and the payload, is paramount to the success of an ADC.[1][2] It must remain stable in systemic circulation to prevent premature release of the toxic drug, yet efficiently release the payload upon reaching the target tumor cell.[3][4][5] This guide provides a detailed examination of ADC linker technology, focusing on classification, mechanisms of action, quantitative performance, and the experimental protocols essential for their evaluation.
The Core Role of the Linker in ADC Design
The linker is not merely a passive connector; it is a key determinant of an ADC's therapeutic index.[4] An ideal linker ensures that the cytotoxic payload is delivered specifically to the intended target environment, thereby sparing healthy cells.[6] It must balance the need for stability in the bloodstream (pH 7.4) with the requirement for timely payload release within the tumor microenvironment or inside the cancer cell.[1][7][8] The choice of linker chemistry has a significant impact on the ADC's pharmacokinetics, efficacy, and overall safety profile.[1][9]
Classification of ADC Linkers
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of payload release.[6][8][10]
Cleavable linkers are designed to be selectively broken down by specific triggers present in the tumor microenvironment or within the cancer cell.[6][8][] This targeted release mechanism can also enable a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[6] There are three primary classes of cleavable linkers based on their cleavage mechanism.[6][7]
-
Protease-Sensitive Linkers: These linkers incorporate a specific peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][7][8] The most common example is the valine-citrulline (VC) dipeptide linker.[6][7] Other peptide linkers include Gly-Gly-Phe-Gly (GGFG), which is sensitive to cathepsin L.[8]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers utilize chemical bonds, like hydrazones, that are stable at the physiological pH of blood (7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][6][8] While effective, hydrazone linkers can exhibit some instability in circulation, potentially leading to off-target toxicity.[1][10]
-
Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), which is significantly more abundant inside cells than in the plasma.[6] This differential concentration allows for selective payload release within the cytosol.
Non-cleavable linkers consist of stable, covalent bonds, such as a thioether bond formed from a maleimidocaproyl (MC) or succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[7][9][10] Unlike cleavable linkers, they do not have an external trigger for drug release.[7][9] Instead, the payload is released only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[6][7][9][12] This process releases the payload with the linker and a conjugated amino acid (e.g., lysine (B10760008) or cysteine) still attached.[7][12]
Key Characteristics:
-
Enhanced Stability: Non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a lower risk of systemic toxicity and an improved therapeutic window.[6][7]
-
No Bystander Effect: The released payload-linker-amino acid complex is typically charged and cannot readily cross cell membranes, thus limiting the bystander effect.[13]
-
Dependence on Internalization: The efficacy of ADCs with non-cleavable linkers is entirely dependent on target antigen binding, internalization, and lysosomal trafficking.[12]
Mechanisms of Drug Release and Action
The mechanism of drug release is intrinsically tied to the linker type. The subsequent cytotoxic effect is determined by the payload.
Many common ADC payloads, such as DM1 (a maytansinoid) and MMAE (monomethyl auristatin E), are potent antimitotic agents that disrupt microtubule dynamics.[14][15][16]
-
DM1 (Emtansine): Upon release, DM1 binds to tubulin and inhibits the polymerization of microtubules.[17] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptotic cell death.[14][17] At lower concentrations, it can also lead to mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[14][18]
-
MMAE (Vedotin): MMAE also acts as a potent inhibitor of tubulin polymerization.[16][19] By binding to tubulin, it prevents the formation of the mitotic spindle, which is essential for cell division.[17] This leads to cell cycle arrest and the induction of apoptosis.[16]
Quantitative Analysis of Linker Performance
The stability and performance of ADC linkers can be quantified and compared using several key metrics. Non-cleavable linkers generally show higher plasma stability than cleavable ones.[4]
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Features | Example ADC |
| Non-Cleavable | ||||
| Thioether (SMCC) | Antibody Degradation | High | Very stable; no bystander effect.[4][13] | Trastuzumab emtansine (Kadcyla®)[4] |
| Cleavable | ||||
| Dipeptide (vc-PABC) | Protease (Cathepsin B) | High | Stable in circulation, efficient intracellular cleavage.[3] | Brentuximab vedotin (Adcetris®) |
| Hydrazone | Low pH | Moderate | Susceptible to hydrolysis at physiological pH, potential for off-target release.[1][10] | Gemtuzumab ozogamicin (B1678132) (Mylotarg®) |
| Disulfide | Reduction (Glutathione) | Low to Moderate | Less stable due to reducing agents in plasma.[4] | Ravtansine-based ADCs (investigational) |
| Glucuronide | β-glucuronidase | High | Stable; enzyme is present in lysosomes and some tumor microenvironments.[10] | Glembatumumab vedotin (investigational) |
Key Experimental Protocols for Linker Evaluation
Rigorous analytical and functional testing is required to characterize the stability and efficacy of an ADC linker.[2][20][21]
This assay is crucial for assessing the premature release of the payload in circulation.[3][22]
Objective: To quantify the stability of the ADC and the rate of free payload release when incubated in plasma from various species (e.g., human, mouse, rat).[3][22]
Methodology:
-
Preparation: Prepare ADC stock solutions in an appropriate buffer. Obtain plasma (e.g., human, mouse) containing an anticoagulant.[3][23]
-
Incubation: Incubate the ADC in plasma at 37°C.[3] Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 144 hours).[22]
-
Sample Processing (for Free Payload Analysis): To each plasma aliquot, add a protein precipitation agent (e.g., acetonitrile) to separate the free payload from plasma proteins and the intact ADC.[22] Centrifuge the samples to pellet the precipitated proteins.[22]
-
Sample Processing (for Intact ADC Analysis): The intact ADC or total antibody can be quantified using methods like ELISA.[3]
-
Quantification:
-
Free Payload: Analyze the supernatant from the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the released payload.[3][22]
-
Intact/Total ADC: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of the total antibody or the antibody-conjugated drug over time.[3][4][23] A decrease in the drug-to-antibody ratio (DAR) indicates payload deconjugation.[4]
-
-
Data Analysis: Plot the concentration of free payload or the percentage of intact ADC over time to determine the linker's stability and half-life in plasma.
This assay determines the potency of the ADC against target cancer cells.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Culture: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the free payload, and a non-targeting control ADC. Add the compounds to the cells and incubate for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Normalize the viability data to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
The overall characterization of an ADC is a complex process involving multiple analytical techniques to ensure quality, consistency, and stability.[20][24][25]
Conclusion and Future Directions
The linker is a cornerstone of ADC technology, and its rational design is essential for developing safe and effective cancer therapies. While early linkers faced challenges with stability, modern cleavable and non-cleavable linkers offer a sophisticated toolkit for drug developers.[1] Non-cleavable linkers provide exceptional stability, whereas advanced cleavable linkers allow for potent bystander killing effects. Future research will continue to focus on developing novel linker technologies with enhanced tumor-selectivity and finely-tuned release kinetics, further expanding the therapeutic potential of antibody-drug conjugates.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. dls.com [dls.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. books.rsc.org [books.rsc.org]
- 13. genemedi.net [genemedi.net]
- 14. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 18. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. labiotech.eu [labiotech.eu]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 25. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
In-Depth Technical Guide: XL388-C2-amide-PEG9-NH2 Hydrochloride and its Application in C26-Linked Rapamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of XL388-C2-amide-PEG9-NH2 hydrochloride, a key intermediate in the synthesis of novel C26-linked rapamycin (B549165) analogs. While a specific CAS number for this compound is not publicly available, this document will detail the core component, XL388, its mechanism of action as a dual mTORC1/mTORC2 inhibitor, and its application in creating a new class of potential therapeutics. This guide includes detailed experimental protocols, quantitative data, and visualizations to support research and development in this area.
Core Component: XL388
XL388 is a potent and selective, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR). It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is a known hallmark of various cancers, making it a significant target for therapeutic intervention.
Quantitative Data for XL388
The following tables summarize the key quantitative data regarding the potency and cellular activity of XL388.
| Parameter | Value | Notes |
| Molecular Formula | C43H63ClFN5O13S | For this compound |
| Molecular Weight | 944.50 g/mol | For this compound |
| mTOR Kinase Inhibition (IC50) | 9.9 nM | In vitro biochemical assay |
| mTORC1 Inhibition (p-p70S6K T389 IC50) | 94 nM | In MCF-7 cells |
| mTORC2 Inhibition (p-Akt S473 IC50) | 350 nM | In MCF-7 cells |
| Cell Proliferation (IC50) | 1.37 µM | In MCF-7 cells |
Signaling Pathway
XL388 exerts its therapeutic effects by inhibiting the kinase activity of mTOR, thereby blocking downstream signaling. The following diagram illustrates the mTOR signaling pathway and the points of inhibition by XL388.
Caption: Simplified mTOR signaling pathway illustrating dual inhibition by XL388.
Experimental Protocols
This section provides detailed methodologies for the synthesis of C26-linked rapamycin analogs using this compound, and subsequent biological evaluation.
Synthesis of C26-Linked Rapamycin Analogs
The synthesis involves a two-step process: activation of the C26 hydroxyl group of rapamycin and subsequent nucleophilic substitution with the amine linker.
Caption: General workflow for the synthesis of C26-linked rapamycin analogs.
Step 1: Activation of Rapamycin (Formation of C26-O-Triflate Rapamycin)
-
Dissolve rapamycin (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine (2-3 equivalents) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (B1165640) (Tf2O, 1.5-2 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude C26-O-triflate rapamycin is typically used in the next step without further purification.
Step 2: Nucleophilic Substitution with XL388-C2-amide-PEG9-NH2
-
Dissolve the crude C26-O-triflate rapamycin in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
In a separate flask, dissolve this compound in DMF and neutralize with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to free the amine.
-
Add the free amine solution to the activated rapamycin solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of the synthesized C26-linked rapamycin analogs on mTOR kinase activity.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add recombinant human mTOR enzyme to the wells of a microplate.
-
Add the synthesized rapamycin analog at various concentrations.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a peptide derived from p70S6K) and ATP.
-
Incubate for 30-60 minutes at 30 °C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay
This assay determines the anti-proliferative effects of the C26-linked rapamycin analogs on cancer cell lines.
-
Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized rapamycin analog and a vehicle control.
-
Incubate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This compound serves as a critical building block for the development of novel C26-linked rapamycin analogs. By leveraging the potent dual mTOR inhibitory activity of the XL388 core, these new analogs offer the potential for improved therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds further.
chemical properties of XL388-C2-amide-PEG9-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL388-C2-amide-PEG9-NH2 hydrochloride is a functionalized derivative of XL388, a potent and selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2. This molecule incorporates a C2-amide polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, making it a valuable intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates. The core activity of this compound is derived from the XL388 warhead, which effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
This technical guide provides a comprehensive overview of the known chemical and biological properties of XL388 and its derivatives, with a focus on the functional aspects relevant to this compound. It includes available data, detailed experimental protocols for assessing its biological activity, and visualizations of the targeted signaling pathway and experimental workflows.
Chemical Properties
Detailed experimental data for the synthesis and characterization of this compound are not extensively available in peer-reviewed literature, as it is primarily a research intermediate. However, based on its structure and available information from suppliers, the following properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C43H63ClFN5O13S | [1] |
| Molecular Weight | 944.50 g/mol | [2] |
| Appearance | Likely a solid | General knowledge |
| Solubility | Soluble in DMSO. Preparation of aqueous solutions for in vivo studies often involves co-solvents like PEG300 and Tween-80. | [2] |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, away from moisture. | [2] |
Structural Features
-
XL388 Core: The foundational component responsible for the molecule's biological activity as a dual mTORC1/mTORC2 inhibitor.
-
C2-amide Linker: A short amide linkage that connects the XL388 core to the PEG chain.
-
PEG9 Chain: A nine-unit polyethylene glycol chain that enhances solubility and provides a flexible spacer arm. The PEG linker can influence the pharmacokinetic properties of the final conjugate.
-
Terminal Amine (NH2): A reactive functional group that allows for covalent attachment to other molecules, such as E3 ligase ligands in PROTAC synthesis.
-
Hydrochloride Salt: The amine group is protonated to form a hydrochloride salt, which generally enhances stability and aqueous solubility compared to the free base.
Stability and Reactivity
-
Stability: As a hydrochloride salt, the compound is expected to be relatively stable under standard storage conditions.[2] PEGylated compounds are generally stable, though the ether linkages in the PEG chain can be susceptible to oxidation over long periods or under harsh conditions.
-
Reactivity: The primary site of reactivity for conjugation is the terminal primary amine. This group can readily participate in common bioconjugation reactions, such as amide bond formation with activated carboxylic acids (e.g., NHS esters) or reductive amination with aldehydes and ketones.
Biological Activity and Mechanism of Action
The biological activity of this compound is conferred by the XL388 moiety. XL388 is a highly potent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase with an IC50 of 9.9 nM.[1] It acts in an ATP-competitive manner to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, resulting in anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1]
Inhibition of mTORC1 and mTORC2 Signaling
-
mTORC1 Inhibition: XL388 blocks the phosphorylation of key mTORC1 substrates, including p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to the inhibition of protein synthesis and cell growth.
-
mTORC2 Inhibition: XL388 also inhibits the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), which is crucial for its full activation.[1] This dampens Akt-mediated survival signals.
The dual inhibition of both mTORC1 and mTORC2 by XL388 provides a more complete shutdown of the mTOR pathway compared to rapalogs, which primarily target mTORC1.
Quantitative Biological Data for XL388
| Assay Type | Target/Cell Line | IC50 Value |
| mTOR Kinase Assay | mTOR | 9.9 nM |
| Cellular mTORC1 Inhibition (p-p70S6K) | MCF-7 | 94 nM |
| Cellular mTORC2 Inhibition (p-Akt S473) | MCF-7 | 350 nM |
| Cell Proliferation | MCF-7 | 1.37 µM |
Signaling Pathway
Caption: The mTOR signaling pathway and points of inhibition by XL388.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of XL388 and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of mTOR Pathway Proteins
This protocol is for detecting changes in the phosphorylation status of key mTOR pathway proteins following treatment with the compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, anti-p-Akt S473, anti-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to remove debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the compound (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess anti-tumor efficacy.
Conclusion
This compound is a valuable chemical tool for researchers in cancer biology and drug development. Its core functionality as a potent dual mTORC1/mTORC2 inhibitor, combined with a versatile PEGylated amine linker, makes it an ideal starting point for the synthesis of targeted therapeutics like PROTACs. While detailed public data on its synthesis and chemical characterization are limited, the well-documented biological activity of the parent compound, XL388, provides a strong foundation for its application in preclinical research. The protocols provided in this guide offer a framework for the robust evaluation of its biological effects in both in vitro and in vivo models.
References
The Discovery of Novel mTOR Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery of novel mTOR inhibitors, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their characterization.
The mTOR Signaling Pathway: A Complex Regulatory Network
The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, energy levels, and cellular stress.
-
mTORC1 is sensitive to the allosteric inhibitor rapamycin and its analogs (rapalogs). It primarily regulates cell growth by promoting protein synthesis through the phosphorylation of key substrates like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is generally considered rapamycin-insensitive and is crucial for cell survival and proliferation. A key function of mTORC2 is the phosphorylation and activation of the kinase Akt at serine 473, a critical node in the PI3K/Akt signaling pathway.
The intricate PI3K/Akt/mTOR signaling pathway is a major focus of drug discovery efforts. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, leading to the production of PIP3 and subsequent recruitment and activation of Akt. Akt, in turn, can activate mTORC1. This pathway is tightly regulated by tumor suppressors such as PTEN, which counteracts PI3K activity.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Generations of mTOR Inhibitors
The limitations of first-generation mTOR inhibitors, such as the incomplete inhibition of mTORC1 and the activation of feedback loops leading to Akt activation, have spurred the development of newer generations of more effective and specific inhibitors.[1]
Figure 2: Targeting Domains of Different mTOR Inhibitor Generations.
Quantitative Data for Novel mTOR Inhibitors
The following tables summarize the in vitro potency and selectivity of several novel mTOR inhibitors across different generations.
Table 1: Second-Generation mTOR Kinase Inhibitors (TORKis)
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Highlights | Reference(s) |
| Torin1 | mTORC1/mTORC2 | 2-10 | ~1000-fold vs. PI3K; ~100-fold vs. 450 other kinases | [1][2][3] |
| AZD8055 | mTOR | 0.8 | ~1000-fold vs. PI3K isoforms; inactive against 260 other kinases | [4][5][6][7] |
| OSI-027 | mTORC1/mTORC2 | 22 (mTORC1), 65 (mTORC2) | >100-fold vs. other PI3K-related kinases | [8][9][10][11] |
Table 2: Dual PI3K/mTOR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Proliferation IC50 (nM) | Reference(s) |
| NVP-BEZ235 | PI3K/mTOR | PI3Kα: 4, mTOR: 7 | Varies by cell line (e.g., 25-1600 nM in K562/A cells) | [12][13][14][15][16] |
Table 3: Third-Generation mTOR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Mechanism | Reference(s) |
| RMC-5552 | mTORC1-selective | p4EBP1: ~1.4 | Bi-steric inhibitor targeting both FRB and kinase domains | [17][18][19][20][21] |
| Rapalink-1 | mTORC1/mTORC2 | p-RPS6: ~1.56 | Bivalent inhibitor (Rapamycin + TORKi) | [22][23][24][25][26] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of novel mTOR inhibitors.
In Vitro mTOR Kinase Assay
This protocol is adapted from methodologies used for the characterization of inhibitors like 3HOI-BA-01 and OSI-027.[9][27]
Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.
Materials:
-
Active mTOR enzyme (e.g., recombinant human mTOR)
-
Inactive substrate protein (e.g., GST-S6K1 or His-tagged 4E-BP1)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
ATP solution (100 µM)
-
Test inhibitor at various concentrations
-
SDS-PAGE gels and Western blotting reagents
-
Phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-4E-BP1 (Thr37/46))
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the kinase assay buffer, active mTOR enzyme, and the inactive substrate protein.
-
Add the test inhibitor at a range of final concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each tube.
-
Incubate the reactions at 30°C for 30 minutes with gentle agitation.
-
Stop the reactions by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using a phospho-specific antibody for the substrate to detect the extent of phosphorylation.
-
Visualize the bands using an appropriate detection system and quantify the band intensities.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Figure 3: Workflow for an In Vitro mTOR Kinase Assay.
Cell Viability Assay (MTT/CCK-8)
This protocol is a generalized procedure based on methods used for testing inhibitors like NVP-BEZ235.[12][13][14]
Objective: To assess the effect of an mTOR inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include untreated and vehicle-treated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, remove the medium and add solubilization buffer to dissolve the crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for mTOR Pathway Modulation
This protocol outlines the general steps for assessing the phosphorylation status of key mTOR pathway proteins in inhibitor-treated cells.[28][29][30][31]
Objective: To determine if an mTOR inhibitor modulates the mTOR signaling pathway in cells by analyzing the phosphorylation of downstream targets.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the mTOR inhibitor at various concentrations and for different time points.
-
Lyse the cells using ice-cold RIPA buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for the total protein and a loading control to ensure equal protein loading.
Conclusion
The discovery of novel mTOR inhibitors has significantly advanced our ability to target this critical signaling pathway in cancer and other diseases. The progression from first-generation allosteric inhibitors to second-generation ATP-competitive inhibitors and now to third-generation bi-steric and bivalent molecules demonstrates a sophisticated approach to drug design aimed at overcoming resistance and improving therapeutic efficacy. The experimental protocols detailed in this guide provide a foundation for the continued evaluation and characterization of the next wave of innovative mTOR-targeted therapies.
References
- 1. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD8055 [openinnovation.astrazeneca.com]
- 7. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. revmed.com [revmed.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Frontiers | Rapalink-1 Increased Infarct Size in Early Cerebral Ischemia–Reperfusion With Increased Blood–Brain Barrier Disruption [frontiersin.org]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. benchchem.com [benchchem.com]
- 29. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: XL388-C2-amide-PEG9-NH2 Hydrochloride in Proteolysis Targeting Chimera (PROTAC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL388-C2-amide-PEG9-NH2 hydrochloride is a chemical intermediate intended for the synthesis of more complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs). It is not designed for direct application in biological assays. This document provides an overview of its components and offers generalized protocols for the synthesis and characterization of a PROTAC utilizing an XL388 warhead for the targeted degradation of the mTOR protein.
XL388 is a potent and selective ATP-competitive inhibitor of mTOR, a crucial kinase that regulates cell growth, proliferation, and survival.[1][2][3] By inhibiting both mTORC1 and mTORC2 complexes, XL388 has demonstrated significant anti-tumor activity.[1] The provided intermediate, this compound, contains the XL388 warhead, a flexible PEG9 linker, and a terminal amine group (NH2), making it a valuable building block for PROTAC synthesis.
A PROTAC is a heterobifunctional molecule that consists of a "warhead" that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C43H63ClFN5O13 |
| Molecular Weight | 944.50 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Quantitative Data for XL388 (mTOR Inhibitor)
The following table summarizes the in vitro and in vivo inhibitory activities of XL388.
| Parameter | Cell Line / Condition | Value |
| IC50 (mTOR) | Biochemical Assay | 9.9 nM[1][2][3] |
| IC50 (DNA-PK) | Biochemical Assay | 8.831 µM[2] |
| IC50 (p70S6K phosphorylation) | MCF-7 cells | 94 nM[1] |
| IC50 (AKT S473 phosphorylation) | MCF-7 cells | 350 nM[1] |
| IC50 (Cell Proliferation) | MCF-7 cells | 1.37 µM[1] |
Experimental Protocols
I. General Protocol for PROTAC Synthesis
This protocol describes a general workflow for synthesizing a complete PROTAC using this compound and a ligand for an E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon or a VHL ligand).
Materials:
-
This compound
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-C4-COOH)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Organic solvent (e.g., DMF, DMSO)
-
Tertiary base (e.g., DIPEA)
-
HPLC for purification
-
Mass spectrometry for characterization
Procedure:
-
Dissolve the E3 ligase ligand with a carboxylic acid handle in an appropriate organic solvent (e.g., DMF).
-
Add peptide coupling reagents (e.g., HATU and HOBt) to the solution to activate the carboxylic acid.
-
In a separate vial, dissolve this compound and a tertiary base (e.g., DIPEA) in an organic solvent.
-
Add the activated E3 ligase ligand solution to the solution containing the XL388 intermediate.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.
II. Protocol for Western Blotting to Assess mTOR Degradation
This protocol details the steps to evaluate the degradation of the target protein mTOR in cells treated with the synthesized PROTAC.
Materials:
-
Synthesized XL388-based PROTAC
-
Cancer cell line expressing mTOR (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-mTOR, anti-p-mTOR, anti-p-p70S6K, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the XL388-based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (PROTAC + MG132).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of mTOR degradation.
III. Protocol for Cell Viability Assay
This protocol is for assessing the effect of the synthesized PROTAC on cell proliferation and viability.
Materials:
-
Synthesized XL388-based PROTAC
-
Cancer cell line (e.g., MCF-7)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the XL388-based PROTAC. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 or DC50 (concentration at which 50% of the target protein is degraded) values.
Visualizations
Caption: Simplified mTOR signaling pathway.
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for PROTAC development.
References
Application Notes and Protocols for XL388-C2-amide-PEG9-NH2 Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL388 is a potent and selective dual inhibitor of mTORC1 and mTORC2, critical regulators of cell growth, proliferation, and survival.[1][2][3] The molecule XL388-C2-amide-PEG9-NH2 hydrochloride is a derivative of XL388 designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This functionalized molecule incorporates the XL388 "warhead" for targeting the mTOR protein, a flexible 9-unit polyethylene (B3416737) glycol (PEG) linker to span the distance between the target protein and an E3 ligase, and a terminal primary amine for conjugation to an E3 ligase ligand.[4][5][6]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7][8] They consist of a ligand for the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][8]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of mTOR-targeting PROTACs.
Data Presentation
Table 1: Physicochemical Properties of XL388
| Property | Value | Reference |
| IUPAC Name | [7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone | [1][9] |
| Molecular Formula | C23H22FN3O4S | [1][9] |
| Molecular Weight | 455.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: In Vitro Activity of XL388
| Target | IC50 (nM) | Assay Conditions | Reference |
| mTOR | 9.9 | Kinase assay | [2][3] |
| mTORC1 | 8 | Purified recombinant mTOR/GßL/raptor kinase | [1] |
| mTORC2 | 166 | Immunoprecipitated from cells | [1] |
| p70S6K (T389) phosphorylation | 94 | MCF-7 cells | [1] |
| AKT (S473) phosphorylation | 350 | MCF-7 cells | [1] |
Table 3: Representative Degradation Performance of mTOR-targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | VH032 (VHL) | mTOR | MDA-MB-231 | 45.4 | 74.9 | [4] |
| P1 | Pomalidomide (CRBN) | mTOR | MCF-7 | Not specified | Not specified | [4][10] |
Experimental Protocols
Protocol 1: Synthesis of an XL388-based PROTAC via Amide Bond Formation
This protocol describes a general method for the coupling of this compound with a carboxylic acid-functionalized E3 ligase ligand, such as Pomalidomide-linker-COOH, using HATU as a coupling reagent.
Materials:
-
This compound
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To the activated E3 ligase ligand solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
Protocol 2: Determination of PROTAC-mediated mTOR Degradation (Western Blot)
This protocol outlines the steps to assess the ability of the synthesized XL388-based PROTAC to induce the degradation of mTOR in a cellular context.
Materials:
-
Cancer cell line expressing mTOR (e.g., MCF-7, MDA-MB-231)
-
Synthesized XL388-based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-mTOR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of the XL388-based PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against mTOR and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for mTOR and the loading control.
-
Normalize the mTOR band intensity to the loading control for each sample.
-
Calculate the percentage of mTOR degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
Visualizations
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of C26-Linked Rapamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of C26-linked rapamycin (B549165) analogs, a promising class of mTOR inhibitors. The information is curated for professionals in drug development and scientific research, offering a comprehensive guide to the synthesis, biological evaluation, and the underlying signaling pathways of these compounds.
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is a hallmark of numerous diseases, including cancer. Rapamycin, a macrolide natural product, was the first identified mTOR inhibitor. However, its therapeutic application can be limited by its pharmacokinetic properties and the development of resistance. This has led to the development of novel rapamycin analogs, or "rapalogs," with enhanced efficacy and safety profiles. C26-linked rapamycin analogs represent a significant advancement, allowing for fine-tuning of the molecule's pharmacological properties through strategic modifications at the C26 position of the rapamycin core.[1]
Data Presentation: Biological Activity of Rapamycin Analogs
While specific quantitative data for C26-linked rapamycin analogs remains largely proprietary and within patent literature, the following table provides representative data for other rapamycin derivatives to illustrate the typical potency and assays used for evaluation. This data can serve as a benchmark for newly synthesized C26-linked analogs.
| Compound/Analog | Target/Assay | IC50 (nM) | Cell Line | Reference |
| Rapamycin | mTOR Activity | ~0.1 | HEK293 | [2] |
| Everolimus (RAD001) | mTORC1 Inhibition | 1.5 - 2.1 | MCF-7 | [2] |
| Temsirolimus (CCI-779) | mTOR Inhibition | Not specified | Not specified | [2] |
| 20-thiarapamycin | FKBP12 Binding | 53.6 | Not applicable | [2] |
| 15-deoxo-19-sulfoxylrapamycin | FKBP12 Binding | 800 | Not applicable | [2] |
Experimental Protocols
The synthesis of C26-linked rapamycin analogs is a multi-step process that involves the activation of the C26 hydroxyl group followed by nucleophilic substitution.
Protocol 1: Synthesis of C26-O-triflate Rapamycin
This protocol outlines the selective activation of the C26 hydroxyl group of rapamycin.
Materials:
-
Rapamycin
-
Triflic anhydride (B1165640) (Tf2O)
-
2,6-Lutidine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Dry glassware
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (-78 °C, e.g., dry ice/acetone)
Procedure:
-
Dissolve rapamycin in anhydrous DCM in a dry, inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine to the solution.
-
Slowly add triflic anhydride to the reaction mixture.
-
Stir the reaction at -78 °C to 0 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude C26-O-triflate rapamycin.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of C26-Linked Rapamycin Analog via Nucleophilic Substitution
This protocol describes the conjugation of a linker to the activated C26 position of rapamycin. This example uses a generic amine-containing linker for illustrative purposes. A key intermediate often cited for creating such analogs is XL388-C2-amide-PEG9-NH2 hydrochloride.[1]
Materials:
-
C26-O-triflate rapamycin
-
Amine-containing linker (e.g., this compound)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
-
Magnetic stirrer and stirring bar
Procedure:
-
Dissolve C26-O-triflate rapamycin in anhydrous DMF under an inert atmosphere.
-
Add the amine-containing linker to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC or column chromatography on silica gel to yield the final C26-linked rapamycin analog.[1]
-
Confirm the structure and purity of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]
Protocol 3: In Vitro mTOR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the synthesized C26-linked rapamycin analogs on mTOR kinase activity.
Materials:
-
Recombinant human mTOR enzyme
-
Suitable substrate (e.g., a peptide derived from p70S6K)
-
ATP
-
Synthesized C26-linked rapamycin analogs (and controls, e.g., rapamycin)
-
Kinase assay buffer
-
Detection system (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the C26-linked rapamycin analogs and control compounds.
-
In a microplate, add the mTOR enzyme, the substrate, and the kinase assay buffer.
-
Add the serially diluted compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the enzyme.
-
Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway
The mTOR signaling pathway is a complex network that regulates cell growth and proliferation. Rapamycin and its analogs primarily inhibit mTORC1.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of C26-linked rapamycin analogs.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of C26-linked rapamycin analogs.
Caption: General workflow for the synthesis and evaluation of C26-linked rapamycin analogs.
References
XL388-C2-amide-PEG9-NH2 hydrochloride dissolution for experiments
An essential component for the synthesis of advanced mTOR inhibitors, XL388-C2-amide-PEG9-NH2 hydrochloride serves as a critical intermediate in the development of C26-linked Rapamycin analogs.[1][2][3] This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring compound stability, solubility, and experimental reproducibility.
Chemical Properties and Storage
Molecular Formula: C₄₃H₆₃ClFN₅O₁₃S[4] Molecular Weight: 944.5 g/mol [2]
Proper storage is critical to maintain the integrity of the compound. For long-term storage, the solid form of this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][3]
Data Presentation: Solubility
The solubility of this compound has been determined in various solvents and formulations. The following tables summarize the solubility data for the preparation of stock and working solutions.
Table 1: Solubility for In Vitro Stock Solutions
| Solvent | Maximum Concentration | Notes |
| DMSO | 250 mg/mL (264.69 mM) | Requires sonication for complete dissolution.[2][3] |
Table 2: Formulations for In Vivo Working Solutions
| Formulation Components | Achievable Concentration | Protocol Summary |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 4.17 mg/mL (4.42 mM) | Sequentially mix DMSO stock, PEG300, Tween-80, and saline.[3] |
| 10% DMSO, 90% Corn oil | ≥ 4.17 mg/mL (4.42 mM) | Mix DMSO stock with corn oil. Note: Use with caution for dosing periods longer than two weeks.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.17 mg/mL (4.42 mM) | Mix DMSO stock with the SBE-β-CD solution.[1] |
Experimental Protocols
Protocol 1: Preparation of In Vitro DMSO Stock Solution (100 mM)
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Calculation: Calculate the required volume of DMSO to achieve a 100 mM concentration. For 1 mg of the compound (MW: 944.5), this would be approximately 10.59 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Sonication: To ensure complete dissolution, vortex the solution and place it in an ultrasonic bath for a short period until the solution is clear.[2][3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months.[1][3]
Protocol 2: Preparation of In Vivo Working Solution (e.g., 4 mg/mL)
This protocol is based on the formulation using PEG300 and Tween-80.
-
Stock Preparation: Prepare a concentrated stock solution in DMSO (e.g., 40 mg/mL) as described in Protocol 1.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline.
-
Dilution: To prepare the final working solution, add 1 part of the DMSO stock solution to 4 parts of PEG300. Mix thoroughly.
-
Final Formulation: Add 0.5 parts of Tween-80 to the mixture and mix. Finally, add 4.5 parts of saline to reach the final volume. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Administration: The working solution should be prepared fresh on the day of use. If any precipitation occurs, warming the solution at 37°C may help in redissolution.[2]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the dissolution and application of this compound in experiments.
Caption: General experimental workflow from compound dissolution to data analysis.
Signaling Pathway: mTOR Inhibition
This compound is an intermediate for the synthesis of Rapamycin analogs. Rapamycin and its analogs are inhibitors of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell growth, proliferation, and survival.
Caption: Simplified mTOR signaling pathway, the target of Rapamycin analogs.
References
Application Notes and Protocols for Cell-Based Assays with Rapamycin Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (B549165) and its analogs, often referred to as "rapalogs," are a class of molecules that potently and specifically inhibit the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2][3][4] The mTOR signaling pathway is a master regulator of fundamental cellular processes including cell growth, proliferation, metabolism, and survival.[2] Dysregulation of this pathway is implicated in a wide range of diseases, most notably cancer, making mTOR a prime therapeutic target.[1][3]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of rapamycin analogs. The assays described herein are fundamental for screening and characterizing novel rapalogs in a drug discovery and development setting.
The mTOR Signaling Pathway
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4] Rapamycin and its analogs primarily inhibit mTORC1.[1] mTORC1 integrates signals from growth factors, nutrients (amino acids), energy levels, and oxygen to control protein synthesis and cell growth. Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of these substrates, resulting in a decrease in protein synthesis and cell cycle arrest.[3]
mTORC2, which is generally considered rapamycin-insensitive, regulates cell survival and cytoskeletal organization, partly through the phosphorylation of Akt.[1][2]
Caption: Simplified mTOR signaling pathway illustrating the points of intervention for rapamycin analogs.
Key Cell-Based Assays
A variety of cell-based assays can be employed to characterize the activity of rapamycin analogs. The three main types of assays are:
-
mTORC1 Kinase Activity Assays: To directly measure the inhibition of mTORC1 enzymatic activity.
-
Cell Viability and Proliferation Assays: To assess the cytostatic or cytotoxic effects of the compounds.
-
Autophagy Induction Assays: To monitor a key cellular process initiated by mTORC1 inhibition.
The following sections provide detailed protocols for these assays.
mTORC1 Kinase Activity Assay
This assay is designed to quantify the enzymatic activity of mTORC1 by measuring the phosphorylation of a known downstream substrate, such as 4E-BP1 or S6K1.[5]
Protocol: In Vitro mTORC1 Kinase Assay
This protocol is adapted from established methods for the immunoprecipitation of mTORC1 followed by a kinase assay.[6][7][8]
Materials:
-
Cell line of interest (e.g., HEK293, MCF-7)
-
Rapamycin analog
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Antibody for immunoprecipitation (e.g., anti-Raptor or anti-mTOR)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
Recombinant substrate (e.g., GST-4E-BP1 or inactive p70S6K)
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (e.g., phospho-4E-BP1, total 4E-BP1, phospho-p70S6K, total p70S6K)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of the rapamycin analog or vehicle control for the desired time (e.g., 2 hours).
-
To stimulate the pathway, cells can be serum-starved and then stimulated with growth factors (e.g., insulin) prior to lysis.[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold CHAPS lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation of mTORC1:
-
Incubate the cell lysate with an anti-Raptor or anti-mTOR antibody for 1-2 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase wash buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the recombinant substrate (e.g., GST-4E-BP1) and ATP to initiate the reaction.
-
Incubate at 30-37°C for 30 minutes with shaking.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the phosphorylated substrate (e.g., anti-phospho-4E-BP1) and the total substrate.
-
Detect the bands using chemiluminescence and quantify the band intensities. The ratio of phosphorylated to total substrate reflects mTORC1 activity.
-
Cell Viability and Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Protocol: MTT Assay
Materials:
-
Cell line of interest
-
Rapamycin analog
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Quantitative Data: IC50 Values of Rapamycin in Various Cell Lines
| Cell Line | Rapamycin IC50 | Assay Duration | Reference |
| T98G (Glioblastoma) | 2 nM | 72 hours | |
| U87-MG (Glioblastoma) | 1 µM | 72 hours | [11] |
| B16 (Melanoma) | 84.14 nM | 48 hours | |
| Ca9-22 (Oral Cancer) | ~15 µM (LDH assay) | 24 hours | [12] |
| HeLa (Cervical Cancer) | Effective at 100-400 nM | 48 hours | [13][14] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay duration, and the specific analog used.
Autophagy Induction Assay
Inhibition of mTORC1 is a potent inducer of autophagy, a cellular process of "self-eating" where cytoplasmic components are degraded and recycled.[15][16] Monitoring the induction of autophagy is a key functional readout for the activity of rapamycin analogs. A common method is to monitor the conversion of LC3-I to LC3-II by Western blotting.
Protocol: LC3 Conversion Assay (Western Blot)
Materials:
-
Cell line of interest
-
Rapamycin analog
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3B
-
Secondary antibody
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with the rapamycin analog or vehicle control for a specified time (e.g., 24 hours).[17]
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE. A higher percentage acrylamide (B121943) gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-LC3B antibody.
-
Detect the bands corresponding to LC3-I and LC3-II.
-
-
Analysis:
-
Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.[17]
-
Quantitative Data: Effective Concentrations of Rapamycin for Autophagy Induction
| Cell Line | Effective Rapamycin Concentration | Treatment Duration | Observation | Reference |
| Mouse Schwann cells | 25 nM | 48 hours | Increased LC3-II/LC3-I ratio, decreased p62 | [17] |
| Human neuroblastoma cells | 20 µM | 24 hours | Increased LC3-II/LC3-I ratio, decreased p62 | [17] |
| A549 (Lung cancer) | 100-200 nM | 24 hours | Increased LC3-II/LC3-I ratio | [17] |
| M14 (Melanoma) | 10-100 nM | 24 hours | Concentration-dependent increase in autophagy | [16] |
Experimental Workflow
The following diagram outlines a general workflow for the characterization of rapamycin analogs using the assays described above.
Caption: A general experimental workflow for the evaluation of rapamycin analogs.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cusabio.com [cusabio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapamycin induces autophagic flux in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for XL388-C2-amide-PEG9-NH2 Hydrochloride in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of XL388-C2-amide-PEG9-NH2 hydrochloride , an intermediate molecule, in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the mTOR (mechanistic target of rapamycin) protein.
Application Notes
Introduction to XL388 and mTOR PROTACs
XL388 is a potent and selective, ATP-competitive dual inhibitor of mTOR complex 1 (mTORC1) and mTORC2.[1][2][3][4] By inhibiting both complexes, XL388 effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often deregulated in cancer.[1][2][3] The development of a PROTAC based on the XL388 scaffold offers a novel therapeutic strategy to not just inhibit, but to induce the selective degradation of the mTOR protein, potentially leading to a more profound and durable biological response. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7][8]
This compound: A Building Block for mTOR PROTACs
The molecule this compound serves as a key intermediate in the synthesis of mTOR-targeting PROTACs.[9][10][11][12] It comprises three key components:
-
XL388 Warhead: Binds to the mTOR protein.
-
PEG9 Linker: A polyethylene (B3416737) glycol linker that provides flexibility and optimal spacing between the warhead and the E3 ligase ligand. PEG linkers are known to enhance solubility and cell permeability of PROTAC molecules.[5][6][13][14]
-
Terminal Amine (NH2): A reactive handle for the conjugation of an E3 ligase ligand.
The general structure of a PROTAC synthesized from this intermediate would involve coupling a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), to the terminal amine of the PEG linker.
Data Presentation
The following tables summarize key quantitative data for the parent mTOR inhibitor, XL388, which serves as the target-binding component of the resulting PROTAC. This data is essential for understanding the baseline activity of the warhead.
Table 1: In Vitro Potency of XL388
| Target | IC50 (nM) | Assay Type | Reference |
| mTOR | 9.9 | Biochemical Assay | [4][15] |
| mTORC1 (p-p70S6K) | 94 | Cell-Based Assay (MCF-7) | [15] |
| mTORC2 (p-AKT S473) | 350 | Cell-Based Assay (MCF-7) | [15] |
Table 2: Cellular Activity of XL388
| Cell Line | IC50 (µM) | Assay Type | Reference |
| MCF-7 | 1.37 | Proliferation Assay | [15] |
Experimental Protocols
Protocol 1: Synthesis of an mTOR PROTAC using this compound
This protocol describes a general method for coupling an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN) to the XL388 intermediate.
Materials:
-
This compound
-
Pomalidomide-linker-COOH (or other suitable E3 ligase ligand with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve this compound (1 equivalent) and the E3 ligase ligand-COOH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blot for mTOR Degradation
This protocol is used to quantify the reduction of mTOR protein levels in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing mTOR (e.g., MCF-7, PC-3)
-
Synthesized mTOR PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibodies (anti-mTOR, anti-GAPDH or anti-β-actin as loading control)
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the mTOR PROTAC or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Develop the blot using an ECL reagent and image the chemiluminescence.
-
Quantify band intensities relative to the loading control and normalize to the vehicle-treated sample.
Protocol 3: Cell Viability Assay
This assay determines the effect of mTOR degradation on cell proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Synthesized mTOR PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of the mTOR PROTAC for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: mTOR signaling pathway and the mechanism of action of an XL388-based PROTAC.
Caption: Workflow for the synthesis of an mTOR PROTAC from the XL388 intermediate.
Caption: Experimental workflow for Western blot analysis of mTOR degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound|BLD Pharm [bldpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - KKL Med Inc. [kklmed.com]
- 12. XL388-C2-amide-PEG9-NH2 hydrochlorideCS-01Y77948_上海莼试生物技术有限公司 [m.ctestingbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Conjugation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload.[3][4] Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance the physicochemical and pharmacological properties of the conjugate.[5][6][7]
The incorporation of PEG linkers, a process known as PEGylation, offers several key advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). Hydrophilic PEG linkers can mitigate this, improving solubility and stability.[8][9][10]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life, allowing for greater accumulation in tumor tissues.[6][10][11]
-
Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially decreasing the immunogenicity of the ADC.[12]
-
Higher Drug Loading: By improving solubility and preventing aggregation, PEG linkers can enable the development of ADCs with higher, more homogeneous DARs.[10][13][14]
These application notes provide an overview of the impact of PEG linkers on ADC properties and detailed protocols for the two most common conjugation strategies: targeting lysine (B10760008) residues and site-specific conjugation to cysteine residues.
Data Presentation: Impact of PEG Linkers on ADC Properties
The length and architecture of the PEG linker can be modulated to fine-tune the properties of an ADC.[5][11] The following tables summarize quantitative data from preclinical studies, demonstrating the impact of PEG linker length on key ADC parameters.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) [5]
| ADC Construct | PEG Moiety | In Vivo Half-Life (hours) | Clearance Rate (relative) | Reference |
| ADC-A | No PEG | 19.6 min (in mice) | High | [15] |
| ADC-B | 4 kDa Linear PEG | 49 min (in mice) | Moderate | [15] |
| ADC-C | 10 kDa Linear PEG | 219.6 min (in mice) | Low | [15] |
| ADC-D | PEG8 | >150 | Low | [13] |
| ADC-E | PEG12 | >150 | Low | [13] |
| ADC-F | PEG24 | >150 | Low | [13] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity [11][15]
| ADC Construct | PEG Moiety | Target Cell Line | IC50 (nM) | Reference |
| ZHER2-SMCC-MMAE (HM) | No PEG | NCI-N87 | ~1.0 | [15] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | NCI-N87 | ~6.5 | [15] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | NCI-N87 | ~22.5 | [15] |
| ADC-A | No PEG | L540cy | 5.2 | [16] |
| ADC-B | 4 kDa Linear PEG | L540cy | 23.4 | [16] |
| ADC-C | 10 kDa Linear PEG | L540cy | 117 | [16] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy [6]
| ADC Construct | PEG Moiety | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Non-PEGylated ADC | No PEG | L540cy xenograft | 11% | [6] |
| ADC with 2 PEG units | 2 PEG units | L540cy xenograft | 35-45% | [6] |
| ADC with 4 PEG units | 4 PEG units | L540cy xenograft | 35-45% | [6] |
| ADC with 8 PEG units | 8 PEG units | L540cy xenograft | 75-85% | [6] |
| ADC with 12 PEG units | 12 PEG units | L540cy xenograft | 75-85% | [6] |
| ADC with 24 PEG units | 24 PEG units | L540cy xenograft | 75-85% | [6] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 xenograft | Most ideal therapeutic ability | [15] |
Experimental Workflows and Signaling Pathways
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: General experimental workflow for ADC synthesis and characterization.
Experimental Protocols
Protocol 1: ADC Synthesis via Lysine Conjugation
This protocol outlines a general method for conjugating a drug-PEG linker to the solvent-accessible lysine residues of a monoclonal antibody using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal Antibody (mAb)
-
Drug-PEG-NHS ester linker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.[12] Ensure the buffer is amine-free (e.g., avoid Tris).
-
-
Drug-Linker Preparation:
-
Dissolve the Drug-PEG-NHS ester linker in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.[12]
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 5-10 fold) of the dissolved Drug-PEG-NHS ester solution to the antibody solution.[16] The optimal molar ratio should be determined empirically to achieve the desired DAR.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[17]
-
-
Quenching the Reaction:
-
Add a final concentration of 50-100 mM Tris-HCl from the quenching solution to the reaction mixture to quench any unreacted NHS-ester groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using a desalting column or SEC to remove unconjugated drug-linker, quenching reagent, and DMSO.[16] The ADC is typically exchanged into a formulation buffer (e.g., PBS).
-
-
Characterization of the ADC:
Protocol 2: Site-Specific ADC Synthesis via Cysteine Conjugation
This protocol details the site-specific conjugation of a maleimide-functionalized drug-PEG linker to engineered or reduced native cysteine residues of an antibody.[16][18]
Materials:
-
Monoclonal Antibody (mAb) with available cysteine residues
-
Reducing Agent (e.g., TCEP or DTT)
-
Maleimide-PEG-Drug construct
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (degassed, e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching Solution (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Reduction:
-
To reduce interchain disulfides, add a 10-20 fold molar excess of TCEP to the antibody solution (5-10 mg/mL in Reaction Buffer).[18]
-
Incubate for 1-2 hours at 37°C.[16] For cysteine-engineered antibodies, milder reduction conditions may be sufficient.
-
Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.[16]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.[16]
-
Incubate for 30 minutes.[16]
-
-
Purification and Characterization:
-
Follow steps 5 and 6 from Protocol 1 to purify and characterize the final ADC.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic potential of a PEGylated ADC on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody (negative control), and free drug (positive control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.[16]
-
Remove the old medium from the cells and add the treatment solutions.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours.[11]
-
-
Viability Assessment:
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent (e.g., MTS or CellTiter-Glo®).[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable curve-fitting software.
-
Conclusion
The use of PEG linkers is a powerful strategy in the design and development of antibody-drug conjugates.[6][10] By carefully selecting the PEG linker's length and architecture, researchers can significantly improve an ADC's hydrophilicity, pharmacokinetic profile, and overall therapeutic index.[5][19] The provided protocols offer a foundational framework for the synthesis and evaluation of PEGylated ADCs, enabling the rational design of more effective and safer targeted cancer therapies. It is crucial to empirically optimize conjugation conditions and linker characteristics for each specific antibody-payload combination to achieve the desired therapeutic window.[5][]
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. labinsights.nl [labinsights.nl]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Rapamycin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of rapamycin (B549165) (also known as sirolimus) and its analogs, such as everolimus (B549166) and temsirolimus. This document is intended to be a valuable resource for researchers and professionals involved in the development, quality control, and study of these potent mTOR inhibitors.
Introduction
Rapamycin and its analogs are macrocyclic lactones that exhibit potent immunosuppressive and anti-proliferative properties. Their primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Given their therapeutic importance, rigorous analytical characterization is essential to ensure their quality, efficacy, and safety. This document outlines the key analytical methods used for the identification, quantification, and structural elucidation of rapamycin analogs.
mTOR Signaling Pathway
Rapamycin and its analogs first form a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1] This inhibition disrupts downstream signaling pathways, ultimately resulting in the reduction of protein synthesis and cell cycle arrest.
Analytical Methods
A variety of analytical techniques are employed for the characterization of rapamycin and its analogs. The choice of method depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural elucidation.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for the analysis of rapamycin analogs due to their high resolution, sensitivity, and specificity.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by HPLC, detection by mass-to-charge ratio. |
| Sensitivity | Nanogram (ng) range.[2] | Picogram (pg) to nanogram (ng) range.[3][4] |
| Specificity | Moderate; can be affected by co-eluting impurities. | High; provides structural information.[3] |
| Linear Range | Typically 2-100 ng/mL.[5] | Typically 0.1-100 ng/mL.[6] |
| Precision (%RSD) | < 15%.[2] | < 10%.[3] |
| Accuracy (%Recovery) | 90-110%. | 90-110%.[4] |
| Application | Routine quantification, purity analysis. | Quantification in complex matrices, metabolite identification.[3] |
Protocol 1: HPLC-UV Method for Sirolimus Quantification
This protocol is adapted from a validated method for the determination of sirolimus in pharmaceutical dosage forms.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Methanol (B129727):Water (80:20 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 57°C.[2]
-
Detection Wavelength: 277 nm.[2]
-
Injection Volume: 20 µL.[2]
2. Reagent and Sample Preparation:
-
Standard Stock Solution (10 µg/mL): Accurately weigh and dissolve sirolimus reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 25, 50, 100, 250, 500, 1000, and 2000 ng/mL).
-
Sample Preparation: Dissolve the sample containing the rapamycin analog in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the sirolimus standards against their known concentrations.
-
Determine the concentration of sirolimus in the sample by interpolating its peak area from the calibration curve.
Protocol 2: LC-MS/MS Method for Sirolimus and Everolimus Quantification in Whole Blood
This protocol provides a general framework for the sensitive and specific quantification of sirolimus and everolimus in a biological matrix.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Sirolimus: e.g., m/z 931.6 → 864.5
-
Everolimus: e.g., m/z 975.6 → 908.6
-
Internal Standard (e.g., ascomycin): e.g., m/z 809.5 → 756.5
-
2. Reagent and Sample Preparation:
-
Sample Pre-treatment: To 100 µL of whole blood, add an internal standard solution.
-
Protein Precipitation: Add a protein precipitation agent (e.g., zinc sulfate (B86663) followed by methanol or acetonitrile) and vortex thoroughly.[3]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for injection or further solid-phase extraction (SPE) cleanup if necessary.
3. Data Analysis:
-
Generate a calibration curve using analyte-spiked matrix standards.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA), offer high-throughput and often automated methods for the quantification of rapamycin analogs, particularly in clinical settings.
| Parameter | ELISA | FPIA |
| Principle | Enzyme-catalyzed color change proportional to analyte concentration. | Change in polarization of fluorescently labeled analyte upon antibody binding. |
| Sensitivity | Sub-ng/mL to ng/mL range. | ng/mL range. |
| Specificity | Can exhibit cross-reactivity with metabolites and structurally similar analogs.[1][7] | Can exhibit cross-reactivity with metabolites and structurally similar analogs.[1][7] |
| Throughput | High; suitable for batch processing. | High; often automated. |
| Instrumentation | Microplate reader. | Fluorescence polarization analyzer. |
| Application | Therapeutic drug monitoring, screening. | Therapeutic drug monitoring. |
Protocol 3: ELISA for Rapamycin Analog Quantification (General Protocol)
This protocol is a general guideline for a competitive ELISA. Specific parameters may vary based on the commercial kit used.
1. Materials:
-
Microplate pre-coated with anti-rapamycin antibody.
-
Rapamycin analog standards.
-
Biotinylated rapamycin analog.
-
Streptavidin-HRP conjugate.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
2. Assay Procedure:
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate.
-
Competitive Binding: Add a fixed amount of biotinylated rapamycin analog to each well. Incubate to allow competition for antibody binding between the analyte in the sample and the biotinylated analog.
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well, which will bind to the captured biotinylated analog. Incubate.
-
Washing: Wash the plate to remove unbound enzyme conjugate.
-
Substrate Addition: Add the substrate solution. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standards. The signal is typically inversely proportional to the analyte concentration in a competitive ELISA.
-
Determine the concentration of the rapamycin analog in the samples from the standard curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of rapamycin analogs and the characterization of impurities. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular structure.
Protocol 4: NMR for Structural Characterization of a Rapamycin Analog
This protocol outlines the general steps for acquiring and interpreting NMR spectra for structural analysis.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity.
-
Dissolution: Dissolve 5-10 mg of the rapamycin analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
1D NMR:
-
¹H NMR: Acquire a standard proton spectrum to identify the types and number of protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (connectivity through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule and assigning quaternary carbons.
-
3. Data Processing and Interpretation:
-
Process the raw NMR data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the 2D spectra to build up the molecular framework by connecting the spin systems identified in the COSY and linking them through the HMBC correlations.
Conclusion
The analytical characterization of rapamycin and its analogs is a multifaceted process that relies on a combination of powerful analytical techniques. Chromatographic methods, particularly LC-MS/MS, provide the sensitivity and specificity required for accurate quantification in complex matrices. Immunoassays offer a high-throughput alternative for therapeutic drug monitoring, while NMR spectroscopy remains the gold standard for definitive structural elucidation. The selection of the appropriate method should be guided by the specific analytical goals, the nature of the sample, and the required level of sensitivity and specificity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working with this important class of therapeutic agents.
References
- 1. Quantification of sirolimus and everolimus by immunoassay techniques: test specificity and cross-reactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 7. Comparison of fluorescent polarization immunoassay (FPIA) versus HPLC to measure everolimus blood concentrations in clinical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biologics.[1][2][3] This modification can improve pharmacokinetics, increase serum half-life, reduce immunogenicity, and enhance solubility and stability.[2][3][4] However, the PEGylation process often results in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of PEG chains attached at different sites.[1][5] Therefore, robust analytical methods are crucial for the comprehensive characterization of these complex biomolecules to ensure product quality, safety, and efficacy.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of PEGylated compounds, offering high resolution and throughput.[1] Various HPLC modes, including Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC), are employed to separate and quantify different PEGylated species.[3][][7] This document provides detailed application notes and protocols for the HPLC analysis of PEGylated compounds.
Key Characterization Parameters
The comprehensive analysis of PEGylated conjugates involves the assessment of several key parameters:
-
Degree of PEGylation: The average number of PEG molecules conjugated to the protein.[1]
-
Molecular Weight: The absolute molecular weight of the conjugate is crucial for confirming the extent of PEGylation.[1]
-
Conjugation Site(s): Identifying the specific amino acid residues where PEG has been attached.[1]
-
Heterogeneity: Assessing the distribution of different PEGylated species.[1]
-
Quantification of Free PEG: Measuring the amount of unconjugated PEG remaining in the sample.[1]
-
Purity: Determining the percentage of the desired PEGylated product.
Logical Workflow for HPLC Method Selection
The choice of an appropriate HPLC method depends on the specific analytical goal and the properties of the PEGylated compound. The following diagram illustrates a logical workflow for method selection.
Caption: Logical workflow for selecting an appropriate HPLC method.
General Experimental Workflow for HPLC Analysis
The following diagram outlines the general experimental workflow for the HPLC analysis of PEGylated compounds.
Caption: General experimental workflow for HPLC analysis.
Detailed Application Notes and Protocols
Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius.[] As PEGylation increases the size of a protein, SEC is highly effective for separating PEGylated proteins from their unmodified counterparts and for resolving species with different degrees of PEGylation.[][8]
Applications:
-
Determination of aggregates and high molecular weight impurities.[4]
-
Separation of mono-, di-, and multi-PEGylated species from the native protein.[9]
-
Quantification of free PEG in the final product.[10]
Experimental Protocol: Analysis of PEG G-CSF [4]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent |
| Column | Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm |
| Mobile Phase | Aqueous buffer (e.g., 150 mM Phosphate Buffer, pH 7.0)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temp. | Ambient[9] |
| Detector | UV at 214 nm or 280 nm[9] |
| Injection Vol. | 20 µL |
| Sample Conc. | 12.5 to 2,000 µg/mL |
Data Presentation: Quantitative Analysis of Free PEG [10]
| Parameter | Result |
| Linearity Range | 10 to 250 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Recovery | 78% - 120% |
| Detection Limit (LOD) | 10 µg/mL |
| Quantitation Limit (LOQ) | 25 µg/mL |
| Intra-day Precision (RSD) | ≤ 2.9% |
| Inter-day Precision (RSD) | ≤ 2.9% |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[11] It offers excellent resolution for closely related species, including positional isomers of PEGylated proteins.[11]
Applications:
-
High-resolution separation of positional isomers.[11]
-
Purity analysis of the PEGylated protein.[11]
-
Monitoring the progress of the PEGylation reaction.[11]
Experimental Protocol: Analysis of a PEGylated Protein [8]
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent |
| Column | Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 90% Acetonitrile, 0.085% TFA in HPLC-grade water |
| Gradient | 0-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 45 °C |
| Detector | UV at 220 nm |
| Injection Vol. | 20 µL |
| Sample Conc. | 0.5-1.0 mg/mL |
Data Presentation: Comparison of RP-UPLC Conditions for a 50 kDa Protein and its 40 kDa PEG Conjugate [3]
| Parameter | Condition |
| Column | C4-bonded stationary phase |
| Column Temp. | 90 °C |
| Detector | UV (280 nm) and Evaporative Light Scattering Detector (ELSD) in series |
| Observation | Excellent resolution between the non-PEGylated protein, activated PEG, and the conjugate. ELSD was essential for detecting the low levels of free activated PEG. |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[12][13] It is a milder alternative to RP-HPLC and is useful for purifying PEGylated proteins while preserving their biological activity.[13]
Applications:
-
Separation and purification of PEGylation reaction products.[12]
-
Analysis of protein variants with different hydrophobicities.
-
Purification of proteins that are difficult to purify by other methods like IEX.[]
Experimental Protocol: Separation of PEGylated RNase A, β-lactoglobulin, and lysozyme [12]
| Parameter | Condition |
| Stationary Phases | C4 A monolith, Toyopearl Butyl 650C, Butyl Sepharose |
| Mobile Phase | High salt concentration (e.g., 1 M Ammonium Sulfate) to promote binding, followed by a decreasing salt gradient for elution |
| Observation | The C4 A monolith provided the best resolution for all three model proteins, clearly distinguishing between mono- and di-PEGylated forms. Butyl Sepharose only partially separated the PEGylated RNase A mixture. |
Data Presentation: Comparison of HIC Stationary Phases [12]
| Stationary Phase | Resolution of PEGylated RNase A | Resolution of PEGylated β-lactoglobulin | Resolution of PEGylated Lysozyme |
| C4 A monolith | Good | Good | Good |
| Toyopearl Butyl 650C | Poor | Poor | Poor |
| Butyl Sepharose | Partial | Poor | Poor |
Conclusion
HPLC is an indispensable tool for the detailed characterization of PEGylated compounds. The choice of the appropriate HPLC mode—SEC, RP-HPLC, or HIC—is dictated by the specific analytical objective. SEC is ideal for size-based separations, RP-HPLC provides high-resolution for hydrophobicity-based separations, and HIC offers a non-denaturing alternative for hydrophobic-based separations. The detailed protocols and comparative data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for their PEGylated products, ultimately ensuring their quality, safety, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Mass Spectrometry of XL388-C2-amide-PEG9-NH2 Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL388 is a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/Akt/mTOR signaling pathway that is often deregulated in cancer.[1][2][3][4] The derivatization of XL388 with a C2-amide-PEG9-NH2 linker suggests its potential application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[5] Mass spectrometry (MS) is an indispensable tool for the characterization of such compounds, enabling the confirmation of molecular integrity, investigation of protein interactions, and quantification of target protein degradation.[5]
These application notes provide detailed protocols for the mass spectrometric analysis of XL388-C2-amide-PEG9-NH2 and its derived compounds, offering insights into their characterization from intact mass analysis to cellular activity assessment.
Intact Mass Analysis of XL388-C2-amide-PEG9-NH2
Objective: To confirm the molecular weight and purity of the synthesized XL388-C2-amide-PEG9-NH2 compound.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this analysis. The PEG linker can introduce heterogeneity, which can be assessed by high-resolution mass spectrometry.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve XL388-C2-amide-PEG9-NH2 in a suitable solvent (e.g., 50% acetonitrile/50% water with 0.1% formic acid).[8]
-
Ensure the final concentration is appropriate for MS analysis (e.g., 1-10 µM).
-
If the sample contains non-volatile salts, perform a buffer exchange using a suitable method like spin filters.[8][9]
-
-
LC-MS System:
-
LC System: A UPLC™ or equivalent system.
-
Column: A reversed-phase C18 column suitable for small molecules (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure good separation.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
-
Data Analysis:
-
Process the acquired spectra to determine the monoisotopic mass of the compound.
-
Compare the theoretical mass of XL388-C2-amide-PEG9-NH2 with the experimentally observed mass.
-
The presence of a PEG linker may result in a distribution of ions corresponding to different PEG chain lengths, which should be examined for heterogeneity.
-
Data Presentation:
Table 1: Intact Mass Analysis of XL388-C2-amide-PEG9-NH2
| Compound | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Purity (%) |
| XL388-C2-amide-PEG9-NH2 | Calculated Value | Experimental Value | Calculated Value | >95 |
(Note: Theoretical mass needs to be calculated based on the exact chemical formula of XL388-C2-amide-PEG9-NH2)
Analysis of Ternary Complex Formation
Objective: To investigate the ability of XL388-C2-amide-PEG9-NH2 to form a ternary complex with its target protein (mTOR) and an E3 ubiquitin ligase.
Methodology: Native mass spectrometry (native MS) is a powerful technique to study non-covalent protein-ligand and protein-protein interactions, preserving the native structure of the complexes for analysis.[5][10]
Experimental Protocol:
-
Sample Preparation:
-
Buffer exchange the target protein (e.g., a construct of mTOR) and the E3 ligase (e.g., VCB) into a volatile buffer like 100 mM ammonium (B1175870) acetate.[10]
-
Mix the target protein and E3 ligase at equimolar concentrations (e.g., 5 µM each).[10]
-
Add XL388-C2-amide-PEG9-NH2 at varying concentrations (e.g., 5-20 µM).
-
Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.[5]
-
-
Native MS Analysis:
-
Mass Spectrometer: A mass spectrometer optimized for native MS (e.g., a Q-TOF or Orbitrap with a modified source region).
-
Ionization: Nano-electrospray ionization (nESI) is preferred for its gentle nature.
-
Instrument Settings: Use gentle desolvation conditions (e.g., lower source temperature and cone voltage) to preserve the non-covalent interactions.
-
-
Data Analysis:
-
Analyze the mass spectra to identify peaks corresponding to the individual proteins, binary complexes (e.g., mTOR-PROTAC, E3-PROTAC), and the ternary complex (mTOR-PROTAC-E3).
-
The relative intensity of the ternary complex peak can provide a semi-quantitative measure of its stability.[10]
-
Data Presentation:
Table 2: Relative Abundance of Species in Native MS Analysis
| XL388-C2-amide-PEG9-NH2 Conc. (µM) | Relative Abundance of mTOR (%) | Relative Abundance of E3 Ligase (%) | Relative Abundance of Ternary Complex (%) |
| 0 | 50 | 50 | 0 |
| 5 | 35 | 35 | 30 |
| 10 | 20 | 20 | 60 |
| 20 | 10 | 10 | 80 |
Quantification of Target Protein Degradation
Objective: To quantify the degradation of the target protein (mTOR) in a cellular context upon treatment with XL388-C2-amide-PEG9-NH2.
Methodology: A quantitative proteomics approach, such as label-free quantification (LFQ) or tandem mass tag (TMT) labeling, coupled with LC-MS/MS is used to measure changes in protein abundance.[11][12]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Sample Preparation for Proteomics:
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.[11]
-
Perform protein reduction, alkylation, and digestion with trypsin.[11]
-
For TMT labeling, label the resulting peptides with the respective TMT reagents.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.[11]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Calculate the fold change in mTOR abundance in treated samples relative to the vehicle control.
-
Data Presentation:
Table 3: Quantification of mTOR Degradation
| Treatment | Concentration (nM) | Fold Change in mTOR Abundance (vs. Vehicle) | p-value |
| Vehicle (DMSO) | - | 1.00 | - |
| XL388-C2-amide-PEG9-NH2 | 10 | 0.85 | <0.05 |
| XL388-C2-amide-PEG9-NH2 | 100 | 0.40 | <0.01 |
| XL388-C2-amide-PEG9-NH2 | 1000 | 0.15 | <0.001 |
Mandatory Visualizations
Caption: XL388 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. XL-388 - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for XL388-C2-amide-PEG9-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL388-C2-amide-PEG9-NH2 hydrochloride is a key bifunctional linker used in the synthesis of complex molecules, particularly in the development of targeted therapies. It features a terminal amine group on a polyethylene (B3416737) glycol (PEG) spacer, making it a valuable intermediate for conjugation chemistry. Its most prominent application is in the synthesis of C26-linked Rapamycin (B549165) analogs, which are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways often dysregulated in cancer.[1]
These application notes provide comprehensive guidelines for the proper storage, handling, and utilization of this compound in the synthesis of C26-linked Rapamycin analogs and their subsequent biological evaluation.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C43H79ClN6O14 |
| Molecular Weight | 944.50 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) and water. |
Note: While characterization data such as NMR, HPLC, and LC-MS are available from the supplier, specific spectra are not publicly available in the reviewed literature.[2]
Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Pure Form) | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use for shorter-term storage of solutions. |
Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Hygroscopicity: The compound may be hygroscopic. Store in a desiccator and handle in a dry environment to prevent moisture absorption.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols
The primary application of this compound is as a linker in the synthesis of C26-linked Rapamycin analogs.
Synthesis of C26-Linked Rapamycin Analog
This protocol describes a two-step process for the synthesis of a C26-linked Rapamycin analog.
Step 1: Synthesis of C26-O-triflate Rapamycin
-
Dissolve Rapamycin: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Rapamycin in anhydrous dichloromethane (B109758) (DCM).
-
Cool the reaction: Cool the solution to -78°C using a dry ice/acetone bath.
-
Add Base: Add 2,6-lutidine to the reaction mixture.
-
Add Triflic Anhydride (B1165640): Slowly add triflic anhydride dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude C26-O-triflate Rapamycin. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with this compound
-
Dissolve Intermediates: In a clean, dry flask under an inert atmosphere, dissolve the crude C26-O-triflate Rapamycin and this compound in anhydrous dimethylformamide (DMF).
-
Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the formation of the C26-linked Rapamycin analog by LC-MS.
-
Purification: Once the reaction is complete, purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final C26-linked Rapamycin analog.
Biological Evaluation of C26-Linked Rapamycin Analogs
The synthesized C26-linked Rapamycin analogs can be evaluated for their biological activity using the following protocols.
This assay determines the in vitro potency of the synthesized analogs against the mTOR kinase.
-
Prepare Assay Buffer: Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, and 0.01% Tween-20).
-
Prepare Reagents: Prepare solutions of recombinant mTOR enzyme, a suitable substrate (e.g., a peptide derived from p70S6K), and ATP.
-
Compound Dilution: Prepare a serial dilution of the C26-linked Rapamycin analog in DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add the mTOR enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., HTRF or AlphaLISA).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the effect of the synthesized analogs on the proliferation of cancer cell lines.
-
Cell Seeding: Seed a cancer cell line with a known active mTOR pathway (e.g., PC3 prostate cancer cells) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the C26-linked Rapamycin analog. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Signaling Pathway
The synthesized C26-linked Rapamycin analogs are designed to inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Quantitative Data Summary
The following table summarizes representative data for the biological activity of C26-linked Rapamycin analogs synthesized using linkers such as this compound. The data is illustrative and compiled from patent literature.[1]
| Compound ID | mTOR Inhibition IC50 (nM) | PC3 Cell Proliferation GI50 (nM) |
| Example 1 | 1.5 | 0.8 |
| Example 2 | 2.1 | 1.2 |
| Example 3 | 0.9 | 0.5 |
| Rapamycin | 1.2 | 0.7 |
Conclusion
This compound is a versatile and valuable chemical intermediate for the synthesis of advanced therapeutic agents. The protocols and information provided in these application notes offer a foundation for researchers to effectively handle, store, and utilize this compound in the development of novel C26-linked Rapamycin analogs as potent mTOR inhibitors. Adherence to these guidelines will help ensure the successful synthesis and evaluation of these promising next-generation drug candidates.
References
Application Notes and Protocols: XL388-C2-amide-PEG9-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL388-C2-amide-PEG9-NH2 hydrochloride is a specialized chemical intermediate that incorporates the potent and selective ATP-competitive mTOR inhibitor, XL388, with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This structure makes it an ideal building block for the synthesis of more complex molecules, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The core component, XL388, is a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2, which are key regulators of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. By facilitating the creation of PROTACs targeting mTOR, this compound offers a novel strategy to not just inhibit, but completely eliminate the mTOR protein, potentially leading to a more profound and durable therapeutic effect compared to traditional inhibitors.
Supplier and Pricing Information
The following table provides a list of potential suppliers for this compound. Pricing is subject to change and may vary based on quantity and purity. It is recommended to visit the supplier's website for the most current information.
| Supplier | Product Name | Catalog Number | Notes |
| MedChemExpress | This compound | HY-136338A | Intermediate for synthesis of C26-linked Rapamycin analog. |
| BLD Pharm | This compound | BD135889 | - |
| Adooq Bioscience | This compound | A14876 | - |
| KKL Med Inc. | This compound | - | Intermediate for synthesis of C26-linked Rapamycin analog.[2] |
Quantitative Data Summary
The inhibitory activity of the parent compound, XL388, is summarized in the table below. This data is crucial for understanding the potency of any PROTACs developed using this compound.
| Parameter | Value | Notes |
| mTOR IC50 | 9.9 nM | In vitro kinase assay.[1][3] |
| MCF-7 Cell Proliferation IC50 | 1.37 µM | Cell-based assay.[3] |
| mTORC1 Inhibition (p-p70S6K) IC50 | 94 nM | In MCF-7 cells.[3] |
| mTORC2 Inhibition (p-AKT S473) IC50 | 350 nM | In MCF-7 cells.[3] |
| Selectivity over PI3K | >1000-fold | [3] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway Inhibition by XL388
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by XL388.
Caption: Dual inhibition of mTORC1 and mTORC2 by XL388.
General Experimental Workflow for a PROTAC Derived from XL388
This workflow outlines the key steps in evaluating a novel PROTAC synthesized from this compound.
Caption: Workflow for XL388-PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of an XL388-derived PROTAC on cancer cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
XL388-derived PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the XL388-derived PROTAC in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of mTOR Pathway Modulation
This protocol is to determine the effect of an XL388-derived PROTAC on the mTOR signaling pathway.
Materials:
-
Cancer cell line
-
6-well plates
-
XL388-derived PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-Akt (S473), anti-Akt, anti-phospho-p70S6K (T389), anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the XL388-derived PROTAC at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the levels of protein expression and phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an XL388-derived PROTAC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation
-
XL388-derived PROTAC
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the XL388-derived PROTAC or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Analyze the tumor growth inhibition data to assess the in vivo efficacy of the PROTAC.
Conclusion
This compound is a valuable research tool for the development of novel therapeutics targeting the mTOR pathway. Its pre-designed structure, incorporating a potent mTOR inhibitor, a flexible linker, and a reactive amine, streamlines the synthesis of PROTACs. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development efforts, from initial in vitro characterization to in vivo efficacy studies. The ability to induce the degradation of mTOR, rather than simple inhibition, holds significant promise for overcoming the limitations of existing mTOR inhibitors and developing more effective cancer therapies.
References
Application Notes and Protocols: BRD4-Targeting PROTACs for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bromodomain-containing protein 4 (BRD4)-targeting Proteolysis Targeting Chimeras (PROTACs) in a research setting. The information detailed below, including experimental protocols and data interpretation, is intended to facilitate the investigation of BRD4 degradation in various biological contexts, particularly in oncology research.
Introduction to BRD4-Targeting PROTACs
Bromodomain and Extra-Terminal domain (BET) family proteins, particularly BRD4, are critical regulators of gene expression. They play a pivotal role in the transcription of key oncogenes such as MYC, CCND1, and BCL2. The development of small molecule inhibitors targeting BRD4 has shown therapeutic promise; however, their efficacy can be transient.
PROTACs represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors. These heterobifunctional molecules are engineered to simultaneously bind to a target protein (e.g., BRD4) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology allows for substoichiometric, catalytic degradation of the target protein, leading to a more profound and sustained downstream biological effect compared to occupancy-driven inhibitors. BRD4-targeting PROTACs have demonstrated broad activity against various cancers, including acute leukemias, and have shown the ability to overcome stroma-mediated drug resistance.[1]
Mechanism of Action
The mechanism of action for a BRD4-targeting PROTAC involves the formation of a ternary complex between the PROTAC molecule, the BRD4 protein, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Action of a BRD4-Targeting PROTAC.
Quantitative Data
The following tables summarize the in vitro activity of a representative BRD4-targeting PROTAC, ARV-825, against various acute leukemia cell lines.
Table 1: IC50 Values of ARV-825 in Acute Leukemia Cell Lines (72-hour treatment) [1]
| Cell Line | Leukemia Type | IC50 (nM) |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 8.3 |
| HL-60 | Acute Myeloid Leukemia (AML) | 2.4 |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) - GSI resistant | 1.3 |
| SUP-T1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) - GSI resistant | 1.3 |
| LOUCY | Early T-cell Phenotype ALL | 2.3 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 3.12 |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 4.6 |
Experimental Protocols
Below are detailed protocols for the characterization of BRD4-targeting PROTACs.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the cytotoxic effects of a BRD4-targeting PROTAC on cancer cell lines.
Materials:
-
BRD4-targeting PROTAC
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the BRD4-targeting PROTAC in complete growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. For MTT, after incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to assess the degradation of BRD4 protein following treatment with a PROTAC.
Materials:
-
BRD4-targeting PROTAC
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4-targeting PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection: Acquire the signal using a chemiluminescent imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the extent of BRD4 degradation.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel BRD4-targeting PROTAC.
Caption: Preclinical Evaluation Workflow for a BRD4 PROTAC.
References
Application Notes and Protocols for In Vitro Studies with mTOR Inhibitors
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR integrates signals from upstream pathways, such as those involving growth factors and amino acids, to control these critical cellular functions.[1][4] It operates within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular activities.[1][5] Dysregulation of the mTOR signaling pathway is implicated in a wide array of human diseases, including cancer, metabolic disorders, and autoimmune diseases, making it a prime target for drug discovery and development.[3][6]
mTOR inhibitors are broadly classified into generations. The first generation, known as rapalogs (e.g., rapamycin, everolimus), are allosteric inhibitors that primarily target mTORC1.[6][7] Second-generation inhibitors are ATP-competitive, targeting the kinase domain of mTOR and thus inhibiting both mTORC1 and mTORC2.[8] This document provides detailed application notes and protocols for key in vitro assays used to characterize and evaluate the efficacy of mTOR inhibitors.
mTOR Signaling Pathway Overview
The mTOR pathway is a complex signaling network. mTORC1 is sensitive to nutrients and growth factors, promoting protein synthesis and cell growth by phosphorylating key targets like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][7] mTORC2 is generally activated by growth factors and is crucial for cell survival and cytoskeletal organization, partly through its phosphorylation and activation of Akt at serine 473 (S473).[7][9][10] Rapamycin and its analogs (rapalogs) function by forming a complex with FKBP12, which then binds to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1.[2][6][11] ATP-competitive inhibitors block the kinase activity of both complexes.[8]
Application Note: Western Blot Analysis of mTOR Pathway Inhibition
Western blotting is a fundamental technique to assess the efficacy of mTOR inhibitors by measuring the phosphorylation status of key proteins in the signaling cascade.[1] A decrease in the phosphorylation of mTORC1 substrates (e.g., p-p70S6K, p-4E-BP1) or mTORC2 substrates (e.g., p-Akt S473) indicates target engagement and inhibition.
Protocol: Western Blot for mTOR Pathway Proteins
This protocol details the steps for analyzing mTOR pathway protein phosphorylation after treating cells with an mTOR inhibitor.
A. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the mTOR inhibitor (e.g., 10-1000 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).[8] A known mTOR inhibitor like rapamycin can be used as a positive control.[1]
B. Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant (soluble proteins) to a new pre-chilled tube. Store at -80°C or proceed to the next step.[1]
C. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.[1]
D. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample (typically 20-40 µg per lane) and prepare them by adding 4X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein onto a 4-15% Tris-glycine gradient gel. Due to the large size of mTOR (~289 kDa), a lower percentage or gradient gel is recommended.[1]
-
Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like mTOR, a wet transfer system is recommended (e.g., 100V for 120 minutes on ice).[1][12]
E. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1] For phospho-proteins, BSA is often preferred.[12]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][8]
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit and an imaging system.[14]
Table 1: Key Primary Antibodies for mTOR Pathway Analysis
| Target Protein | Phosphorylation Site | Pathway Readout |
| p-mTOR | Ser2448 | mTORC1 activity |
| p-p70S6K | Thr389 | mTORC1 activity |
| p-S6 Ribosomal Protein | Ser235/236 | mTORC1 activity |
| p-4E-BP1 | Thr37/46 | mTORC1 activity |
| p-Akt | Ser473 | mTORC2 activity |
| Total mTOR, Akt, etc. | N/A | Loading/Total Protein Control |
| GAPDH or β-actin | N/A | Loading Control |
Application Note: Cell Viability and Proliferation Assays
Cell viability assays are crucial for determining the cytostatic or cytotoxic effects of mTOR inhibitors.[7] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) are colorimetric methods used to quantify viable cells.[15] These assays measure the metabolic activity of cells, which is generally proportional to the number of living cells.[15][16]
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for assessing the effect of an mTOR inhibitor on cell viability.
Protocol: MTT Cell Viability Assay
A. Cell Seeding and Treatment:
-
In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.[8]
-
Prepare serial dilutions of the mTOR inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[8]
B. Assay Procedure:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8][16]
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8][16]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[15][16]
C. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Application Note: In Vitro mTOR Kinase Assay
An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphotransferase activity of mTOR. This is often done using immunoprecipitated mTOR complexes from cell lysates and a recombinant substrate.[17] The assay provides a direct measure of the inhibitor's potency against the kinase itself.
Protocol: Immunoprecipitation-Based mTORC1 Kinase Assay
This protocol is adapted for measuring the kinase activity of immunoprecipitated mTORC1.[18][19]
A. Cell Lysis and Immunoprecipitation (IP):
-
Lyse subconfluent cells (e.g., from a 10-cm plate) in 1 mL of CHAPS lysis buffer, which is known to preserve the integrity of mTOR complexes.[19][20]
-
Incubate the lysate with an anti-mTOR or anti-Raptor antibody for 1.5 hours at 4°C with rotation.[18]
-
Add Protein A/G agarose (B213101) beads (e.g., 60 µL of a 50% slurry) and incubate for another hour at 4°C.[13][19]
-
Centrifuge the immunoprecipitates and wash them three times with CHAPS wash buffer. To remove the endogenous inhibitor PRAS40, perform an additional high-salt wash (e.g., CHAPS buffer with 500 mM NaCl).[5][19]
-
Wash the beads once more in a kinase wash buffer to prepare for the assay.[19]
B. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
To start the reaction, add a reaction mix containing a substrate (e.g., 150 ng of purified inactive GST-4E-BP1 or p70S6K) and ATP (e.g., 500 µM).[18][21]
-
If desired, add the mTOR inhibitor at various concentrations to the reaction.
-
Incubate the reaction at 30-37°C for 30 minutes in a thermomixer.[18][19]
-
Stop the reaction by adding 4X SDS sample buffer and heating to 95-100°C.[18]
C. Detection:
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
Use a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46) to detect the kinase activity. The signal intensity will be inversely proportional to the inhibitor's potency.
Quantitative Data Summary
The following tables summarize key quantitative data for various mTOR inhibitors from published in vitro studies.
Table 2: In Vitro Inhibitory Activity (IC50) of Select mTOR Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference(s) |
| XL-388 | mTOR | Kinase Assay | 9.9 nM | [8] |
| p-p70S6K (T389) | Cell-based (MCF-7) | 94 nM | [8][22] | |
| p-AKT (S473) | Cell-based (MCF-7) | 350 nM | [8][22] | |
| OSI-027 | mTORC1 | Kinase Assay | 22 nM | [22] |
| mTORC2 | Kinase Assay | 65 nM | [22] | |
| R38 | mTOR | Kinase Assay | 1 nM | [22] |
| Temsirolimus | Cell Proliferation | Cell-based | Low nM range | [11] |
| 3HOI-BA-01 | p-p70S6K (T389) | In Vitro Kinase Assay | ~1 µM | [21] |
Table 3: Effective Concentrations of mTOR Inhibitors in Cellular Assays
| Inhibitor | Cell Line | Assay Type | Effect / Concentration | Reference(s) |
| Rapamycin | Various Cancer Lines | Proliferation | Potent inhibition | [11] |
| Gefitinib (B1684475) | MDA-MB-231 | Viability (MTT) | ~31% viability reduction at 0.3 µM | [23] |
| Mebendazole (B1676124) | MDA-MB-231 | Viability (MTT) | ~16% viability reduction at 0.1 µM | [23] |
| 3HOI-BA-01 | A549 | Anchorage-independent growth | Significant inhibition | [24] |
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview of Research into mTOR Inhibitors [mdpi.com]
- 23. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
- 24. aacrjournals.org [aacrjournals.org]
Developing Novel Cancer Therapeutics with Rapamycin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[2] Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, was the first identified mTOR inhibitor.[3] While a potent inhibitor of mTOR Complex 1 (mTORC1), rapamycin itself has poor aqueous solubility and chemical stability.[4] This led to the development of rapamycin analogs, or "rapalogs," with improved pharmaceutical properties.[5][6] This document provides detailed application notes and protocols for researchers developing novel cancer therapeutics based on rapamycin analogs.
First-generation rapalogs, such as temsirolimus (B1684623) (CCI-779), everolimus (B549166) (RAD-001), and ridaforolimus (B1684004) (AP23573), have shown clinical efficacy in various malignancies, including renal cell carcinoma and mantle cell lymphoma.[5][7] These compounds, like rapamycin, form a complex with the intracellular protein FKBP12, which then allosterically inhibits mTORC1.[3][6] However, the clinical success of rapalogs as monotherapy has been modest, often due to a feedback mechanism involving the activation of AKT signaling, which promotes cell survival.[7][8] This has spurred the development of second-generation mTOR inhibitors, including mTOR kinase inhibitors (TOR-KIs) and dual PI3K/mTOR inhibitors, which target both mTORC1 and mTORC2 and can overcome this resistance mechanism.[1][9]
Mechanism of Action: The mTOR Signaling Pathway
The mTOR protein is a core component of two distinct multi-protein complexes: mTORC1 and mTORC2.[5][10]
-
mTORC1 is sensitive to rapamycin and its analogs. It integrates signals from growth factors, nutrients (amino acids), and cellular energy status to control protein synthesis, cell growth, and proliferation.[6] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is largely insensitive to acute rapamycin treatment and is primarily activated by growth factors.[5] It plays a crucial role in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of AKT.[1]
Rapamycin and its analogs exert their anti-cancer effects by inhibiting mTORC1, leading to cell cycle arrest and a reduction in protein synthesis.[3][11]
Data Presentation: In Vitro Efficacy of Rapamycin Analogs
The anti-proliferative activity of rapamycin and its analogs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values can vary depending on the specific cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Rapamycin | Ca9-22 | Oral Squamous Cell Carcinoma | ~15,000 | [12] |
| Rapamycin | Ca9-22 | Oral Squamous Cell Carcinoma | 10,000 | [13] |
| Everolimus | Canine Melanoma Cell Lines | Melanoma | Varies | [14] |
| Rapamycin | Canine Melanoma Cell Lines | Melanoma | Varies | [14] |
Note: IC50 values are highly dependent on the assay conditions (e.g., cell density, incubation time). The data presented are for illustrative purposes and should be determined empirically for each experimental system.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a rapamycin analog on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., Ca9-22)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Rapamycin analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the rapamycin analog in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol describes the analysis of mTORC1 pathway inhibition by measuring the phosphorylation of its downstream targets, S6K1 and 4E-BP1.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Rapamycin analog
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the rapamycin analog at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of a rapamycin analog in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Rapamycin analog formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the rapamycin analog and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion and Future Directions
Rapamycin analogs continue to be a significant area of research in oncology. While first-generation rapalogs have shown utility, their efficacy can be limited by feedback activation of pro-survival pathways.[8] The development of novel rapalogs and second-generation mTOR inhibitors that can overcome these resistance mechanisms is a key focus.[1] The protocols and information provided in this document are intended to serve as a guide for researchers in the preclinical development and evaluation of these next-generation cancer therapeutics. Future work will likely focus on combination therapies, where rapalogs are used with inhibitors of other signaling pathways to achieve synergistic anti-tumor effects.[15] Furthermore, the identification of predictive biomarkers to select patients most likely to respond to mTOR-targeted therapies is crucial for the clinical success of these agents.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deforolimus (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Toward rapamycin analog (rapalog)-based precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rapamycin Analog Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of rapamycin (B549165) analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of rapamycin analogs.
Problem 1: Low Yield in C-40 Esterification/Acylation Reactions
Question: I am experiencing low yields in the esterification or acylation of the C-40 hydroxyl group of rapamycin. What are the potential causes and solutions?
Answer:
Low yields in C-40 modification are a common issue, often stemming from the steric hindrance of the hydroxyl group and the inherent instability of the rapamycin macrocycle. Here are the primary causes and troubleshooting steps:
-
Steric Hindrance: The C-40 hydroxyl is a sterically hindered secondary alcohol, which can make it less reactive.
-
Solution:
-
Increase the excess of the acylating agent (e.g., acid anhydride (B1165640) or acyl chloride).
-
Use a more reactive acylating agent.
-
Employ a catalyst known to be effective for sterically hindered alcohols, such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-methylimidazole. An auxiliary base like triethylamine (B128534) may also accelerate the reaction.[1]
-
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to poor conversion.
-
Solution:
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of rapamycin. It is crucial to find the optimal temperature. For the synthesis of everolimus (B549166), for instance, reactions are often carried out at around 60°C.
-
Solvent: Use an anhydrous, inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to prevent side reactions.
-
Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like 2,6-lutidine is often used to activate the hydroxyl group without promoting degradation.
-
-
-
Degradation of Rapamycin: Rapamycin is sensitive to both acidic and basic conditions, which can lead to the formation of byproducts and a reduction in the yield of the desired analog.[2]
-
Solution:
-
Maintain a neutral or slightly acidic pH during workup and purification.
-
Avoid strong bases, as they can induce rearrangements in the tricarbonyl region, retro-aldol reactions, and β-elimination of the pipecolinate moiety, leading to ring-opened byproducts.[2][3]
-
Minimize reaction times to reduce exposure to potentially destabilizing conditions.
-
-
-
Side Reactions: Acylation can sometimes occur at the more reactive C-28 hydroxyl group, or di-acylation can occur.
-
Solution:
-
Consider using a protecting group strategy. The C-28 and C-40 hydroxyls can be protected with a silyl (B83357) ether, such as a triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) group. The C-40 silyl ether can then be selectively deprotected for modification.
-
Enzymatic catalysis with lipases can offer high regioselectivity for the C-40 position.[4]
-
-
Problem 2: Formation of Multiple Products or Impurities
Question: My reaction is producing multiple spots on the TLC/HPLC analysis. How can I identify and minimize these impurities?
Answer:
The formation of multiple products and impurities is a frequent challenge in rapamycin analog synthesis due to the molecule's complexity and sensitivity.
-
Identification of Impurities:
-
Unreacted Starting Material: One of the major "impurities" is often unreacted rapamycin.
-
Degradation Products: As mentioned, rapamycin can degrade under various conditions. The most common degradation product is seco-rapamycin, the ring-opened form.[3]
-
Side-Reaction Products: These can include isomers where other hydroxyl groups have been modified (e.g., at C-28) or di-substituted products. In the synthesis of temsirolimus (B1684623), a common byproduct is the 31-esterified isomer.[5]
-
Fermentation-Related Impurities: The starting rapamycin material itself may contain impurities from the fermentation process, such as demethoxy-rapamycin or epi-rapamycin.
-
-
Minimizing Impurity Formation:
-
Control Reaction Conditions:
-
Temperature: Avoid excessive heat to minimize degradation. For the synthesis of everolimus, temperatures are typically controlled between -40°C for the activation step and 60-70°C for the reaction with rapamycin.[6][7]
-
pH: Maintain careful pH control during the reaction and workup to prevent acid or base-catalyzed degradation.[3]
-
Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, particularly of the triene region of the rapamycin macrocycle.[2]
-
-
Purification of Starting Material: Ensure the purity of the starting rapamycin to avoid carrying over fermentation-related impurities.
-
Protecting Groups: Employ a protecting group strategy to enhance the regioselectivity of the reaction and minimize the formation of isomeric byproducts. For example, in the synthesis of everolimus, a silyl protecting group is used on the 2-hydroxyethyl moiety before it is reacted with rapamycin.[6]
-
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify my rapamycin analog from the reaction mixture. What are the best practices for purification?
Answer:
Purification of rapamycin analogs can be challenging due to their similar polarity to the starting material and byproducts.
-
Chromatography:
-
Silica (B1680970) Gel Column Chromatography: This is the most common method for initial purification. A gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary to achieve high purity (>99%), especially for removing closely related impurities. Both normal-phase and reversed-phase HPLC can be used.
-
-
Crystallization: If the analog is a solid, crystallization can be an effective final purification step. Solvents like isopropyl ether or diethyl ether have been used for the crystallization of rapamycin.
-
Solvent Extraction: During the workup, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. A brine wash is also recommended to remove water.[6]
Frequently Asked Questions (FAQs)
Synthesis Reactions
-
Q1: What are the most common sites for modification on the rapamycin molecule?
-
A1: The most frequently modified positions are the C-40 hydroxyl group (for producing analogs like everolimus and temsirolimus), the C-32 ketone, and the C-16 methoxy (B1213986) group.[8]
-
-
Q2: Is it necessary to use protecting groups when synthesizing rapamycin analogs?
-
A2: While not always strictly necessary, using protecting groups is highly recommended to improve regioselectivity and minimize the formation of byproducts, especially when targeting a specific hydroxyl group in the presence of others (e.g., modifying C-40 without affecting C-28). Silyl ethers like TBS or TES are commonly used for this purpose.[2]
-
-
Q3: My reaction seems to have stalled and is not going to completion. What should I do?
-
A3: First, re-check the quality and stoichiometry of your reagents. Ensure that the solvent is anhydrous and the reaction is under an inert atmosphere. If the issue persists, you could try slightly increasing the temperature, but monitor for degradation. Adding a fresh portion of the acylating agent or catalyst might also help to drive the reaction to completion.
-
Product Stability and Handling
-
Q4: How stable is rapamycin and its analogs in solution?
-
A4: Rapamycin is unstable in aqueous solutions, and its degradation is dependent on pH and temperature. It is particularly susceptible to degradation under basic conditions.[3] For storage, it is best to keep it as a solid at low temperatures or as a stock solution in an anhydrous organic solvent like DMSO or ethanol, stored at -20°C.
-
-
Q5: What are the common degradation products of rapamycin?
Purification and Analysis
-
Q6: What is a typical mobile phase for HPLC analysis of rapamycin analogs?
-
A6: A common mobile phase for reversed-phase HPLC is a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape.
-
-
Q7: I see two peaks for my purified rapamycin analog on the HPLC. Does this mean it is impure?
-
A7: Not necessarily. Rapamycin and its analogs can exist as a mixture of conformational isomers (rotamers) in solution, which can sometimes be separated by HPLC, leading to the appearance of two peaks for a single, pure compound.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Everolimus Synthesis
| Parameter | Method A | Method B |
| Alkylating Agent | 2-(t-butyldimethylsilyl)oxyethyl triflate | 2-(t-hexyldimethylsilyloxy)ethyl triflate |
| Base | 2,6-Lutidine | Aliphatic tertiary amine |
| Solvent | Toluene | Dichloromethane |
| Temperature | ~60°C | Not specified |
| Deprotection | Aqueous HCl in methanol | Acidic conditions |
| Reference | U.S. Patent 5,665,772 | WO 2012/103959 A1[10] |
Table 2: Purity of Everolimus after Different Purification Steps
| Purification Step | Purity | Isomer Content | Reference |
| Crude product after deprotection | 60-65% | Not specified | Justia Patents[6] |
| After reversed-phase chromatography | 98.73% | 3.21% | CN102174053B[11] |
| After normal-phase chromatography | 99.82% | 0.19% | CN102174053B[11] |
Experimental Protocols
Protocol 1: Synthesis of Everolimus (40-O-(2-hydroxyethyl)-rapamycin)
This protocol is a generalized procedure based on commonly cited methods.
Step 1: Preparation of the Silyl-Protected Intermediate (e.g., 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin)
-
Dissolve rapamycin in an anhydrous inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a non-nucleophilic base, such as 2,6-lutidine (typically 2-3 equivalents).
-
Cool the mixture to the recommended temperature (this can range from room temperature to around 60°C, depending on the specific protocol).
-
Slowly add the alkylating agent, such as 2-(t-butyldimethylsilyl)oxyethyl triflate (typically 1.5-2.0 equivalents), dissolved in the same solvent.
-
Stir the reaction mixture at the specified temperature for several hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench it by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude silyl-protected intermediate. This intermediate can be purified by silica gel column chromatography or used directly in the next step.
Step 2: Deprotection to Yield Everolimus
-
Dissolve the crude silyl-protected intermediate in a suitable solvent, such as methanol.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a dilute acid (e.g., 1N HCl) until the pH reaches 2-3.[6]
-
Stir the reaction at 0°C for 1-2 hours, monitoring the deprotection by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude everolimus by column chromatography (silica gel or preparative HPLC) to obtain the final product.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of rapamycin.
Caption: General experimental workflow for the synthesis and purification of a rapamycin analog.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN103421023A - Synthesis process for temsirolimus - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Preparation and purification method of everolimus intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2012103959A1 - Process for making everolimus - Google Patents [patents.google.com]
- 11. CN102174053B - Method for purifying everolimus - Google Patents [patents.google.com]
Technical Support Center: XL388-C2-amide-PEG9-NH2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with XL388-C2-amide-PEG9-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What is the recommended solvent?
A1: Due to its molecular structure, which includes the XL388 moiety and a long PEG linker, this compound is expected to have limited aqueous solubility. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1] For subsequent dilutions into aqueous buffers, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity, typically keeping it below 0.5%.
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when the compound is less soluble in the final aqueous environment. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but still within the tolerated range for your cell line.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween-80, in your final buffer can help to create micelles that encapsulate the compound and improve its apparent solubility.
-
Employ Co-solvents: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Consider Formulation with Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes with the hydrophobic portions of the molecule, significantly increasing its aqueous solubility.[1]
Q3: What are some established solvent formulations for achieving a clear solution of this compound for in vivo studies?
A3: Several formulations have been shown to yield a clear solution of at least 4.17 mg/mL.[1] The choice of formulation will depend on the specific requirements of your experiment, such as the route of administration and desired dosing volume.
Troubleshooting Guides
Problem: Precipitate formation during preparation of aqueous working solutions.
This is a frequent challenge when diluting a high-concentration DMSO stock of a hydrophobic compound into an aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Problem: Low bioavailability in animal models despite achieving a clear solution for injection.
Even with a clear formulation, the compound may precipitate upon injection into the bloodstream.
Troubleshooting Steps:
-
In Vitro Dilution Test: Before in vivo administration, mimic the dilution that will occur in the bloodstream by diluting your formulation in phosphate-buffered saline (PBS) at pH 7.4. Observe for any signs of precipitation.
-
Adjust Formulation: If precipitation is observed, consider increasing the percentage of co-solvents or surfactants in your formulation, or exploring a different delivery vehicle like a cyclodextrin-based formulation.
-
Dose and Concentration: It may be necessary to lower the concentration of the dosing solution and increase the volume of administration, if permissible for the animal model.
Data Presentation
Table 1: Recommended Solvent Formulations for this compound
| Formulation Components | Example Protocol for 1 mL Working Solution (≥ 4.17 mg/mL)[1] | Key Considerations |
| DMSO, PEG300, Tween-80, Saline | 1. Add 100 µL of a 41.7 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL Saline to reach a final volume of 1 mL. | Suitable for various routes of administration. The ratio of components may need optimization for your specific application. |
| DMSO, SBE-β-CD, Saline | 1. Add 100 µL of a 41.7 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline and mix. | SBE-β-CD is a solubilizing excipient that can improve the stability of the formulation. |
| DMSO, Corn Oil | 1. Add 100 µL of a 41.7 mg/mL DMSO stock to 900 µL of Corn oil and mix. | Primarily for oral or subcutaneous administration. Not suitable for intravenous injection. Be cautious with this formulation for dosing periods longer than two weeks. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound (MW: 944.50 g/mol ) to come to room temperature before opening.
-
Weigh: Accurately weigh out a desired amount of the compound (e.g., 1 mg).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg, this would be approximately 105.9 µL of DMSO.
-
Mix: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: Kinetic Solubility Assay
This assay helps to determine the concentration at which the compound begins to precipitate from an aqueous solution.
Experimental Workflow:
Caption: Workflow for a kinetic solubility assay.
Signaling Pathway Context
While this compound is an intermediate, the XL388 component is a known inhibitor of the mTOR signaling pathway.[2][3][4] Understanding this pathway can be critical for designing experiments.
Simplified mTOR Signaling Pathway:
Caption: Simplified mTOR signaling pathway showing inhibition by XL388.
References
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter while optimizing Proteolysis Targeting Chimera (PROTAC) linker length for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3][4][5] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2][4][6] This induced proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3][7] The linker's length, chemical composition, and attachment points are critical determinants of a PROTAC's overall efficacy and selectivity.[1][3][4][5]
Q2: How does linker length specifically impact PROTAC efficacy?
A2: Linker length is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[3][8] An optimal linker length allows for the correct orientation and proximity of the POI and E3 ligase, which promotes favorable protein-protein interactions and leads to efficient ubiquitination.[1][2][4]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase and thus inhibiting the formation of a productive ternary complex.[1][4][8][9][10][11]
-
Too Long: Conversely, an excessively long or flexible linker might lead to an unstable ternary complex.[1][4][6][8] This can result in unproductive binding modes where the two proteins are not brought into close enough proximity for efficient ubiquitin transfer.[1][10]
Q3: What are the common types of linkers used in PROTAC design?
A3: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][4][] These are popular starting points due to their synthetic accessibility and the ease with which their length can be systematically varied.[1][13]
-
PEG Linkers: These are hydrophilic and can improve the solubility and permeability of the PROTAC molecule.[1][8]
-
Alkyl Chains: These linkers are typically hydrophobic and offer significant conformational flexibility.[8][]
-
Rigid Linkers: There is a growing trend towards using more rigid linkers that incorporate structures like piperazine, piperidine, or alkynes to restrict conformational flexibility, which can improve potency and selectivity.[1][4][]
Q4: What is the "hook effect" and how does linker length relate to it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase) required for degradation.[1][8] While the hook effect is an inherent property of the PROTAC mechanism, its severity can be influenced by the stability of the ternary complex. A well-designed linker of optimal length can promote positive cooperativity, stabilizing the ternary complex over the binary ones and potentially mitigating the hook effect.[1][14]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, with a focus on linker-related causes and potential solutions.
Issue 1: My PROTAC shows low or no degradation of the target protein, despite good binary binding.
This is a common challenge that often points to a failure in forming a productive ternary complex in a cellular context.[14]
| Potential Linker-Related Cause | Solution |
| Incorrect Linker Length | The linker may be too short (causing steric clashes) or too long (leading to an unstable complex).[1][9][14] Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG units or methylene (B1212753) groups).[1][14] |
| Unfavorable Linker Composition | The linker's physicochemical properties (e.g., hydrophobicity) may lead to poor solubility or low cell permeability.[7][8] Solution: Experiment with different linker compositions. Incorporate hydrophilic PEG units to improve solubility or use more rigid elements to balance flexibility and permeability.[8] |
| Incorrect Linker Attachment Points | The points where the linker connects to the two ligands (the "exit vectors") can dramatically affect the geometry of the ternary complex.[3][11] Solution: If structurally feasible, synthesize PROTACs with the linker attached to different, solvent-exposed positions on the ligands to identify a more favorable connection point.[3][11] |
Issue 2: The degradation efficacy (Dmax) is high, but the potency (DC50) is low.
This suggests that while the PROTAC can effectively induce degradation, it requires high concentrations to do so.
| Potential Linker-Related Cause | Solution |
| Suboptimal Ternary Complex Stability | The linker may not be optimally facilitating the protein-protein interactions needed for a stable ternary complex, resulting in a low population of the complex at lower concentrations. Solution: Fine-tune the linker length and rigidity. A slightly shorter, longer, or more rigid linker may create a more stable ternary complex geometry, improving potency. |
| Poor Cell Permeability | The overall properties of the PROTAC, influenced by the linker, may be limiting its ability to reach its intracellular target effectively.[7] Solution: Modify the linker to improve physicochemical properties. This could involve changing the balance of hydrophilic and lipophilic groups.[7][8] |
Quantitative Data Summary
Systematic variation of linker length is a crucial step in PROTAC optimization. The optimal length is highly dependent on the specific POI and E3 ligase pair. The table below shows illustrative data for a series of PROTACs targeting a hypothetical Protein X, demonstrating the impact of linker length on degradation potency (DC50) and efficacy (Dmax).
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | >1000 | <10 |
| PROTAC-2 | PEG | 12 | 150 | 75 |
| PROTAC-3 | PEG | 16 | 25 | >95 |
| PROTAC-4 | PEG | 20 | 80 | 90 |
| PROTAC-5 | PEG | 24 | 250 | 60 |
| Note: Data is for illustrative purposes only. Optimal linker lengths must be determined empirically for each specific PROTAC system.[1] |
Visualizations
Experimental Protocols
Protocol 1: Cellular Degradation Assay via Western Blot
This protocol is used to determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein within a cellular context.[15]
Materials:
-
Cell line expressing the protein of interest.
-
Standard cell culture reagents and multi-well plates (e.g., 12-well).
-
PROTAC stock solutions (typically in DMSO).
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[9]
-
BCA or Bradford protein assay kit.
-
SDS-PAGE and Western Blotting equipment and reagents.
-
Primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Methodology:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest and allow them to adhere overnight.[9]
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs to cover a wide concentration range (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).[9] Replace the cell medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[15]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9]
-
SDS-PAGE and Western Blotting: Normalize all samples to the same protein concentration with lysis buffer. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control. Subsequently, wash and probe with the appropriate HRP-conjugated secondary antibody.
-
Data Acquisition and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each concentration and plot the results to determine DC50 and Dmax values.[15]
Protocol 2: Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)
This protocol is used to qualitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[1]
Materials:
-
Cell line expressing the POI and E3 ligase.
-
PROTAC stock solutions (in DMSO).
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease/phosphatase inhibitors.
-
Primary antibody against the POI or the E3 ligase (for immunoprecipitation).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Western Blotting reagents and antibodies to detect all three components of the complex (POI, E3 ligase, and a tag on the PROTAC if applicable, or infer presence).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC (at a concentration expected to promote ternary complex formation, e.g., near the DC50 value) or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[1]
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C to form antibody-protein complexes.[1]
-
Complex Capture: Add Protein A/G beads to the lysates and incubate for 2-4 hours to capture the antibody-protein complexes.[9]
-
Washing and Elution: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[1]
-
Western Blot Analysis: Analyze the eluted samples by Western Blot. Probe separate blots (or a stripped and re-probed blot) for the presence of the POI and the E3 ligase. A successful Co-IP (e.g., pulling down the E3 ligase and detecting the POI, or vice-versa) in the PROTAC-treated sample, but not in the control, indicates the formation of the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of PEGylated PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis, purification, and characterization of PEGylated PROTACs.
Issue 1: Low Overall Yield in Multi-Step Synthesis
Q1: My overall PROTAC yield is very low. Where should I begin troubleshooting?
A low overall yield is a common challenge in multi-step PROTAC synthesis. A systematic evaluation of each step in your synthetic route is the most effective way to diagnose the problem. Start by verifying the quality of your starting materials and then analyze each reaction sequentially.[1][2]
Troubleshooting Workflow:
Below is a logical workflow to pinpoint the source of low yield.
Caption: Troubleshooting workflow for low PROTAC yield.
Issue 2: Inefficient Coupling Reactions
Q2: I suspect the initial amide coupling reaction between my ligand and the PEG linker is inefficient. What are the common causes and solutions?
Inefficient amide bond formation is a primary contributor to low PROTAC yield.[2] Several factors can influence the success of this critical step.
| Potential Cause | Recommended Solutions | Expected Outcome |
| Inappropriate Coupling Reagents | Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[3] | Increased conversion to the desired product, monitored by LC-MS.[3] |
| Inhibition by TFA Salts | If starting materials are trifluoroacetic acid (TFA) salts, add an extra equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the TFA.[2] | Improved reaction efficiency by preventing neutralization of the base required for the coupling reaction.[2] |
| Poor Solubility of Reactants | Use a co-solvent system (e.g., DMF/DCM, DMSO) or switch to a solvent like N-Methyl-2-pyrrolidone (NMP) to improve solubility.[2][3] | A homogenous reaction mixture, leading to improved reaction kinetics and yield.[3] |
| Steric Hindrance | Consider a different coupling reagent or a longer PEG linker to alleviate steric clash.[4] | Improved reaction conversion. |
| Insufficient Reaction Time/Temp | Extend the reaction time and/or moderately increase the temperature.[4] | Drive the reaction to completion. |
Issue 3: Side Reactions and Complex Mixtures
Q3: My LC-MS analysis shows a complex mixture of unidentified byproducts. What are the likely side reactions?
A complex product mixture often points to the occurrence of side reactions or product degradation.[2] When working with PEG linkers that have reactive functional groups, such as thiols, side reactions are a significant concern.[2]
| Side Reaction | Mitigation Strategy |
| Thiol Oxidation to Disulfide Dimer | Protect the thiol group: Use a protecting group like trityl (Trt), which can be removed under mild acidic conditions before the final coupling step.[2][4] |
| Maintain an inert atmosphere: Rigorously degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.[2][4] | |
| Use of mild reducing agents: The addition of Tris(2-carboxyethyl)phosphine (TCEP) can help prevent oxidation, but be aware of potential interference with certain coupling chemistries.[2] |
Issue 4: Purification Challenges
Q4: My reaction seems complete by LC-MS, but the isolated yield after column chromatography is poor. What could be the issue?
This is a common problem when purifying PROTACs containing PEG linkers.[4] The high polarity imparted by the PEG linker can make standard purification techniques, like normal-phase silica (B1680970) gel chromatography, ineffective.[2]
| Problem | Potential Cause | Recommended Solution |
| Poor recovery from normal-phase silica gel | The high polarity of the PEG linker causes the PROTAC to adhere strongly to the silica gel, leading to streaking and low recovery.[2][4] | Switch to Reverse-Phase HPLC (RP-HPLC): This is the recommended method for purifying polar molecules like PEGylated PROTACs.[4][5] |
| Co-elution of product with impurities in RP-HPLC | Suboptimal gradient or column chemistry.[4] | Optimize the HPLC gradient (e.g., a shallower gradient of acetonitrile (B52724) in water). Try a different column stationary phase (e.g., C8 instead of C18).[4][5] |
Issue 5: Characterization Difficulties
Q5: The ¹H NMR spectrum of my purified PROTAC has broad, poorly resolved peaks. What is the cause?
Broad peaks in the NMR spectrum of a PROTAC are a common observation and can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Presence of Rotamers | The presence of amide bonds in the PROTAC structure can lead to slow rotation on the NMR timescale, resulting in multiple, broadened peaks for adjacent protons.[4] |
| Aggregation | At high concentrations, PROTAC molecules may aggregate, leading to peak broadening.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PEG linkers in PROTAC design? A1: PEG linkers offer several benefits. Their hydrophilic nature can improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[3][6] This can also positively impact cell permeability and oral absorption.[3] Additionally, the flexibility of PEG chains allows for fine-tuning the distance between the target protein and the E3 ligase, which is critical for forming a stable and productive ternary complex.[3][7]
Q2: How does the length of a PEG linker influence PROTAC activity? A2: The linker length is a critical parameter.[7] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[3][7] Conversely, a linker that is too long might lead to an unstable or non-productive complex where ubiquitination sites are not accessible.[3][7] The optimal length is target-dependent and typically requires empirical determination by synthesizing and testing a library of PROTACs with varying PEG linker lengths (e.g., 2 to 12 PEG units).[7][8]
Caption: Impact of PEG linker length on ternary complex formation.
Q3: My purified PROTAC shows low activity in cellular assays. What are the potential causes? A3: If the PROTAC has been successfully synthesized and characterized, low cellular activity could be due to several factors:
-
Poor Cell Permeability: Despite the benefits of PEG linkers, the overall properties of the PROTAC may still limit its ability to cross the cell membrane.[4][9]
-
Inefficient Ternary Complex Formation: The specific combination of ligands and linker length may not be optimal for forming a stable ternary complex in a cellular context.[4]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to a decrease in efficacy.[8] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range.[8]
Caption: The "Hook Effect": Impact of concentration on complex formation.
Q4: Why do my PEG-based PROTACs still have poor solubility in aqueous buffers? A4: While PEG linkers are added to improve hydrophilicity, the overall solubility is a composite property influenced by the lipophilicity of the target protein binder and the E3 ligase ligand, which can counteract the solubilizing effect of the PEG linker.[10] PROTACs are often large molecules that fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[10] The initial and most critical step is to prepare a high-concentration stock solution in an organic solvent like DMSO and then perform careful serial dilutions into your aqueous buffer.[10]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling (using HATU)
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.[2]
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for another 10 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized PEG linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, typically RP-HPLC.
Protocol 2: General Procedure for Trityl (Trt) Deprotection of a Thiol
This protocol describes the deprotection of a trityl-protected thiol.[2]
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add TIPS (typically 5-10 equivalents). This acts as a scavenger for the released trityl cation.
-
Add TFA (typically 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) or another solvent to remove residual TFA.
-
The crude product can then be used in the next step or purified if necessary.
Protocol 3: General Method for RP-HPLC Purification
This protocol provides a starting point for the purification of PEGylated PROTACs using reverse-phase HPLC.[5]
System Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm for analytical; larger dimensions for preparative).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A typical starting gradient is 5-95% B over 20 minutes. This should be optimized to a shallower gradient around the elution time of the product for better resolution.[5]
-
Flow Rate: 1.0 mL/min for analytical scale.[5]
-
Detection: UV at 220 nm and 280 nm.[5]
-
Column Temperature: 40 °C.[5]
Procedure:
-
Dissolve the crude PROTAC sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the optimized gradient method.
-
Collect fractions corresponding to the product peak.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired product.
-
Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: XL388-C2-amide-PEG9-NH2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of XL388-C2-amide-PEG9-NH2 hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q2: What are the primary stability concerns for this compound in solution?
The main stability concerns for this molecule in solution are its susceptibility to hydrolysis, particularly due to the presence of an amide bond. This degradation can be catalyzed by acidic or basic conditions. As a PEGylated molecule, the ether linkages in the PEG chain are generally stable, but the overall compound stability will be dictated by the lability of the amide group.
Q3: In which solvents should I dissolve this compound?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions due to the compound's limited aqueous solubility. For cell-based assays, it is advisable to perform serial dilutions of the DMSO stock solution in pre-warmed, sterile cell culture medium to minimize the final DMSO concentration.
Q4: I am observing a loss of biological activity with my compound. What could be the cause?
A loss of biological activity can stem from several factors, including:
-
Compound Degradation: The amide bond in the molecule may have hydrolyzed due to improper storage or handling, such as exposure to acidic or basic conditions, or prolonged storage at room temperature.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation that can occur with multiple freeze-thaw cycles.
-
Improper Storage: Storing stock solutions at temperatures higher than recommended (-20°C or -80°C) can accelerate degradation.
-
Precipitation: The compound may have limited solubility in your aqueous experimental buffer, leading to precipitation and a lower effective concentration.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitate observed in the final aqueous solution | The compound has low aqueous solubility. | - Increase the final DMSO concentration (ensure it is not toxic to your cells).- Prepare fresh dilutions from the DMSO stock for each experiment.- Visually inspect the solution for any cloudiness or precipitate before use. |
| Inconsistent experimental results | - Compound degradation.- Inaccurate pipetting of viscous DMSO stock. | - Prepare fresh stock solutions.- Ensure the DMSO stock is fully thawed and vortexed before use.- Use reverse pipetting for viscous solutions to ensure accurate dispensing. |
| Complete loss of activity | Significant compound degradation. | - Discard the old stock solution and prepare a fresh one from the solid compound.- Review storage and handling procedures to ensure compliance with recommendations. |
Stability Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table provides a general guideline for the expected stability of similar compounds containing amide and PEG moieties under various conditions.
| Condition | Solvent | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | Aqueous Buffer (pH < 7) | Room Temperature | Low to Moderate | Acid-catalyzed hydrolysis of the amide bond. |
| Neutral | Aqueous Buffer (pH ~7.4) | Room Temperature | Moderate | Slow hydrolysis of the amide bond. |
| Basic | Aqueous Buffer (pH > 8) | Room Temperature | Low | Base-catalyzed hydrolysis of the amide bond. |
| Aprotic Solvent | Anhydrous DMSO | -20°C / -80°C | High | Minimal degradation expected. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for several minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound under stress conditions.
-
Preparation of Test Solutions:
-
Prepare solutions of the compound at a known concentration (e.g., 100 µM) in the following solutions:
-
0.1 M HCl (Acidic condition)
-
Phosphate-buffered saline (PBS), pH 7.4 (Neutral condition)
-
0.1 M NaOH (Basic condition)
-
3% Hydrogen Peroxide (Oxidative condition)
-
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
For photostability, expose a solution in a clear vial to a light source (e.g., UV lamp).
-
-
Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Visualizations
References
Technical Support Center: Avoiding Antibody-Drug Conjugate (ADC) Aggregation
Welcome to the technical support center for antibody-drug conjugate (ADC) aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to ADC aggregation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of antibody-drug conjugate (ADC) aggregation?
A1: ADC aggregation is a multifaceted issue stemming from the intrinsic properties of the ADC components and extrinsic factors related to manufacturing and storage.[1][2] Key causes include:
-
Hydrophobicity of Payloads and Linkers: The conjugation of hydrophobic payloads to an antibody is often the most significant factor.[1][3][4] These hydrophobic patches on the antibody's surface can interact with similar regions on other ADC molecules, initiating aggregation.[1][3]
-
Conjugation Chemistry: The method used for conjugation plays a crucial role. Traditional methods targeting lysine (B10760008) or cysteine residues can create a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), leading to molecules with different stabilities and a higher tendency to aggregate.[1]
-
Manufacturing and Process Conditions: Conditions optimized for conjugation chemistry may not be ideal for antibody stability.[1][3] Factors such as high protein concentrations, unfavorable buffer conditions (pH and salt concentration), the use of organic co-solvents, shear stress from mixing, and elevated temperatures can all promote aggregation.[2][3][5][6]
-
Storage and Handling: Improper storage conditions, such as repeated freeze-thaw cycles, exposure to light, and temperature fluctuations, can lead to ADC degradation and aggregation.[5][6][7]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC aggregation?
A2: The Drug-to-Antibody Ratio (DAR), the average number of drug molecules per antibody, directly impacts aggregation.[1] Generally, a higher DAR increases the overall hydrophobicity of the ADC, which in turn increases the propensity for aggregation.[1][8][9] This can lead to faster clearance from the body and reduced therapeutic efficacy.[8] Therefore, optimizing the DAR is a critical balance between achieving the desired potency and maintaining the stability and solubility of the ADC.[1][8]
Q3: What role do excipients play in preventing ADC aggregation?
A3: Excipients are critical for maintaining the stability of ADC formulations and preventing aggregation.[8] Common excipients include:
-
Surfactants: Non-ionic surfactants like polysorbate 20 and polysorbate 80 are used to prevent aggregation at interfaces and reduce protein-protein interactions.[8][][11]
-
Sugars (Cryo/Lyoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are effective in stabilizing ADCs, especially during freeze-thawing and lyophilization.[8]
-
Amino Acids: Certain amino acids, like arginine and histidine, can act as stabilizers by suppressing aggregation.[8][11]
-
Buffers: The choice of buffer is crucial for maintaining an optimal pH and ionic strength to ensure the colloidal stability of the ADC.[3][8]
Q4: Can the choice of linker and payload influence ADC aggregation?
A4: Yes, the physicochemical properties of the linker and payload are major determinants of ADC stability.[8] Highly hydrophobic payloads are a primary cause of aggregation.[1][2][4][6] The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can help to reduce the overall hydrophobicity of the ADC and decrease the likelihood of aggregation.[5][]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating ADC aggregation.
Issue: High levels of aggregates are observed in my ADC preparation immediately after conjugation.
| Possible Cause | Recommended Solution |
| Hydrophobic Payload/Linker | If possible, consider using a more hydrophilic linker or payload.[5][] Optimize the DAR to the lowest effective level to reduce surface hydrophobicity.[8] |
| Suboptimal Conjugation Conditions | Screen different pH values for the conjugation reaction to find a balance between conjugation efficiency and antibody stability. Avoid the antibody's isoelectric point (pI).[3] Evaluate different organic co-solvents used to dissolve the payload-linker to find one that is less disruptive to the antibody's structure.[12] Consider reducing the antibody concentration during conjugation.[5] |
| Process-Induced Stress | Minimize shear stress by optimizing mixing speeds during the reaction.[5] Control the temperature of the conjugation reaction; avoid elevated temperatures that can denature the antibody.[5][6] An alternative approach is to immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[3] |
Issue: ADC formulation shows increasing aggregation during storage.
| Possible Cause | Recommended Solution |
| Inadequate Formulation Buffer | Conduct a formulation screening study to identify the optimal buffer, pH, and ionic strength for your specific ADC.[8] A typical starting point for ionic strength is 150 mM NaCl.[8] |
| Absence of Stabilizing Excipients | Incorporate stabilizing excipients into the formulation. Screen various surfactants (e.g., Polysorbate 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine) to find the most effective combination.[8][] |
| Improper Storage and Handling | Store the ADC at recommended ultra-cold temperatures, typically between -20°C and -80°C, and prevent temperature fluctuations.[7][13] Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[8][14] Protect light-sensitive ADCs from light exposure.[5] Avoid vigorous shaking or vortexing; gentle mixing is recommended.[8] |
Key Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomers, and fragments based on their hydrodynamic volume.[5]
-
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Chromatographic Run: Inject a defined volume of the sample (e.g., 20 µL) and run the separation isocratically at a constant flow rate (e.g., 0.5 mL/min). Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to aggregates (eluting first), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.[2]
-
2. Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Objective: To measure the size distribution of particles in the solution and detect the presence of aggregates.
-
Methodology:
-
Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL in a formulation buffer that has been filtered through a 0.22 µm filter.
-
Measurement: Place the sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution and the polydispersity index (PDI). An increase in the average particle size or PDI over time can indicate aggregation.
-
3. Excipient Screening for Formulation Optimization
-
Objective: To identify excipients that stabilize the ADC and prevent aggregation under stress conditions.[2]
-
Methodology:
-
Sample Preparation: Prepare multiple formulations of the ADC, each containing a different excipient or combination of excipients at various concentrations. Include a control sample with no added excipients.
-
Stress Conditions: Subject the prepared formulations to accelerated stress conditions, such as elevated temperature (e.g., 40°C for 1 week), multiple freeze-thaw cycles, or vigorous agitation. Keep a set of samples at the recommended storage temperature as a baseline (T=0).
-
Aggregation Analysis: After the stress period, analyze all samples (stressed and T=0) for aggregation using SEC-HPLC and/or DLS.[2]
-
Data Interpretation: Compare the level of aggregation in the stressed samples containing different excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.[2]
-
Visualizations
Caption: Key factors leading to ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. susupport.com [susupport.com]
- 8. benchchem.com [benchchem.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 11. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibodies Support—Getting Started | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. lifetein.com [lifetein.com]
Technical Support Center: Purification of Rapamycin Analogs
Welcome to the technical support center for the purification of rapamycin (B549165) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of these complex macrolides from reaction mixtures.
Frequently Asked Questions (FAQs)
???+ question "What are the most common impurities encountered during the purification of rapamycin analogs?"
???+ question "What is a typical multi-step purification process for rapamycin analogs?"
???+ question "How can I monitor the purity of my rapamycin analog throughout the purification process?"
Troubleshooting Guides
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Low Extraction Yield | Inappropriate solvent polarity: The solvent may not be optimal for the specific analog's polarity. | Rapamycin and its analogs are relatively nonpolar. Use a water-immiscible organic solvent like ethyl acetate (B1210297) or toluene (B28343).[1][2] For novel analogs, test a range of solvents with varying polarities. |
| Incomplete extraction: Insufficient mixing or extraction time. | Stir the biomass cake and solvent mixture vigorously for several hours (e.g., 4 hours at 50°C) to ensure complete extraction. Repeat the extraction with fresh solvent to maximize yield.[3] | |
| Formation of a Stable Emulsion | Presence of surfactants or proteins: Biomolecules from the fermentation broth can stabilize the interface between the aqueous and organic layers. | Gentle Mixing: Swirl instead of vigorously shaking the separatory funnel. Salting Out: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Centrifugation: A brief centrifugation can help separate the layers. Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion. |
Chromatography (Silica Gel, Flash, and HPLC)
| Problem | Possible Cause | Solution |
| Poor Separation of Analogs and Impurities | Inappropriate mobile phase: The solvent system does not provide adequate resolution. | Optimize Solvent System: Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system that gives a good separation between the target analog and impurities. For silica (B1680970) gel chromatography of rapamycin, mixtures of hexane (B92381) and acetone (B3395972) are commonly used.[4] |
| Column overloading: Too much sample was loaded onto the column. | Reduce the amount of sample loaded onto the column. For preparative HPLC, perform an overloading study on an analytical column first to determine the optimal loading capacity.[5] | |
| Peak Tailing | Strong interaction with stationary phase: Residual acidic silanol (B1196071) groups on the silica can interact with basic functionalities on the analog. | Use Mobile Phase Additives: For basic analogs, add a small amount of a competing base like triethylamine (B128534) (0.1-1%) to the mobile phase to mask the active silanol sites. |
| Column degradation: The column performance has deteriorated over time. | If using a guard column, replace it. Try back-flushing the analytical column. If the problem persists, the column may need to be replaced. | |
| Low Recovery from the Column | Compound precipitation on the column: The analog may not be soluble in the mobile phase. | Ensure the sample is fully dissolved in the initial mobile phase before injection. For flash chromatography, consider dry loading the sample if it is not soluble in the eluent. |
| Compound degradation on silica: The analog may be unstable on the acidic silica gel. | Deactivate Silica: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base (e.g., 1-2% triethylamine). Change Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a reversed-phase column. |
Crystallization
| Problem | Possible Cause | Solution |
| Failure to Crystallize | Solution is not supersaturated: The concentration of the analog is too low. | Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the analog. |
| Inappropriate solvent system: The chosen solvent/antisolvent system is not conducive to crystal formation. | Screen Different Solvents: Experiment with various solvents in which the analog is soluble and antisolvents in which it is insoluble. For rapamycin, crystallization from isopropyl ether or diethyl ether is common.[4][1] | |
| Low Crystal Yield | Suboptimal cooling rate: Rapid cooling can lead to the formation of small crystals and lower yields. | Slow Cooling: Cool the solution slowly and controllably. A gradual decrease in temperature often promotes the growth of larger, higher-quality crystals.[6] |
| Incorrect solvent-to-antisolvent ratio: This ratio is critical for inducing crystallization without causing rapid precipitation. | Optimize the Ratio: Systematically vary the ratio of solvent to antisolvent to find the optimal conditions for crystallization.[7] | |
| Oily Precipitate Instead of Crystals | Solution is too supersaturated: The concentration of the analog is too high, leading to rapid precipitation rather than ordered crystal growth. | Dilute the Solution: Start with a more dilute solution before adding the antisolvent or cooling. |
| Presence of impurities: Impurities can inhibit crystal lattice formation. | Ensure the material is of high purity (>95%) before attempting crystallization. If necessary, repeat the preparative HPLC step. |
Data Presentation
Table 1: Purity and Yield at Different Stages of Rapamycin Purification
| Purification Step | Starting Material Purity | Resulting Purity | Yield | Reference |
| Solvent Extraction & Concentration | Fermentation Broth | ~90% | - | [4] |
| Silica Gel Chromatography | ~90% Crude Extract | ~90% | - | [3] |
| Crystallization (Isopropyl Ether) | 90% Powder | 95-97% | 80% | [4] |
| Crystallization (Diethyl Ether) | 90% Powder | ~97% | 70% | [4] |
| Flash Chromatography | 95-97% Crystalline Powder | >99% | - | [4] |
Experimental Protocols
Protocol 1: General Purification Workflow for Rapamycin from Fermentation Broth
This protocol is a general guideline based on established methods.[4][8][3][1] Optimization will be required for specific rapamycin analogs.
1. Extraction from Fermentation Broth a. Adjust the pH of the Streptomyces hygroscopicus fermentation broth to approximately 4.0 with an acid (e.g., sulfuric acid).[4] b. Separate the mycelia from the broth by centrifugation or filtration. c. Mix the collected biomass with a water-immiscible solvent such as toluene or ethyl acetate (typically 2-4 volumes of solvent to the volume of biomass).[4][1] d. Stir the mixture vigorously for 4 hours at 50°C.[4] e. Separate the organic layer. Repeat the extraction on the biomass with fresh solvent. f. Combine the organic extracts and concentrate under reduced pressure at a temperature below 40°C to yield a crude oily residue.[4]
2. Silica Gel Column Chromatography (Initial Purification) a. Prepare a column packed with silica gel (60-200 mesh size). b. Dissolve the crude oily residue in a minimal amount of the initial mobile phase (e.g., 90:10 hexane:acetone) and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example:
- 90:10 Hexane:Acetone
- 80:20 Hexane:Acetone
- 70:30 Hexane:Acetone
- 60:40 Hexane:Acetone[4] d. Collect fractions and analyze them by analytical HPLC or TLC. Rapamycin-rich fractions typically elute at around 60:40 hexane:acetone.[4] e. Pool the fractions with a purity of approximately 90% and concentrate under vacuum to obtain a semi-purified powder.[4]
3. Preparative HPLC a. Dissolve the semi-purified powder in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase). b. Purify the sample using a preparative reversed-phase C18 column. c. A typical mobile phase could be a gradient of acetonitrile (B52724) and water or methanol and water.[9][10] d. Collect the fractions corresponding to the main peak of the target analog. e. Combine the pure fractions and remove the solvent under reduced pressure.
4. Crystallization a. Dissolve the purified rapamycin analog from the preparative HPLC step in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropyl ether).[4] b. Stir the solution and slowly cool it down or add an antisolvent to induce crystallization. c. Collect the crystals by filtration. d. Wash the crystals with a small amount of cold solvent and dry them under vacuum. e. Confirm the final purity (>99%) using a validated analytical HPLC method.[3]
Mandatory Visualizations
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. It forms two distinct complexes, mTORC1 and mTORC2. Rapamycin and its analogs, after forming a complex with FKBP12, primarily inhibit mTORC1.[11][12]
Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin analogs.
Experimental Workflow
This diagram illustrates the logical flow of the multi-step purification process for rapamycin analogs.
References
- 1. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scialert.net [scialert.net]
- 5. lcms.cz [lcms.cz]
- 6. EP1957964A2 - Methods for preparing crystalline rapamycin and for measuring crystallinity of rapamycin compounds using differential scanning calorimetry - Google Patents [patents.google.com]
- 7. ijcea.org [ijcea.org]
- 8. US20100029933A1 - Pure form of rapamycin and a process for recovery and purification thereof - Google Patents [patents.google.com]
- 9. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Rapamycin Analogs
Welcome to the technical support center for the synthesis of rapamycin (B549165) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and other issues encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: My rapamycin starting material is degrading before I can even start my reaction. What's causing this and how can I prevent it?
A1: Rapamycin is notoriously unstable and sensitive to a variety of conditions. Degradation is often observed even during storage. The primary culprits are:
-
Oxidation: The triene region of the rapamycin macrocycle is susceptible to oxidation, especially when the material is in an amorphous state.[1]
-
Base-Catalyzed Degradation: Exposure to bases can induce several side reactions, including a retro-aldol reaction, β-elimination of the pipecolinate moiety leading to ring-opening (secorapamycin formation), and rearrangements in the tricarbonyl region.[1][2]
-
Acid-Catalyzed Degradation: Strong acids can activate the allylic methoxyl group, which can lead to degradation.[1]
Troubleshooting:
-
Storage: Store rapamycin and its derivatives under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or below).
-
Handling: Use freshly purified solvents and reagents. Avoid prolonged exposure of your reaction mixtures to air and ambient temperatures.
Q2: I'm attempting to selectively alkylate the C40 hydroxyl group, but I'm getting a mixture of products with low yield of the desired analog. What are the common side reactions?
A2: Selective C40-O-alkylation is a common strategy for generating rapamycin analogs like everolimus. However, several side reactions can occur:
-
Di-alkylation: Besides the desired C40-mono-alkylation, you can also get di-alkylation at both the C28 and C40 hydroxyl groups. For instance, in one reported O-methylation using methyl triflate, 40-O-methylrapamycin was obtained in 60% yield, but 13% of the 28,40-bis-O-methylated product was also formed.[1]
-
Silyl (B83357) Ether Formation: When using TBDMS-protected alkyl triflates, under certain conditions, you might observe the formation of 40-O-TBDMS-rapamycin instead of the desired O-alkylation product.[1]
-
Rearrangement and Degradation: The use of strong bases or high temperatures can lead to the degradation pathways mentioned in Q1.
Troubleshooting:
-
Choice of Base: Hünig's base (diisopropylethylamine) has been found to be more effective than 2,6-di-tert-butyl-4-methylpyridine (B104953) or 2,6-lutidine for O-alkylation with alkyl triflates.[1]
-
Protecting Groups: To avoid di-alkylation, you can selectively protect the C28 hydroxyl group, for example, as a silyl ether, before proceeding with the C40 alkylation.
-
Reaction Conditions: Optimize the reaction temperature and time to favor mono-alkylation and minimize degradation.
Q3: I'm observing a significant amount of a ring-opened byproduct in my reaction mixture. What is it and how can I minimize its formation?
A3: The ring-opened byproduct is likely secorapamycin, which is formed via a base-catalyzed β-elimination of the pipecolinate moiety.[1] This is a common side reaction when rapamycin is exposed to basic conditions. Another possibility is the formation of a hydroxy acid via lactone hydrolysis.[2]
Troubleshooting:
-
pH Control: Carefully control the pH of your reaction mixture. If basic conditions are required, use milder bases and shorter reaction times.
-
Temperature: Keep the reaction temperature as low as possible to minimize the rate of this side reaction.
-
Work-up: During the work-up, avoid strongly basic or acidic aqueous washes.
Q4: My purification by column chromatography is not effective in separating my desired analog from the byproducts. What can I do?
A4: The byproducts of rapamycin analog synthesis are often structurally very similar to the desired product, making separation by standard chromatography challenging.
-
Alternative Chromatography Techniques: Consider using preparative High-Performance Liquid Chromatography (Prep-HPLC) for high-purity separation.[3][4] Cascade chromatography, a two-column system, can also be effective for purifying rapamycin analogs from reaction impurities.[5]
-
Solvent System Optimization: For silica (B1680970) gel chromatography, a gradient elution with a mixture of hexane (B92381) and acetone (B3395972) is commonly used.[4] The polarity of the mobile phase is crucial for achieving good separation.
-
Crystallization: After chromatographic purification, crystallization can be an effective final step to improve the purity of your analog.[4]
Quantitative Data Summary
| Reaction Type | Desired Product | Side Product(s) | Reagents/Conditions | Yield of Desired Product | Yield of Side Product(s) | Reference |
| O-methylation | 40-O-methylrapamycin | 28,40-bis-O-methylated rapamycin | Methyl triflate | 60% | 13% | [1] |
| Hydride Reduction of C32 Ketone | 32(R)-hydroxy rapamycin | 32(S)-hydroxy rapamycin | LiAlH(OtBu)3, THF, -78 to 0°C | 70% (total) | 9:1 ratio (R:S) | [1] |
| Hydride Reduction of C32 Ketone | 32(R)-hydroxy rapamycin | 32(S)-hydroxy rapamycin | NaEt3BH, THF, -78°C | 72% (total) | 1:3 ratio (R:S) | [1] |
Experimental Protocols
Protocol 1: Selective O-Alkylation of Rapamycin at C40 (Everolimus Synthesis)
This protocol is adapted from the synthesis of everolimus.[1]
Materials:
-
Rapamycin
-
TBDMS-protected triflate of ethylene (B1197577) glycol
-
Hünig's base (diisopropylethylamine)
-
Dichloromethane (B109758) (CH2Cl2)
-
Reagents for silyl deprotection (e.g., HF-pyridine)
Procedure:
-
Dissolve rapamycin in dry dichloromethane under an inert atmosphere (argon or nitrogen).
-
Add Hünig's base to the solution.
-
Add the TBDMS-protected triflate of ethylene glycol to the reaction mixture. The triflate can be prepared separately or generated in situ.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC-MS.
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Remove the TBDMS protecting group using a suitable deprotection agent (e.g., HF-pyridine).
-
Purify the final product by chromatography or crystallization.
Protocol 2: Purification of Rapamycin Analogs by Preparative HPLC
This is a general guideline for the purification of rapamycin analogs using preparative HPLC.[3][4]
Materials:
-
Crude rapamycin analog
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Dissolve the crude rapamycin analog in the mobile phase or a compatible solvent like methanol.
-
Set up the preparative HPLC system with a suitable mobile phase, typically a mixture of methanol and water.
-
Inject the sample onto the column.
-
Collect the eluent corresponding to the main peak of the desired rapamycin analog, which can be identified by its retention time based on a standard or by online mass spectrometry.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified rapamycin analog.
-
The resulting product can be further purified by crystallization from a suitable solvent like diethyl ether or isopropyl ether.[4]
Visualizations
Caption: Simplified mTOR Signaling Pathway and the inhibitory action of Rapamycin.
Caption: General experimental workflow for the synthesis and purification of a rapamycin analog.
Caption: Troubleshooting logic for low-yield synthesis of rapamycin analogs.
References
Technical Support Center: Optimizing Reaction Conditions for Amine-Reactive Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments with amine-reactive linkers, such as N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an amine-reactive linker with a protein?
The optimal pH for reacting NHS esters with primary amines on a protein is between 7.2 and 9.0, with a range of 8.3 to 8.5 often recommended as an ideal starting point for most proteins.[1][2][3] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[2]
Q2: How does pH affect the labeling reaction?
The pH of the reaction buffer is a critical factor that influences two competing reactions:
-
Amine Reactivity : For a successful reaction, the primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues) must be in a deprotonated, nucleophilic state (-NH2).[2][4] At a pH below 7.2, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[3][5]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a reaction with water that renders the linker inactive. The rate of this hydrolysis reaction increases significantly with pH.[2][6] At a pH above 9.0, the hydrolysis of the NHS ester can happen so quickly that it outcompetes the desired labeling reaction, leading to low efficiency.[2]
Q3: Which buffers are recommended for amine-reactive conjugation reactions?
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for the linker.[1][7] Recommended buffers include:
For oligonucleotide conjugations, a sodium tetraborate (B1243019) buffer at pH 8.5 is often recommended.[10][11]
Q4: Are there any buffers I should avoid?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the linker, significantly reducing the yield of the desired conjugate.[3][6][7] However, Tris or glycine can be used to quench the reaction once it is complete.[1][6]
Q5: How should I handle and store my amine-reactive linker?
Amine-reactive linkers, especially NHS esters, are moisture-sensitive and should be stored desiccated at -20°C.[5][12] To prevent moisture condensation, always allow the vial to equilibrate to room temperature before opening.[12][13] It is best to prepare solutions of the linker immediately before use and avoid making stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[12][14]
Q6: How can I stop the labeling reaction?
The reaction can be stopped by adding a quenching reagent that contains primary amines.[1] Common quenching agents include Tris, glycine, or hydroxylamine (B1172632) at a final concentration of 20-100 mM.[1] These molecules will react with and consume any excess NHS ester, terminating the labeling process.[1]
Q7: How do I remove unreacted linker after the conjugation reaction?
Unreacted labeling reagent and byproducts can be separated from the labeled protein using techniques such as desalting columns (gel filtration), dialysis, or spin filtration.[1] The choice of method depends on the size of the protein and the properties of the linker.[1]
Data Presentation
Table 1: Recommended Buffers for Amine-Reactive Labeling
| Buffer | Concentration | Recommended pH | Notes |
| Phosphate-Buffered Saline (PBS) | 0.1 M | 7.2 - 8.5 | A commonly used, amine-free buffer.[3] |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | Often cited as optimal for NHS ester reactions.[3][8] |
| Borate | 50 mM | 8.5 | A suitable alternative for maintaining a basic pH.[3] |
| HEPES | Varies | 7.2 - 8.5 | Another common amine-free buffer option.[3][6] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[6]
Experimental Protocols
General Protocol for Labeling a Protein with an NHS-Ester Reagent
This protocol provides a general procedure. Optimization may be required for specific applications.
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer)[1]
-
Amine-reactive NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[15]
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) or sodium bicarbonate, pH 8.3-8.5)[1][15]
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 7.5)[1]
-
Desalting column for purification[1]
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be >2 mg/mL.[1]
-
NHS Ester Preparation: Allow the vial of the NHS ester to equilibrate to room temperature before opening.[12] Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[15]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[14] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7][16]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[16] Incubate for an additional 15-30 minutes at room temperature.[17]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).[1][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Incorrect Buffer pH: The pH is outside the optimal 7.2-8.5 range.[5] | Verify the buffer pH with a calibrated meter and adjust if necessary. A pH of 8.3-8.5 is often optimal.[2][8] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target protein.[1][7] | Perform a buffer exchange into an amine-free buffer such as PBS, bicarbonate, or borate.[1] | |
| Inactive/Hydrolyzed Labeling Reagent: The NHS ester has been exposed to moisture.[5] | Use a fresh stock of the labeling reagent. Allow the vial to warm to room temperature before opening to prevent condensation.[12] Dissolve the reagent in anhydrous DMSO or DMF immediately before use.[1] | |
| Low Protein Concentration: The kinetics of the reaction are concentration-dependent.[1] | For optimal results, ensure the protein concentration is at least 2 mg/mL.[1][7] | |
| Protein Precipitation After Adding Crosslinker | High Degree of Labeling: Excessive modification of amines can alter protein charge and solubility. | Reduce the molar excess of the crosslinker or shorten the reaction time.[5] Perform a titration to find the optimal linker concentration.[7] |
| Solvent Effects: The organic solvent used to dissolve the linker is causing the protein to precipitate. | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is less than 10% of the total reaction volume.[4] |
Visualizations
Caption: NHS ester reaction with a primary amine.
Caption: Experimental workflow for NHS ester conjugation.
Caption: Troubleshooting decision tree for low labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
PROTAC Permeability Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low cell permeability in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs often exhibit low cell permeability?
PROTACs typically possess physicochemical properties that are unfavorable for passive diffusion across the lipophilic cell membrane.[1][2] Most PROTACs have a high molecular weight (MW > 800 Da), a large topological polar surface area (TPSA), and a high number of hydrogen bond donors (HBDs) and acceptors (HBAs).[1][3] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the druglikeness of small molecules.[1][4]
Q2: What are the key physicochemical properties influencing PROTAC permeability?
Several key physicochemical properties critically influence the cell permeability of PROTACs:
-
Molecular Weight (MW): Generally, as the molecular weight of a molecule increases, its passive permeability decreases.[1][5]
-
Topological Polar Surface Area (TPSA): A high TPSA is strongly associated with poor membrane permeability.[1][6]
-
Lipophilicity (LogP): A delicate balance of lipophilicity is required. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility and non-specific binding to proteins and lipids.[1][5]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A large number of HBDs and HBAs increases a molecule's polarity, hindering its ability to cross the nonpolar cell membrane.[1][3]
-
Rotatable Bonds (NRotB): A high number of rotatable bonds can be detrimental to permeability. However, a degree of flexibility is necessary for the PROTAC to adopt a conformation suitable for membrane permeation.[1][7]
-
Intramolecular Hydrogen Bonding (IMHB): The formation of internal hydrogen bonds can "shield" polar groups, reducing the effective TPSA of the PROTAC in the nonpolar environment of the cell membrane. This phenomenon, often called the "chameleon effect," can significantly improve permeability.[1][4][8]
Q3: My PROTAC is highly potent in biochemical assays but shows little to no degradation of the target protein in cell-based assays. What is the likely cause?
This is a classic and common problem encountered in PROTAC development, and the most probable cause is poor cell permeability.[1][3] The PROTAC is effective at binding to its target protein and the E3 ligase in a cell-free environment, but it is unable to efficiently cross the cell membrane to reach its intracellular targets. To confirm this, it is essential to perform cell permeability assays.
Q4: What is the "hook effect" and how does it relate to PROTAC permeability experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the extent of protein degradation decreases at high PROTAC concentrations.[6][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[9] While not directly a measure of permeability, it's a critical pharmacological feature of PROTACs that must be considered when interpreting cellular activity data. An apparent lack of activity could be due to testing at concentrations that are too high and fall on the right side of the bell-shaped dose-response curve.
Troubleshooting Guide
Problem 1: Low or no target protein degradation observed in cellular assays.
| Possible Cause | Suggested Solution |
| Poor Passive Permeability | The PROTAC is unable to cross the cell membrane to reach its intracellular target.[1] |
| Solution: 1. Assess Permeability: Conduct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay to quantify the permeability of your PROTAC.[10][11] 2. PROTAC Redesign: If permeability is low, consider redesigning the PROTAC. Strategies include optimizing the linker, reducing the number of hydrogen bond donors, or employing a prodrug approach.[12][13] | |
| Active Efflux | The PROTAC may enter the cell but is actively transported out by efflux pumps, such as P-glycoprotein (P-gp).[1][11] |
| Solution: 1. Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[11] 2. Co-dosing with Inhibitors: In your cellular degradation assays, consider co-dosing the PROTAC with a known inhibitor of the suspected efflux pump to see if this rescues protein degradation. 3. PROTAC Redesign: Modify the PROTAC structure to reduce its recognition by efflux transporters. | |
| PROTAC Instability | The PROTAC may be chemically or metabolically unstable in the cell culture medium or inside the cells. |
| Solution: 1. Media Stability Assay: Incubate the PROTAC in the cell culture medium for the duration of your experiment and quantify its concentration over time using LC-MS/MS. 2. Microsomal Stability Assay: Assess the metabolic stability of the PROTAC using liver microsomes. |
Problem 2: High variability in permeability assay results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Monolayer (Caco-2 Assay) | The integrity and confluency of the Caco-2 cell monolayer can vary between experiments, leading to inconsistent results.[9] |
| Solution: 1. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure standardized seeding density and culture conditions. 2. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the assay. A TEER value within an established range indicates a healthy monolayer. | |
| Poor PROTAC Solubility | The PROTAC may have low solubility in the assay buffer, leading to inaccurate and variable permeability measurements.[14] |
| Solution: 1. Solubility Assessment: Determine the aqueous solubility of your PROTAC in the assay buffer. 2. Formulation Strategies: If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring the final concentration is low and non-toxic to cells) or other formulation approaches to improve solubility.[9] |
Strategies to Improve PROTAC Cell Permeability
Several rational design strategies can be employed to enhance the cellular uptake of PROTACs:
-
Linker Optimization: The linker is a key determinant of a PROTAC's physicochemical properties.[7][14]
-
Length and Flexibility: Shorter and more rigid linkers can help minimize MW and TPSA.[13] However, flexible linkers like PEG can sometimes promote the adoption of a folded, more permeable conformation.[1][10]
-
Composition: Replacing amide bonds with esters can reduce the number of HBDs and improve permeability.[12] Incorporating cyclic elements like piperidine (B6355638) or piperazine (B1678402) can enhance rigidity and water solubility.[14]
-
-
Amide-to-Ester Substitution: This bioisosteric replacement can reduce the number of hydrogen bond donors and decrease polarity, leading to improved permeability.[12]
-
Intramolecular Hydrogen Bonding (The "Chameleon Effect"): Designing PROTACs that can form intramolecular hydrogen bonds can shield polar functional groups, effectively reducing the TPSA in a nonpolar environment and enhancing membrane permeability.[8][13]
-
Prodrug Strategies: Masking polar groups with lipophilic moieties that are cleaved by intracellular enzymes can improve membrane translocation.[13][14]
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand that binds to a cell surface receptor can facilitate active transport into the cell.[14]
Data Presentation: Physicochemical Properties and Permeability
The following table summarizes key physicochemical properties and their impact on PROTAC permeability.
| Property | General Trend for Improved Permeability | Rationale |
| Molecular Weight (MW) | Lower | Smaller molecules generally exhibit better passive diffusion.[1] |
| Topological Polar Surface Area (TPSA) | Lower | Reduced polarity facilitates entry into the lipophilic cell membrane.[6] |
| Lipophilicity (cLogP) | Optimal Range (e.g., ALogP < 5.0) | A balance is needed to ensure both membrane partitioning and aqueous solubility.[5][12] |
| Hydrogen Bond Donors (HBDs) | Fewer | Reduces the energy penalty for desolvation when entering the membrane.[1] |
| Hydrogen Bond Acceptors (HBAs) | Fewer | Reduces polarity and improves membrane partitioning.[1] |
| Rotatable Bonds (NRotB) | Fewer (with some flexibility) | Reduces the entropic penalty of adopting a specific conformation for membrane passage.[1] |
| Intramolecular Hydrogen Bonding (IMHB) | Increased | Shields polar groups, reducing the effective TPSA and promoting a "chameleon-like" behavior.[8][13] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with a lipid solution to an acceptor compartment.[10][15]
Methodology:
-
Preparation of Reagents:
-
Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Acceptor Buffer: PBS, pH 7.4.
-
Lipid Solution: 1% (w/v) lecithin (B1663433) in dodecane.
-
-
Assay Plate Preparation:
-
Add the PROTAC solution (in donor buffer) to the wells of a 96-well donor plate.
-
Fill the wells of a 96-well acceptor plate with acceptor buffer.
-
Coat the filter of a 96-well filter plate with the lipid solution to form the artificial membrane.
-
-
Assay Incubation:
-
Assemble the "sandwich" by placing the filter plate on top of the donor plate and then placing this assembly into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration in the donor and acceptor compartments over time.
Caco-2 Permeability Assay
Principle: The Caco-2 permeability assay is a cell-based assay that provides a more physiologically relevant model of intestinal absorption. It utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters, to assess both passive diffusion and active transport.[10][14]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux):
-
Add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber to determine the extent of active efflux.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated from the rate of appearance of the PROTAC in the receiver chamber.
Visualizations
Caption: Troubleshooting workflow for low PROTAC cellular activity.
Caption: Factors influencing PROTAC cell permeability.
Caption: PROTAC mechanism of action highlighting the permeability step.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Impact of PEG Linker on Compound Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the use of polyethylene (B3416737) glycol (PEG) linkers to improve compound solubility.
Frequently Asked Questions (FAQs)
Q1: How do PEG linkers improve the solubility of a compound?
A1: PEG linkers enhance the solubility of hydrophobic molecules through their inherent hydrophilicity.[1] Composed of repeating ethylene (B1197577) oxide units, PEG is highly water-soluble.[2][3][4] When attached to a hydrophobic compound, the PEG linker creates a hydrophilic "shield" or "hydration shell" around the molecule, which can mask its hydrophobicity, improve its interaction with aqueous environments, and reduce the likelihood of aggregation.[1][5][6] This modification changes the overall physicochemical properties of the compound, leading to increased aqueous solubility.[7]
Q2: How do I choose the right PEG linker to enhance the solubility of my compound?
A2: Selecting the optimal PEG linker depends on several factors:
-
Molecular Weight (Length): Longer PEG chains generally lead to a greater increase in the water solubility of hydrophobic molecules.[8][9] Shorter chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (PEG2000 and above) are preferred for significantly improving solubility.[10]
-
Structure (Linear vs. Branched): Linear PEGs offer simple, predictable behavior.[10] Branched PEGs have multiple PEG arms extending from a central core, which can provide superior shielding effects and further improve solubility for hydrophobic drugs.[10]
-
Functional Groups: The choice of reactive group on the PEG linker is determined by the available functional groups on your target molecule (e.g., amine-reactive NHS esters for lysines, thiol-reactive maleimides for cysteines).[11]
-
Application Needs: Consider the final application. For in vivo drug delivery, longer PEG chains might be beneficial for extending circulation half-life, whereas for in vitro assays, a shorter linker might suffice.[8]
Q3: Can PEGylation lead to protein aggregation?
A3: Yes, while PEGylation is often used to prevent aggregation, it can sometimes induce it.[12][13] The primary causes include:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can connect multiple protein molecules, leading to the formation of large, often insoluble aggregates.[5][12]
-
High Protein Concentration: When protein concentrations are high, molecules are in closer proximity, increasing the probability of intermolecular interactions and aggregation.[5][12]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability and solubility.[5][12] Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[12]
-
Poor Reagent Quality: Impurities or a significant percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[12]
Q4: What are the initial signs of protein aggregation during my PEGylation experiment?
A4: Protein aggregation can be identified through several observations. Visually, you might notice the solution becoming cloudy, turbid, or hazy.[12][13] You may also see visible particles or precipitates forming in the reaction mixture.[12] Analytically, techniques like Size Exclusion Chromatography (SEC) will show the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will reveal an increase in the average particle size and polydispersity.[12]
Q5: How does the length of the PEG linker affect the properties of a PROTAC?
A5: The length of the PEG linker is crucial for balancing the physicochemical properties of a Proteolysis Targeting Chimera (PROTAC). Generally, longer PEG chains increase the hydrophilicity and aqueous solubility of the PROTAC.[14] However, the effect on cell permeability is more complex; while increased hydrophilicity can be beneficial, excessively long and polar PEG linkers may negatively impact membrane permeability.[14] An optimal linker length that balances solubility and permeability often needs to be determined experimentally.[14]
Troubleshooting Guide
This section addresses common problems encountered during the PEGylation of compounds to improve solubility.
Problem 1: Significant precipitation or turbidity is observed during the PEGylation reaction.
-
Possible Cause: Suboptimal Reaction Conditions. The pH, temperature, buffer composition, and protein concentration can significantly influence protein stability and solubility.[5] High protein concentrations, in particular, increase the likelihood of intermolecular interactions.[5]
-
Solution: Systematically optimize the reaction conditions by performing small-scale screening experiments.[5] Test a range of protein concentrations, PEG:protein molar ratios, pH values, and temperatures to identify the optimal conditions for your specific protein.[12] It is often recommended to test lower protein concentrations and perform the reaction at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[13]
Problem 2: The PEGylated compound has low or no biological activity.
-
Possible Cause: Steric Hindrance or Modification of Critical Residues. The attached PEG chain may block the active site or binding interface of the molecule.[8] Alternatively, the PEGylation reaction may have modified an amino acid that is essential for the molecule's function.[8]
-
Solution:
-
Use a longer PEG linker: This increases the distance between the molecule and the PEG chain, which can help overcome steric hindrance.[8]
-
Employ site-specific PEGylation: This allows you to attach the PEG linker at a location distant from the active site. For example, by lowering the pH to around 7.0 or below, you can often achieve selective PEGylation of the N-terminus of a protein over lysine (B10760008) residues.[8] Thiol-reactive PEGs that target cysteine residues are another common strategy for site-specific modification.[11]
-
Problem 3: The compound is still not soluble enough after PEGylation.
-
Possible Cause: Insufficient PEG chain length or incorrect PEG architecture.
-
Solution:
-
Increase PEG Chain Length: Experiment with linkers that have more ethylene glycol units (e.g., PEG12, PEG24, or longer) to directly increase hydrophilicity.[9]
-
Utilize Branched Architectures: Multi-arm or branched PEGs create a dense hydrophilic shield that can be highly effective at solubilizing challenging hydrophobic payloads.[9]
-
Optimize Formulation: The final formulation conditions, including pH, buffers, and the addition of stabilizing excipients, are critical for maintaining solubility.[15] Consider adding stabilizers like sugars (sucrose, trehalose), amino acids (arginine, glycine), or low concentrations of non-ionic surfactants (Polysorbate 20/80).[5]
-
Quantitative Data Summary
Table 1: Typical Reaction Conditions for PEGylation
| Parameter | Typical Range | Notes |
| pH | 7.0 - 9.0 | Can be lowered to favor N-terminal PEGylation.[16] |
| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures can reduce aggregation.[16] |
| PEG:Protein Molar Ratio | 1:1 to 10:1 | Higher ratios can lead to multi-PEGylation and aggregation.[16] |
| Protein Concentration | < 2 mg/mL | Lower concentrations may be necessary to prevent aggregation.[16] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion.[16] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[16] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[16] |
| Glycerol | 10-20% (v/v) | Acts as a protein stabilizer.[16] |
Experimental Protocols
Protocol 1: General Amine-Specific PEGylation using an NHS-Ester Activated PEG
This protocol provides a general procedure for PEGylating a protein by targeting primary amines on lysine residues and the N-terminus.[16]
Materials:
-
Protein of interest
-
NHS-Ester functionalized PEG (e.g., mPEG-SVA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dry, amine-free organic solvent (e.g., DMSO or DMF)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at the desired concentration (typically < 2 mg/mL).[16] Bring the protein solution to the desired reaction temperature (e.g., 4°C or room temperature).[16]
-
PEG Reagent Preparation: Allow the container of NHS-activated PEG to warm to room temperature before opening to prevent moisture condensation.[16] Calculate the amount of PEG reagent needed for a 5- to 10-fold molar excess over the protein.[16] Immediately before use, dissolve the calculated amount of PEG reagent in a small volume of dry DMF or DMSO.[16]
-
PEGylation Reaction: Add the dissolved PEG reagent to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture. A typical starting point is 1 hour at room temperature or 3 hours at 4°C.[16] The optimal time will depend on the protein's stability and reactivity.[16]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by size exclusion chromatography (SEC) or ion-exchange chromatography.
Protocol 2: Turbidimetric Solubility Assay
This high-throughput method is used to determine the kinetic solubility of a compound.[17]
Materials:
-
Test compound
-
Organic solvent (e.g., DMSO)
-
Aqueous buffer of interest
-
96-well plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent like DMSO.[17]
-
Assay Plate Preparation: Add the aqueous buffer of interest to each well of a 96-well plate.[17]
-
Compound Addition and Precipitation: Add a small volume of the compound stock solution to the first well of a dilution series. The introduction of the organic solvent into the aqueous buffer will cause the compound to precipitate if it is above its solubility limit, resulting in turbidity.[17]
-
Serial Dilution: Perform a serial dilution of the turbid suspension across the plate.[17]
-
Turbidity Measurement: Measure the turbidity (absorbance) of each well using a plate reader at a suitable wavelength (e.g., 600 nm).[17]
-
Data Analysis: The solubility is determined as the concentration at which the turbidity is no longer observed or falls below a predefined threshold.[17]
Protocol 3: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation state of a protein sample before and after PEGylation.
Materials:
-
PEGylated protein sample
-
Non-PEGylated control sample
-
SEC column suitable for the molecular weight range of the protein and its potential aggregates
-
HPLC or FPLC system with a UV detector
-
Mobile Phase: A suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the protein samples through a 0.22 µm filter to remove any large particulates.
-
Injection: Inject a defined volume of the protein sample onto the column.
-
Chromatography: Run the mobile phase at a constant flow rate. Monitor the eluate using the UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for the monomer and any high molecular weight aggregate peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / (Area of Monomer Peak + Area of Aggregate Peaks)) * 100
Visualizations
Caption: Decision tree for selecting a PEG linker based on the target molecule.[11]
Caption: A systematic workflow for troubleshooting protein aggregation during PEGylation.[5]
Caption: Workflow for determining compound solubility using a turbidimetric assay.[17]
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. chempep.com [chempep.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. purepeg.com [purepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of Rapamycin Derivatives
For researchers, scientists, and drug development professionals, ensuring the stability of rapamycin (B549165) and its derivatives is critical for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the degradation of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for rapamycin and its derivatives?
A1: Rapamycin and its derivatives are susceptible to several degradation pathways:
-
Hydrolysis: The macrolide lactone ring can be hydrolyzed, especially under acidic or basic conditions, leading to the formation of a ring-opened product called secorapamycin.[1][2][3] This is a major cause of degradation in aqueous solutions.[2]
-
Oxidation: The alkene and alcohol functional groups in the rapamycin structure are prone to oxidation.[2] This can be initiated by atmospheric oxygen (autoxidation) and can lead to the formation of various degradation products, including epoxides and ketones.[2][4]
-
Isomerization: Rapamycin can exist as two conformational isomers in solution due to the rotation of an amidic bond within the macrolide ring.[5][6] The equilibrium between these isomers can be influenced by the solvent.[2][6]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[2][7]
Q2: What are the optimal storage conditions for solid rapamycin and its derivatives?
A2: In its solid, crystalline form, rapamycin is relatively stable.[2][8] For long-term storage, it is recommended to store solid rapamycin in a tightly sealed container, protected from light, at -20°C or -80°C.[2][9][10][11] Under these conditions, it can have a shelf life of up to six years.[2][8]
Q3: How does pH affect the stability of rapamycin in solution?
A3: Rapamycin is highly unstable in acidic and basic aqueous solutions.[2] It demonstrates maximum stability in a pH range of 4 to 6.[2][8] In highly acidic conditions (e.g., pH 1.2), rapamycin degrades rapidly.[2] Degradation is also accelerated in basic solutions (e.g., pH 12.2), where the half-life can be reduced by three orders of magnitude compared to a neutral solution.[1]
Q4: How does temperature impact the stability of rapamycin solutions?
A4: Elevated temperatures significantly accelerate the degradation of rapamycin, particularly in solution.[2][12] In phosphate-buffered saline (PBS) and HEPES buffer, degradation is fastest at 37°C, with almost complete degradation occurring within 24 hours.[2][12] Therefore, it is crucial to store rapamycin solutions at refrigerated temperatures (2°C to 8°C) or frozen (-20°C to -80°C) to minimize degradation.[2][11]
Q5: Are rapamycin and its derivatives sensitive to light?
A5: Yes, exposure to light can contribute to the degradation of rapamycin and its derivatives like temsirolimus (B1684623).[2][7] It is recommended to store both solid compounds and their solutions protected from light.[2][7] For instance, temsirolimus infusion solutions are stable for a longer duration when protected from light.[7]
Troubleshooting Guide
Problem 1: Inconsistent or weaker-than-expected effects in cell culture experiments.
-
Possible Cause 1: Degradation of stock solution.
-
Troubleshooting Step: Prepare fresh stock solutions of rapamycin in a suitable solvent like DMSO or ethanol (B145695).[10][11][13] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[2][11] Once a solution is made, it should be used within 3 months to prevent loss of potency.[11]
-
-
Possible Cause 2: Degradation during experimental procedures.
-
Troubleshooting Step: Evaluate the pH and temperature of the cell culture media used in your experiments. If the pH is outside the optimal range of 4-6 or the temperature is elevated, rapamycin may be degrading during the assay itself.[2] Consider running a control experiment to assess the stability of rapamycin under your specific experimental conditions over time.
-
-
Possible Cause 3: Cell line-specific sensitivity.
Problem 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause 1: Presence of degradation products.
-
Possible Cause 2: Isomerization in solution.
Data Presentation
Table 1: Stability of Rapamycin under Different pH Conditions
| pH | Condition | Half-life/Remaining Percentage | Reference |
| 1.2 | 37°C | <10% remaining after 30 mins | [2] |
| 4 - 6 | Aqueous Solution | Maximum stability | [2] |
| 7.3 | 23.7 mM MeCOONH4 in 30/70 ACN/H2O | 890 hours | [1][3] |
| 7.3 | 237 mM MeCOONH4 in 30/70 ACN/H2O | 200 hours | [1][3] |
| 12.2 | NaOH in 30/70 ACN/H2O | Reduced by 3 orders of magnitude | [1][3] |
Table 2: Stability of Temsirolimus Infusion Solution (100mg/L) under Different Storage Conditions
| Temperature | Light Condition | Rate of Degradation / Remaining Percentage | Reference |
| 20°C | Room light exposure | ~0.25% per hour; 92.5% after 24 hours | [7][17] |
| 4°C | Protected from light | 1.0% decrease per day | [7][17] |
| 20°C | Protected from light | 1.56% decrease per day | [7][17] |
| Outdoor | Daylight exposure | >10% loss after 1 hour | [7][17] |
| 20°C | UV light exposure | 50% loss after 45 minutes | [7] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock Solution
-
Weighing: Accurately weigh the desired amount of rapamycin powder in a fume hood or biological safety cabinet.[18]
-
Dissolving: Dissolve the powder in an appropriate organic solvent such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[10][11][13] The solubility is approximately 10 mg/ml in DMSO and DMF, and 0.25 mg/ml in ethanol.[13] For a 100 µM stock solution, you can resuspend 9.1 µg in 100 µl of ethanol or DMSO.[11]
-
Mixing: Vortex or sonicate the solution to ensure the rapamycin is completely dissolved.[14]
-
Aliquoting: Aliquot the stock solution into smaller, single-use, light-protected vials to avoid repeated freeze-thaw cycles.[2][11]
Protocol 2: Forced Degradation Study by HPLC
-
Preparation of Samples: Prepare solutions of rapamycin in various stress conditions:
-
Incubation: Incubate the samples for a defined period.
-
Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before injection into the HPLC system.
-
HPLC Analysis: Inject the prepared standard and stressed sample solutions into a suitable HPLC system with a UV detector.
-
Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent rapamycin peak.[2]
Visualizations
Caption: Rapamycin's mechanism of action via mTORC1 inhibition.
Caption: Major degradation pathways of rapamycin.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of ready-to-use temsirolimus infusion solution (100mg/L) in polypropylene containers under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ubpbio.com [ubpbio.com]
- 10. Rapamycin | mTOR | Tocris Bioscience [tocris.com]
- 11. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. umdearborn.edu [umdearborn.edu]
Technical Support Center: Analysis of PEGylated Molecules
Welcome to the technical support center for the analysis of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the experimental analysis of PEGylated proteins and nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with PEGylated molecules?
A1: The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins or nanoparticles, known as PEGylation, introduces significant analytical complexity. The primary challenges stem from the inherent heterogeneity of PEG polymers, which are often polydisperse (possessing a distribution of molecular weights).[1][2] This heterogeneity, combined with the site of attachment and the number of attached PEG chains, results in a complex mixture of products that are difficult to separate and characterize.[1][2][3] Key analytical hurdles include accurately determining the degree of PEGylation, characterizing the polydispersity of the final product, dealing with chromatographic peak broadening, and overcoming challenges in mass spectrometry such as signal suppression and spectral congestion.[2][4][5]
Q2: How can I determine the degree of PEGylation?
A2: Determining the average number of PEG chains attached to a molecule is a critical characterization step. Several methods can be employed, often in combination for comprehensive results.[3] Techniques like Size Exclusion Chromatography (SEC), Mass Spectrometry (MALDI-TOF or ESI-MS), and HPLC are commonly used.[3][][7] For instance, MALDI-TOF MS can determine the molecular weight of the unmodified and PEGylated species, and the difference allows for the calculation of the number of attached PEG chains.[7] Other methods include colorimetric assays, such as the barium/iodide assay, which can directly quantify PEG in bioconjugates.[8]
Q3: Why are the peaks in Size Exclusion Chromatography (SEC) often broad for PEGylated proteins?
A3: Broad peaks in SEC of PEGylated proteins are a common issue. This can be attributed to several factors. Firstly, the polydispersity of the PEG itself contributes to a broader elution profile for the conjugate. Secondly, the large hydrodynamic radius of the PEG chain can lead to non-ideal interactions with the stationary phase of the SEC column, causing tailing and poor peak shape.[5] Furthermore, the PEGylated protein's conformation, where the PEG forms a dynamic layer over the protein surface, can also affect its interaction with the column and contribute to peak broadening.[9]
Q4: What causes ion suppression and spectral congestion in the mass spectrometry analysis of PEGylated molecules?
A4: In electrospray ionization mass spectrometry (ESI-MS), the large, flexible PEG chain can hinder the ionization of the attached protein or molecule, leading to reduced signal intensity, a phenomenon known as ion suppression. The molecular weight distribution of PEGs, coupled with their tendency to acquire multiple charges, leads to significant mass spectral congestion, making the data difficult to interpret.[2] To mitigate this, techniques such as post-column addition of amines (e.g., triethylamine) can be used to reduce charge complexity and yield a more simplified and interpretable spectrum.[2]
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Problem: Distorted peak shapes, poor resolution, or non-repeatable chromatograms.
Underlying Issue: The analysis of PEGylated molecules by SEC can be complicated by undesirable interactions between the PEG moiety and the stationary phase, especially when using silica-based columns.[5] This can lead to distorted peaks and inaccurate molecular weight estimations.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for common SEC issues.
Summary of Potential Causes and Solutions for Poor SEC Performance:
| Possible Cause | Recommended Solution | Reference |
| Interaction with Stationary Phase | Switch to a column specifically designed for biotherapeutics, such as those with a more inert surface chemistry. | [5] |
| Suboptimal Mobile Phase | Modify the mobile phase by adding organic solvents or increasing the salt concentration to minimize non-specific interactions. | [5] |
| Inappropriate Column Calibration | Calibrate the SEC column with PEG standards in addition to protein standards for more accurate molecular weight estimation of PEGylated species. | [9] |
| Sample Aggregation | Ensure proper sample preparation and consider adding stabilizing excipients to the mobile phase. | [7] |
Mass Spectrometry (MS)
Problem: Low signal intensity, complex spectra, and difficulty in data deconvolution.
Underlying Issue: The polydispersity and charge-carrying capacity of PEG chains create significant challenges for MS analysis, leading to overlapping charge-state patterns and making accurate mass determination difficult.[2][10]
MS Analysis Strategy:
Caption: A strategic workflow for MS analysis of PEGylated proteins.
Summary of Potential Causes and Solutions for MS Analysis Issues:
| Possible Cause | Recommended Solution | Reference |
| Charge State Complexity | Implement post-column infusion of amines (e.g., 0.2-1% triethylamine) to reduce the charge complexity and simplify the resulting mass spectrum. | [2] |
| Polydispersity & Spectral Overlap | Utilize high-resolution mass spectrometers like Orbitrap or TOF instruments to better resolve the complex isotopic patterns. | [2][10] |
| Data Interpretation Challenges | Employ advanced deconvolution software that uses algorithms like Bayesian protein reconstruction to accurately determine the mass of heterogeneous PEGylated proteins. | [2] |
| Low Signal/Ion Suppression | Optimize sample preparation to remove excess salts and detergents. Consider using a different ionization technique if ESI is problematic, though ESI is generally preferred. | [11] |
Experimental Protocols
Protocol 1: Determination of PEGylation Degree by MALDI-TOF MS
This protocol provides a general method for determining the number of PEG chains attached to a protein.
1. Sample Preparation:
-
Prepare the unmodified and PEGylated protein samples by desalting them using a suitable method (e.g., dialysis or buffer exchange columns) into a volatile buffer like ammonium (B1175870) acetate.
-
Prepare a matrix solution, such as sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[7]
2. Target Spotting:
-
Mix the desalted protein sample (either unmodified or PEGylated) with the matrix solution in a 1:1 ratio.[7]
-
Spot 0.5-1 µL of this mixture onto the MALDI target plate.[7]
-
Allow the spot to air dry completely at room temperature to facilitate co-crystallization of the sample and matrix.[7]
3. Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear mode, which is suitable for large molecules.[7]
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.[7]
4. Data Analysis:
-
Determine the average molecular weight of the unmodified protein from its mass spectrum.
-
Determine the average molecular weights of the different species present in the PEGylated sample.
-
Calculate the number of attached PEG chains for each species by subtracting the molecular weight of the unmodified protein from the molecular weight of the PEGylated species and then dividing by the molecular weight of a single PEG reagent.[7]
Protocol 2: Purity Analysis by Size Exclusion Chromatography (SEC)
This protocol outlines a general approach for assessing the purity and presence of aggregates in a PEGylated protein sample.
1. System and Column:
-
Use an HPLC or UPLC system equipped with a UV detector.
-
Select an appropriate SEC column, preferably one designed for biomolecule analysis to minimize secondary interactions (e.g., Agilent AdvanceBio SEC, 300Å, 7.8 x 300 mm, 2.7 µm).[5]
2. Mobile Phase Preparation:
-
Prepare an aqueous mobile phase. A common starting point is a phosphate (B84403) buffer (e.g., 150 mM sodium phosphate) at a neutral pH (e.g., pH 7.0).
-
To improve peak shape and recovery, consider adding salt (e.g., 100-200 mM NaCl) or a small amount of an organic solvent.[5]
3. Chromatographic Conditions:
-
Set the column temperature, typically to room temperature or slightly elevated (e.g., 25-30°C).
-
Set a constant flow rate, for example, 0.5-1.0 mL/min.
-
Set the UV detector to monitor at 280 nm for protein detection.
4. Sample Analysis:
-
Dissolve the PEGylated protein sample in the mobile phase.
-
Inject an appropriate volume of the sample onto the column.
-
Run the analysis and record the chromatogram.
5. Data Interpretation:
-
Identify the peaks in the chromatogram. Aggregates will elute first (at a lower retention volume), followed by the main PEGylated protein peak, and then any smaller species like unreacted native protein.[7]
-
Integrate the peak areas to determine the relative percentage of each species, which provides an estimate of the sample's purity and the percentage of high molecular weight aggregates.[7]
References
- 1. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. enovatia.com [enovatia.com]
Validation & Comparative
A Comparative Guide to XL388-C2-amide-PEG9-NH2 and Alternative Linkers in Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the development of efficacious and safe targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall therapeutic index. This guide provides an objective comparison of the XL388-C2-amide-PEG9-NH2 linker system with other commonly used alternatives, supported by synthesized preclinical data and detailed experimental methodologies.
XL388 is a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2, making it a relevant payload for targeted cancer therapy.[1][2][3] The linker , -C2-amide-PEG9-NH2, is characterized by a two-carbon alkyl spacer, a highly stable amide bond, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal amine for conjugation. This composition suggests a design focused on stability, hydrophilicity, and a defined spatial separation between the targeting and payload moieties.
Data Presentation: Comparative Performance of Linker Technologies
The following tables summarize quantitative data from various preclinical studies to illustrate the impact of different linker components on the performance of drug conjugates. It is important to note that this data is synthesized from multiple studies using different molecular constructs and experimental conditions and is intended to highlight general trends.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of ADCs
| Linker Feature | Representative ADC Construct | Cell Line | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) | Reference |
| No PEG | anti-HER2-SMCC-MMAE | NCI-N87 | ~4.4 | Not specified | [4] |
| Short PEG (PEG4) | anti-HER2-PEG4-MMAE | NCI-N87 | ~7 | ~60% | [2][5] |
| Mid-range PEG (PEG8/PEG9) | anti-HER2-PEG8-MMAE | NCI-N87 | ~10 | >80% | [2][5] |
| Long PEG (PEG12) | anti-HER2-PEG12-MMAE | NCI-N87 | ~15 | >80% | [2][5] |
| Very Long PEG (PEG24) | anti-HER2-PEG24-MMAE | Not specified | Decreased potency | Not specified | [6] |
Disclaimer: Data is synthesized from multiple sources to illustrate trends. The performance of a PEG9 linker is extrapolated to be similar to a PEG8 linker based on observed trends where pharmacokinetic benefits tend to plateau around PEG8.[6][7]
Table 2: Influence of Linker Chemistry on the In Vitro Stability of Drug Conjugates
| Linker Chemistry | Representative Conjugate | Incubation Condition | Half-life (t½) in human plasma | Reference |
| Amide | Antibody-Amide-Payload | 37°C | > 150 hours | [8] |
| Thioether (Maleimide) | Antibody-SMCC-Payload | 37°C | 24 - 96 hours | [8] |
| Click Chemistry (Triazole) | Antibody-Triazole-Payload | 37°C | > 150 hours | [8] |
Table 3: Effect of PEG Linker Length on PROTAC Degradation Efficacy and Permeability
| Linker Feature | Representative PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Short PEG (PEG2) | BRD4-targeting PROTAC | BRD4 | ~50 | ~80 | ~1.5 | [9] |
| Mid-range PEG (PEG4/PEG5) | BRD4-targeting PROTAC | BRD4 | ~10 | >90 | ~1.0 | [9] |
| Mid-range PEG (PEG9) | Hypothetical BRD4-PROTAC | BRD4 | Potentially optimal | Potentially optimal | ~0.5 | [9] |
| Long PEG (PEG12) | BRD4-targeting PROTAC | BRD4 | ~25 | ~85 | <0.5 | [9] |
Disclaimer: Data is synthesized to illustrate general trends. The optimal PEG length for PROTACs is highly dependent on the specific target and E3 ligase pair, but a mid-range length often provides a good balance.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers in cell culture media. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters of an ADC in an animal model.
-
Animal Model: Use naive rats or mice for the study.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each animal.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
ADC Quantification: Determine the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence reagent and quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Mandatory Visualization
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing an XL388 payload.
Caption: Mechanism of action for a PROTAC utilizing an XL388 warhead to induce protein degradation.
Caption: A generalized experimental workflow for the comparative evaluation of drug conjugates with different linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
alternative linkers for rapamycin analog synthesis
A Comprehensive Guide to Alternative Linkers for Rapamycin (B549165) Analog Synthesis
For researchers, scientists, and drug development professionals, the synthesis of rapamycin analogs with tailored properties is a significant area of interest. The linker moiety used to modify rapamycin plays a crucial role in determining the analog's stability, biological activity, and pharmacokinetic profile. This guide provides a comparative analysis of various , supported by experimental data and detailed protocols.
Comparison of Alternative Linkers
The choice of linker and its attachment point on the rapamycin scaffold dictates the properties of the resulting analog. Modifications are commonly made at the C-32 and C-42 positions, with the C-42 hydroxyl group being a frequent site for introducing linkers due to its accessibility and lesser involvement in FKBP12 binding.
Bifunctional Linkers for Dual-Target Inhibitors
Bifunctional linkers enable the conjugation of rapamycin to another pharmacophore, creating hybrid molecules with dual-target activity. A notable example is the development of mTOR and glutaminase (B10826351) 1 (GLS1) dual inhibitors, where rapamycin is linked to a GLS1 inhibitor. The nature and length of the linker are critical for optimal activity.
In a study designing mTOR/GLS1 dual inhibitors, various linkers were used to connect the C-42 position of rapamycin with a GLS1 inhibitor pharmacophore. The results highlighted that flexible linkers with a 6- or 7-atom chain length led to potent inhibitory activity. Furthermore, carbon-based linkers demonstrated significantly enhanced biological activity compared to their oxygen-containing counterparts[1].
Table 1: Performance of Bifunctional Linkers in Rapamycin-GLS1 Inhibitor Conjugates
| Compound ID | Linker Composition | Linker Length (atoms) | mTORC1 Inhibition (%) | mTORC2 Inhibition (%) | GLS1 Inhibition (IC50, μM) | Antiproliferative Activity (MCF-7, IC50, μM) |
| 7b | Oxygen-containing | 7 | 97.69 | 82.03 | >50 | 0.15 |
| 9c | Carbon-based | 6 | 98.26 | - | 1.23 | 0.04 |
| 9d | Carbon-based | 7 | 95.25 | 102.83 | 0.03 | 0.02 |
Data sourced from a study on mTOR/GLS1 dual inhibitors.[1]
Oxime Linkers for Modulating FKBP12 Binding
Modification at the C-32 ketone of rapamycin with oxime linkers has been employed to create "bumped" analogs. These modifications can reduce affinity for wild-type FKBP12, enabling selective targeting of mutant forms of mTOR, a strategy with applications in chemical genetics.
The reaction of rapamycin with an O-functionalized hydroxylamine (B1172632) yields a mixture of E- and Z-oximes at the C-32 position. These analogs have been used to probe the stringency of the FKBP12 binding pocket. A study developing a chemical-genetic system termed selecTOR created a library of rapamycin analogs with various oxime substituents at C-32. The analog Rapa*-3Z, with an ethyloxime at C-32, showed significantly reduced binding to wild-type FKBP12 but potent inhibition of a mutant FKBP12 (V55G).[2]
Table 2: Performance of C-32 Oxime-Linked Rapamycin Analogs
| Compound | Linker at C-32 | Ternary Complex Induction (WT FKBP12, EC50, nM) | Ternary Complex Induction (FKBP12 V55G, EC50, nM) |
| Rapamycin | Ketone | ~400 | ~200 |
| Rapa*-3Z | Ethyloxime | 639 | 11.8 |
Data is from a study on a chemical-genetic system for mTOR inhibition.[2]
Peptide and Polymer Linkers for Enhanced Solubility and Delivery
To overcome the poor solubility and unfavorable pharmacokinetic profile of rapamycin, it can be conjugated to polymers using peptide linkers. These linkers can influence drug loading capacity and release characteristics.
In one study, rapamycin was conjugated to a novel poly(ethylene glycol) (PEG)-based multiblock copolymer via its C-42 hydroxyl group using glycine (B1666218) (Gly) and triglycine (B1329560) (GlyGlyGly) linkers. The use of the GlyGlyGly linker resulted in a high drug loading capacity of approximately 26% by weight. The release of rapamycin from these conjugates was found to be serum-dependent, with a half-life of about 0.5 hours in mouse serum and 4 hours in rat serum.[3]
Table 3: Characteristics of Rapamycin-Polymer Conjugates with Peptide Linkers
| Linker | Drug Loading Capacity (wt%) | Rapamycin Release Half-life (Mouse Serum) | Rapamycin Release Half-life (Rat Serum) |
| Glycine | Low (~0.48%) | Not Reported | Not Reported |
| GlyGlyGly | ~26% | ~0.5 hours | ~4 hours |
Data sourced from a study on rapamycin-polymer conjugates.[3]
Alkene Linkers for Ring-Closing Metathesis (RCM)
Alkene linkers are utilized in ring-closing metathesis (RCM) to synthesize novel macrocyclic rapamycin analogs, often referred to as "rapafucins," where the effector domain of rapamycin is replaced with a peptide. The geometry and length of the alkene linker are crucial for the efficiency of the RCM reaction.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the mTOR signaling pathway, a general workflow for synthesizing rapamycin analogs, and the logic of using bifunctional linkers.
Caption: The mTOR signaling pathway and the mechanism of rapamycin inhibition.
Caption: General experimental workflow for rapamycin analog synthesis and evaluation.
Caption: Logical relationship of components in a bifunctional rapamycin analog.
Experimental Protocols
General Procedure for Synthesis of C-42-Linked Rapamycin-GLS1 Inhibitor Conjugates
This protocol is adapted from the synthesis of mTOR/GLS1 dual inhibitors.[1]
-
Protection of Rapamycin: Selectively protect the C-31 hydroxyl group of rapamycin.
-
Linker Attachment: React the C-42 hydroxyl group of the protected rapamycin with one end of the bifunctional linker (e.g., a linker with a terminal carboxylic acid activated with a coupling agent like HATU).
-
Deprotection: Remove the protecting group from the C-31 hydroxyl group.
-
Conjugation: Couple the other end of the linker (now attached to rapamycin) to the GLS1 inhibitor pharmacophore.
-
Purification: Purify the final conjugate using chromatographic techniques (e.g., HPLC).
General Procedure for Synthesis of C-32 Oxime-Linked Rapamycin Analogs
This protocol is based on the synthesis of "bumped" rapamycin analogs.[2]
-
Reaction Setup: Dissolve rapamycin in a suitable solvent (e.g., methanol).
-
Addition of Reagents: Add an excess of sodium acetate (B1210297) and the desired O-functionalized hydroxylamine hydrochloride.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the E and Z isomers and purify them using flash column chromatography.
General Procedure for Synthesis of Rapamycin-Polymer Conjugates
This protocol is derived from the synthesis of PEG-based rapamycin conjugates.[3]
-
Linker-Drug Synthesis:
-
Protect the C-31 hydroxyl group of rapamycin (e.g., with a TMS group).
-
Conjugate the desired peptide linker (e.g., Trt-GlyGlyGly-OH) to the C-42 hydroxyl group using a coupling agent (e.g., DCC/DMAP).
-
Deprotect the C-31 hydroxyl group.
-
Deprotect the N-terminus of the peptide linker.
-
-
Polymer Conjugation:
-
Dissolve the polymer and the linker-drug in a suitable solvent (e.g., DMF).
-
Add coupling agents (e.g., HATU/DIPEA).
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification: Precipitate the polymer conjugate with a non-solvent (e.g., diethyl ether) and purify by dialysis.
Conclusion
The choice of an alternative linker for rapamycin analog synthesis is a critical decision that influences the resulting molecule's therapeutic potential. Bifunctional linkers offer the possibility of creating dual-target drugs, with linker length and composition being key determinants of activity. Oxime linkers at the C-32 position provide a means to modulate FKBP12 binding and achieve target selectivity. Peptide and polymer linkers are effective in improving the solubility and drug delivery characteristics of rapamycin. Finally, alkene linkers are instrumental in the synthesis of novel macrocyclic analogs through RCM. The data and protocols presented in this guide offer a foundation for researchers to select and design appropriate linkers for their specific applications in the development of next-generation rapamycin-based therapeutics.
References
- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG and Alkyl Tethers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of two of the most common flexible linker classes, polyethylene (B3416737) glycol (PEG) linkers, such as XL388-C2-amide-PEG9-NH2, and traditional alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The choice between a PEG and an alkyl linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1] While both are popular choices due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[1]
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers (e.g., XL388-C2-amide-PEG9-NH2) |
| Composition | Saturated or unsaturated hydrocarbon chains.[1][2] | Repeating ethylene (B1197577) glycol units.[1][2] |
| Hydrophilicity | Generally hydrophobic.[1][3] | Hydrophilic.[1][2] |
| Solubility | May limit aqueous solubility.[1][2][3] | Generally improves aqueous solubility.[1][2] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding.[1][2] | Can enhance permeability by improving solubility and adopting folded conformations, but very long chains can increase the polar surface area, hindering permeability.[1][2] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[1][2] | The ether linkages can be susceptible to oxidative metabolism.[1][2] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[1][2] | Can be more challenging and costly to synthesize compared to alkyl linkers.[2][3] |
| Conformation | Tend to adopt more elongated conformations.[1] | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[2] |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). A lower DC₅₀ value indicates higher potency, while a higher Dₘₐₓ value signifies greater degradation efficacy. The following tables summarize findings from various studies that have investigated the impact of PEG and alkyl linkers on the degradation of different target proteins.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ARV-825 | 8-atom PEG linker | <1 | >90 | Burkitt's Lymphoma |
| dBET1 | 13-atom PEG linker | 4 | >95 | MYC-dependent human acute myeloid leukemia |
| Compound X | C9 Alkyl Linker | 10 | ~90 | 22Rv1 |
Table 2: Permeability of VH032-Based PROTACs
| PROTAC Series | Linker Type | Apparent Permeability (Pₑ) (10⁻⁶ cm/s) |
| MZ | PEG | 0.04 - 0.6 |
| AT | Alkyl | 0.1 - 0.3 |
It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate.[1]
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these degraders, the following diagrams provide a visual representation of the key biological pathway and a standard experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, LNCaP) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control. Determine DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
1. Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.[2]
2. Compound Preparation:
-
Prepare the PROTAC solutions in a suitable buffer (e.g., PBS at pH 7.4) at a known concentration in a 96-well donor plate.
3. Assay Execution:
-
Place the filter plate onto a 96-well acceptor plate containing fresh buffer.
-
Add the PROTAC solutions to the donor wells.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
4. Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
5. Calculation of Apparent Permeability (Pₑ):
-
The apparent permeability coefficient is calculated using the following equation:
-
Pₑ = [Vₐ / (Area * time)] * [-ln(1 - [drug]acceptor / [drug]equilibrium)]
-
Where Vₐ is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [drug]acceptor is the drug concentration in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in solution.[5]
1. Reagent Preparation:
-
Recombinantly express and purify the target protein and the E3 ligase complex.
-
Label one of the proteins with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2) using appropriate labeling chemistries (e.g., antibody-based or direct chemical conjugation).
2. Assay Procedure:
-
In a microplate, mix the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC.
-
Incubate the mixture at room temperature to allow for ternary complex formation.
3. Signal Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC, allowing for energy transfer.
4. Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and then decreases at higher PROTAC concentrations due to the "hook effect" (formation of binary complexes). The peak of the curve represents the maximal ternary complex formation.[5]
Conclusion
The choice between an alkyl and a PEG linker is a critical decision in the design of a PROTAC, with significant implications for its physicochemical and biological properties.[1] Alkyl linkers offer synthetic simplicity and metabolic stability, while PEG linkers can provide improved solubility and favorable conformational properties that may enhance cell permeability and ternary complex formation.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective PROTAC candidate.[1] The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies in the quest for novel and effective protein-degrading therapeutics.
References
The Influence of PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a pivotal component for optimizing the therapeutic index of ADCs.[1] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate.[1][2]
The incorporation of PEG linkers in ADCs offers several advantages. It improves hydrophilicity, which is particularly beneficial for hydrophobic payloads, reduces aggregation, and can allow for higher drug-to-antibody ratios (DARs).[3][4] PEGylation can also enhance the pharmacokinetic (PK) profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues by increasing the ADC's hydrodynamic radius, which reduces renal clearance.[1][2][5] However, the optimal PEG length is not a one-size-fits-all solution and depends on the specific antibody, payload, and target.[1][6] This guide provides an objective comparison of different PEG lengths in ADC development, supported by experimental data, to inform the design of next-generation targeted cancer therapies.
Data Presentation: Comparative Analysis of ADC Performance
The selection of an optimal PEG linker length represents a delicate balance between improving pharmacokinetic properties and maintaining potent cytotoxicity.[2] The following tables summarize quantitative data from preclinical studies, illustrating general trends across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the ADC's binding to its target antigen or the subsequent release of the payload.[2][6]
| Linker PEG Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Cytotoxicity Reduction vs. No PEG | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | - | [6] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 | ~4.5-fold | [6][7] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | ~22-fold | [6][7] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)
Increasing PEG linker length generally correlates with a longer plasma half-life and reduced clearance.[1][8] However, a threshold effect may exist, where further increases in length beyond a certain point (e.g., PEG8) may not yield additional significant PK benefits.[6]
| Linker PEG Length | ADC Construct | In Vivo Half-Life (mice) | Half-Life Extension vs. No PEG | Key Observation | Reference |
| No PEG | ZHER2-SMCC-MMAE | 19.6 min | - | Rapid clearance from the body. | [8][9] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | 49 min | ~2.5-fold | Significantly improved half-life. | [8][9] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | 219.6 min | ~11.2-fold | Substantially prolonged circulation. | [8][9] |
| < PEG8 | Generic ADC | Not Specified | Not Specified | Clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8. | [10] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy and Tolerability
Improved systemic exposure from longer PEG linkers often results in superior in vivo anti-tumor efficacy, despite reduced in vitro potency.[6][8]
| Linker PEG Length | ADC Construct | Dosing (NCI-N87 Xenograft Model) | Tumor Growth Inhibition | Maximum Tolerated Dose (MTD) in mice | Reference |
| No PEG | ZHER2-SMCC-MMAE | 1.5 & 0.6 mg/kg | Less effective than PEGylated versions. | 5.0 mg/kg | [7][8] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | 1.5 & 0.6 mg/kg | Intermediate efficacy. | 10.0 mg/kg | [7][8] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | 1.5 & 0.6 mg/kg | Most ideal tumor therapeutic ability. | 20.0 mg/kg | [7][8] |
Mandatory Visualization
Diagrams created using Graphviz illustrate key concepts related to the structure, evaluation, and mechanism of ADCs with varying PEG linkers.
Caption: General structure of an ADC with different PEG linker lengths.
Caption: Workflow for evaluating ADCs with different PEG lengths.
Caption: Mechanism of an anti-HER2 ADC with an MMAE payload.
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
This protocol provides a general framework for conjugating a payload to an antibody using a PEG linker.
-
Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.[9]
-
Linker-Payload Activation: Activate the PEG linker-payload construct. For example, an NHS-PEG-Maleimide linker can be used for cysteine conjugation. Dissolve the linker in an organic solvent like DMSO to a stock concentration of 10 mM.[9]
-
Conjugation Reaction:
-
For Cysteine Conjugation: If necessary, partially reduce the antibody's interchain disulfides using a reducing agent like TCEP. Add a 5-10 molar excess of the dissolved linker-payload to the antibody solution. Incubate for 1-2 hours at room temperature or 4°C.[9]
-
For Lysine Conjugation: Add a molar excess of the activated linker-payload to the antibody solution and incubate for 1-2 hours at room temperature.[9]
-
-
Purification: Remove unconjugated linker-payload and aggregates using purification techniques such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography.[11]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Aggregation: Assess the level of aggregation using SEC.
-
Purity: Confirm the purity and integrity of the ADC using SDS-PAGE.
-
In Vitro Cytotoxicity Assay (e.g., MTT-based)
This assay determines the potency of the ADC against target cancer cells.[3]
-
Cell Culture: Culture target antigen-positive cancer cell lines in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3][6]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for 72-120 hours.[3]
-
Viability Assessment: Assess cell viability using a colorimetric method like MTT or a luminescence-based assay (e.g., CellTiter-Glo).[1] For an MTT assay, add MTT solution to each well and incubate for 1-4 hours to allow for formazan (B1609692) crystal formation.[3] Solubilize the crystals and measure the absorbance (e.g., at 570 nm).[9]
-
Data Analysis: Calculate the concentration of ADC that inhibits cell growth by 50% (IC50) by plotting cell viability against the logarithm of the ADC concentration.
Pharmacokinetic (PK) Analysis
This study evaluates how PEG linker length affects the ADC's distribution and elimination in vivo.
-
Animal Model: Use appropriate animal models, such as Sprague-Dawley rats or BALB/c mice.[10]
-
ADC Administration: Administer a single intravenous (IV) dose of each ADC construct (e.g., 3 mg/kg) to a cohort of animals.[10]
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Quantification: Process the blood samples to isolate plasma. Quantify the concentration of the total antibody or intact ADC in the plasma using a validated method, typically an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Use pharmacokinetic software to fit the concentration-time data to a suitable model (e.g., a two-compartment model) to derive key PK parameters, including clearance rate, volume of distribution, and plasma half-life (t½).[10]
In Vivo Xenograft Model for Efficacy Studies
This experiment assesses the anti-tumor activity of the ADCs in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ NCI-N87 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined average volume (e.g., ~200 mm³), randomize the mice into treatment groups (including a vehicle control group).[8]
-
ADC Treatment: Administer the ADCs via a relevant route (e.g., intraperitoneal or intravenous injection) at specified dosages (e.g., 0.6 and 1.5 mg/kg). The treatment can be given on a schedule, for instance, every three days for a total of four doses.[8]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a maximum allowed size or after a set period. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.[6]
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a clear trade-off between in vitro potency and in vivo performance.[6] While longer PEG linkers may slightly reduce cytotoxicity in vitro, they can significantly enhance the pharmacokinetic profile, leading to prolonged plasma half-life, reduced clearance, and better tolerability.[6][7] This improved systemic exposure often results in superior in vivo anti-tumor efficacy.[8] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of C26-Linked Rapamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of C26-linked rapamycin (B549165) analogs, positioning them against the parent compound, rapamycin, and other clinically relevant analogs such as everolimus (B549166) and zotarolimus. Due to the limited publicly available data on specific C26-linked rapamycin analogs, this document serves as a framework, presenting representative data and established experimental protocols to guide the evaluation of this emerging class of mTOR inhibitors.
Introduction to Rapamycin and its Analogs
Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[3][4] This inhibition disrupts downstream signaling pathways crucial for cell growth, proliferation, and metabolism.[1][5]
The therapeutic potential of rapamycin as an immunosuppressant and anti-cancer agent has driven the development of numerous analogs (rapalogs) with improved pharmacokinetic properties and potentially altered biological activities. Modifications at various positions of the rapamycin macrocycle, including the C26 position, aim to fine-tune its potency, selectivity, and clinical efficacy. This guide focuses on the critical experimental data required to characterize and compare the biological activity of novel C26-linked rapamycin analogs.
Comparative Biological Activity
A comprehensive evaluation of C26-linked rapamycin analogs involves a series of in vitro assays to determine their binding affinity, inhibitory potency against mTOR, and effects on cell proliferation. The following tables present a representative comparison of a hypothetical C26-linked rapamycin analog against rapamycin, everolimus, and zotarolimus.
Table 1: Comparative FKBP12 Binding Affinity
| Compound | IC₅₀ (nM) for FKBP12 Binding |
| Rapamycin | 0.2 |
| Everolimus | 1.8 |
| Zotarolimus | 0.8 |
| C26-Linked Analog (Hypothetical) | 1.2 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a fluorescently labeled ligand to FKBP12.
Table 2: Comparative mTORC1 Inhibition in Cellular Assays
| Compound | IC₅₀ (nM) for p-S6K (T389) Inhibition |
| Rapamycin | 0.5 |
| Everolimus | 2.5 |
| Zotarolimus | 1.5 |
| C26-Linked Analog (Hypothetical) | 1.8 |
IC₅₀ values represent the concentration of the compound required to inhibit the phosphorylation of the mTORC1 substrate S6 kinase (S6K) at threonine 389 by 50% in a cellular context.
Table 3: Comparative Anti-proliferative Activity
| Compound | GI₅₀ (nM) in Cancer Cell Line (e.g., MCF-7) |
| Rapamycin | 1.2 |
| Everolimus | 5.0 |
| Zotarolimus | 3.5 |
| C26-Linked Analog (Hypothetical) | 4.0 |
GI₅₀ values represent the concentration of the compound required to inhibit the growth of a specific cell line by 50%.
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the biological activity of C26-linked rapamycin analogs.
FKBP12 Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of the test compounds to the FKBP12 protein.
-
Principle: A fluorescently labeled ligand that binds to FKBP12 is used. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger FKBP12 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Test compounds that compete with the fluorescent ligand for binding to FKBP12 will cause a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human FKBP12 protein
-
Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5 mM DTT, 0.01% Tween-20)
-
Test compounds (C26-linked rapamycin analogs, rapamycin, everolimus, zotarolimus)
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of FKBP12 protein and the fluorescently labeled ligand to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.
-
mTORC1 Inhibition Assay (Western Blot)
This assay measures the ability of the compounds to inhibit mTORC1 signaling in cells.
-
Principle: The activity of mTORC1 is assessed by measuring the phosphorylation status of its downstream substrates, such as S6 kinase (S6K) at threonine 389 (T389) and 4E-binding protein 1 (4E-BP1) at threonine 37/46 (T37/46). Inhibition of mTORC1 by rapamycin analogs leads to a decrease in the phosphorylation of these substrates.
-
Materials:
-
Cancer cell line (e.g., MCF-7, PC3)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K (T389), anti-total S6K, anti-phospho-4E-BP1 (T37/46), anti-total 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. The IC₅₀ values are determined from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
This assay evaluates the anti-proliferative activity of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.[6]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ values from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of the mechanism of action of C26-linked rapamycin analogs.
Caption: The mTOR signaling pathway and the inhibitory action of a C26-linked rapamycin analog.
Caption: A typical experimental workflow for the evaluation of C26-linked rapamycin analogs.
Conclusion
The development of C26-linked rapamycin analogs represents a promising avenue for discovering novel mTOR inhibitors with enhanced therapeutic profiles. A rigorous and systematic evaluation of their biological activity is paramount. This guide provides the necessary framework, including comparative data representation, detailed experimental protocols, and clear visual aids, to facilitate the comprehensive characterization of these compounds and guide future drug development efforts in this important area of research. The provided data for the C26-linked analog is hypothetical and serves as a template for the presentation of actual experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin-inspired macrocycles with new target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
A Comparative Guide to the Efficacy of Rapamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of rapamycin (B549165) and its derivatives, known as rapalogs, which are pivotal inhibitors of the mechanistic target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, making its modulation a key therapeutic strategy in various diseases, including cancer and autoimmune disorders. This document details the comparative efficacy of prominent rapamycin derivatives—sirolimus (rapamycin), everolimus (B549166), temsirolimus, and ridaforolimus—supported by quantitative data, experimental methodologies, and visual diagrams to facilitate informed decisions in research and drug development.
Mechanism of Action
Rapamycin and its analogs are allosteric inhibitors of mTOR Complex 1 (mTORC1). They function by first forming a complex with the intracellular protein FKBP12.[1] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is a component of mTORC1.[1] This binding event inhibits mTORC1 activity, leading to downstream effects such as the inhibition of protein synthesis and cell cycle arrest.[2] While highly effective against mTORC1, these first-generation inhibitors have limited direct activity against mTOR Complex 2 (mTORC2), though prolonged exposure can disrupt mTORC2 assembly.[3]
Comparative Efficacy and Potency
The in vitro potency of rapamycin derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) for mTORC1. While potencies are often comparable and in the low to sub-nanomolar range, variations can be observed depending on the cell line and experimental conditions.[4]
| Compound | Cell Line | IC50 (nM) for mTORC1 Inhibition |
| Sirolimus (Rapamycin) | HEK293 | ~0.1 - 0.5[4] |
| MCF-7 | Correlates significantly with everolimus IC50[5] | |
| Everolimus | MCF-7 | Correlates significantly with sirolimus IC50[5] |
| Temsirolimus | - | Potently inhibits mTOR kinase activity with an IC50 of 1.76 µM in an in vitro kinase assay[] |
| Ridaforolimus | HT-1080 (Fibrosarcoma) | 0.2[4] |
Note: IC50 values are presented for comparative purposes and can vary based on the specific assay and conditions used.
Pharmacokinetic Profiles
A key differentiator among rapamycin derivatives lies in their pharmacokinetic properties. Modifications to the rapamycin structure have led to improved bioavailability and altered half-lives, impacting their clinical utility.[2][7]
| Compound | Bioavailability (Oral) | Terminal Half-life | Key Characteristics |
| Sirolimus (Rapamycin) | Low (~10-20%)[8][9] | Long (~62 hours) | Parent compound with low and variable oral bioavailability.[9][10] |
| Everolimus | Higher than sirolimus (~16% in rats)[11] | Shorter than sirolimus (~16-19 hours) | Developed to improve upon sirolimus's pharmacokinetics, with better water solubility.[12] |
| Temsirolimus | Administered intravenously | - | A water-soluble ester and prodrug of sirolimus.[13][14] |
| Ridaforolimus | - | - | A non-prodrug analog of sirolimus.[15] |
Experimental Protocols
Western Blot Analysis for mTORC1 Signaling
This protocol outlines the assessment of mTORC1 activity by measuring the phosphorylation of its downstream effector, p70 S6 Kinase (p70S6K).
a. Cell Culture and Treatment:
-
Seed cells (e.g., HT-1080, MCF-7) in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of rapamycin derivatives (e.g., 0.01 nM to 100 nM) in complete growth medium.
-
Treat cells with the compounds for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 6% SDS-polyacrylamide gel and perform electrophoresis.[16]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[17]
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K overnight at 4°C.[17] Use a loading control antibody like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Plot the normalized data against the drug concentration to determine IC50 values.
Cell Proliferation Assay
This assay measures the effect of mTOR inhibitors on cell viability and proliferation.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the rapamycin derivatives.
b. Proliferation Measurement (e.g., BrdU Assay):
-
After a desired incubation period (e.g., 72 hours), add BrdU (Bromodeoxyuridine) to the wells and incubate for several hours to allow incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to a peroxidase.
-
Add the substrate and measure the colorimetric output using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Plot the inhibition percentage against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical workflow for evaluating the pharmacokinetic properties of a rapamycin derivative in a preclinical model.
a. Animal Dosing and Sample Collection:
-
Administer the rapamycin derivative to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
b. Plasma Preparation and Analysis:
-
Process the blood samples to separate plasma.
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration in the plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
c. Pharmacokinetic Parameter Calculation:
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic modeling software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
Bioavailability (for oral administration): Compare the AUC after oral administration to the AUC after intravenous administration.
-
Visualizations
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. Everolimus and sirolimus in transplantation-related but different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Temsirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Validation of PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to specifically eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's own ubiquitin-proteasome system. The validation of on-target degradation is a critical step in the development of effective and specific PROTACs. This guide provides an objective comparison of key in vitro assays used to validate PROTAC-mediated protein degradation, complete with experimental protocols and comparative data to aid in the selection of the most appropriate validation strategy.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.
Key Performance Metrics: DC50 and Dmax
Two critical parameters are used to characterize the efficacy of a PROTAC:
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.[1]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved. This parameter reflects the efficacy of the PROTAC.[1]
Comparative Analysis of In Vitro Validation Methods
A multi-faceted approach using orthogonal methods provides a higher degree of confidence in a PROTAC's efficacy and specificity. The choice of method often depends on the stage of development, available resources, and the specific questions being addressed.
| Method | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blot | Immunodetection of separated proteins by size. | Band intensity | Low to Medium | Widely accessible, provides information on protein size. | Semi-quantitative, labor-intensive, requires specific antibodies. |
| ELISA | Antibody-based quantitative detection of a specific protein in a plate format. | Absorbance/Fluorescence | High | High-throughput, quantitative. | Requires specific antibody pairs, no size information. |
| HiBiT/NanoBRET | Luminescence-based assay to quantify protein levels in real-time.[2] | Luminescence | High | Real-time degradation kinetics, highly sensitive, no antibodies required, suitable for live cells. | Requires genetic modification of the target protein. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins. | Peptide intensity | Low | Gold standard for selectivity, identifies off-target effects, unbiased. | Technically demanding, expensive, complex data analysis. |
| Flow Cytometry | Measures fluorescence of individual cells stained with fluorescently labeled antibodies. | Mean Fluorescence Intensity (MFI), % of positive cells | High | High-throughput, single-cell analysis, can be multiplexed.[3] | Indirect measure of protein levels, requires cell surface or intracellular staining protocols. |
Quantitative Data Summary
The following tables summarize the DC50 and Dmax values for various PROTACs targeting different proteins of interest, providing a comparative overview of their degradation efficiencies in various cell lines.
Table 1: PROTACs Targeting BCR-ABL
| PROTAC | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | CRBN | K562 | Western Blot | 0.85 | >95 | [1] |
| SIAIS100 | CRBN | K562 | Not Specified | 2.7 | 91.2 | [4] |
| SIAIS178 | VHL | K562 | Western Blot | 8.5 | Not Specified | [4] |
| GMB-475 | VHL | K562 | Western Blot | ~500 | Not Specified | [4] |
Table 2: PROTACs Targeting BTK
| PROTAC | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | CRBN | Mino | Western Blot | 2.2 | 97 | [5] |
| PTD10 | CRBN | Ramos | Western Blot | 0.5 ± 0.2 | >95 | [6] |
| PTD10 | CRBN | JeKo-1 | Western Blot | 0.6 ± 0.2 | >95 | [6] |
| MT-809 | CRBN | Not Specified | Not Specified | ~12 | >99 | [7] |
| Covalent PROTAC | VHL | K562 | Not Specified | ~150 | Not Specified | [7] |
Experimental Workflow for PROTAC Validation
A systematic workflow is essential for the comprehensive validation of a PROTAC candidate. This typically involves a series of in vitro cellular assays to confirm the mechanism of action, determine potency and efficacy, and assess specificity.
Detailed Experimental Protocols
Protocol 1: Western Blot for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in the cell culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
Protocol 2: Sandwich ELISA for Protein Quantification
Objective: To quantify the amount of a target protein in cell lysates after PROTAC treatment.
Materials:
-
Matched antibody pair (capture and detection antibodies) for the target protein
-
ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant protein standard
-
Detection reagent (e.g., streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.[9]
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant protein standard.
-
Add 100 µL of cell lysates (from PROTAC-treated and control cells) and standards to the wells.
-
Incubate for 2 hours at room temperature.[9]
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[9]
-
-
Signal Development:
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate and add 100 µL of TMB substrate.
-
Stop the reaction with 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of the target protein in the samples.
-
Calculate the percentage of degradation for each PROTAC concentration.
-
Protocol 3: HiBiT Assay for Live-Cell Degradation Kinetics
Objective: To measure the real-time degradation kinetics of a target protein in live cells.
Materials:
-
Cell line endogenously expressing the HiBiT-tagged target protein
-
LgBiT protein and luminescent substrate (e.g., furimazine)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in the assay plate.
-
-
Assay Setup:
-
Add the LgBiT protein and luminescent substrate to the cells.
-
Add serial dilutions of the PROTAC to the wells.
-
-
Kinetic Measurement:
-
Measure luminescence at various time points using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a time-zero reading or a vehicle control.
-
Calculate the percentage of protein degradation for each concentration and time point.
-
Determine the degradation rate, Dmax, and DC50 from the kinetic data.
-
Protocol 4: Mass Spectrometry for Off-Target Profiling
Objective: To identify on-target and off-target effects of a PROTAC by quantifying changes across the proteome.
Materials:
-
Cell line of interest
-
PROTAC compound, vehicle control, and negative control
-
Lysis buffer
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC, vehicle, and negative controls.
-
Lyse the cells and quantify the protein concentration.
-
Digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a label-free quantification (LFQ) or tandem mass tag (TMT) approach.[10]
-
-
Data Analysis:
-
Process the raw data using specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[11]
-
Protocol 5: Flow Cytometry for Single-Cell Protein Degradation Analysis
Objective: To quantify protein degradation at the single-cell level.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Fixation and permeabilization buffers
-
Fluorescently labeled primary antibody against the target protein or a primary antibody and a fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment and Preparation:
-
Treat cells with the PROTAC and vehicle control.
-
Harvest the cells and fix and permeabilize them.
-
-
Antibody Staining:
-
Incubate the cells with the fluorescently labeled antibody.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[12]
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the mean fluorescence intensity (MFI) to determine the percentage of protein degradation.[12]
-
Conclusion
The robust in vitro validation of PROTAC-mediated degradation is a multi-step process that necessitates a combination of orthogonal assays. By employing a strategic workflow that includes initial quantification of degradation, confirmation of the mechanism of action, and assessment of off-target effects, researchers can build a comprehensive data package to support the development of novel and highly specific protein-degrading therapeutics. The selection of validation methods will ultimately be guided by the specific research question, available resources, and the stage of PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 4. sketchviz.com [sketchviz.com]
- 5. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 8. lornajane.net [lornajane.net]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FastScan Sandwich ELISA Protocol (Colormetric ELISA) | Cell Signaling Technology [cellsignal.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bifunctional Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). [1] These linkers act as the crucial bridge, covalently connecting two distinct molecules, and their chemical nature dictates the performance of the final conjugate.[2] This guide provides an objective, data-driven comparison of common bifunctional linker technologies, detailing their performance, reaction chemistries, and stability, supported by experimental protocols and visual workflows to inform rational bioconjugate design.
Bifunctional linkers are broadly categorized into two main types: homobifunctional and heterobifunctional.[3][4] Homobifunctional linkers possess two identical reactive groups and are suitable for one-step crosslinking, though this can sometimes lead to undesirable self-conjugation and polymerization.[4] In contrast, heterobifunctional linkers feature two different reactive groups, allowing for a controlled, sequential two-step conjugation process, which minimizes unwanted side reactions and is crucial for creating well-defined bioconjugates.[4]
Quantitative Comparison of Linker Performance
The choice of a bifunctional linker has a direct impact on the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the overall performance of the therapeutic or research agent. The following tables summarize key quantitative data comparing the performance of common heterobifunctional linkers. It is important to note that direct head-to-head comparisons can be challenging as efficiency and stability are highly dependent on the specific biomolecules, payload, and experimental conditions.[5]
| Linker Type | Reactive Groups | Target Functionalities | Conjugation Efficiency | Stability | Key Features |
| SMCC | NHS-ester, Maleimide (B117702) | Amine, Thiol | High | Moderate (potential for retro-Michael addition) | Widely used non-cleavable linker in ADCs like Kadcyla®.[1][6] |
| SPDB | NHS-ester, Pyridyldithiol | Amine, Thiol | High | Cleavable (disulfide bond) | Allows for intracellular drug release in a reducing environment.[1] |
| NHS-PEG-Maleimide | NHS-ester, Maleimide | Amine, Thiol | High | Moderate | PEG spacer enhances solubility and can improve pharmacokinetics.[2][3] |
| DBCO-PEG-NHS | DBCO, NHS-ester | Azide, Amine | Very High (Click Chemistry) | High | Bioorthogonal reaction, minimizing off-target reactions.[3] |
| Hydrazone Linkers | Hydrazide, Carbonyl | Aldehyde/Ketone | Moderate-High | pH-sensitive (cleavable in acidic environments) | Useful for drug release in the acidic environment of endosomes/lysosomes.[] |
| Peptide Linkers | (e.g., Val-Cit) | N/A | N/A | Enzyme-cleavable | Cleaved by specific proteases (e.g., cathepsins) overexpressed in tumor cells.[] |
Impact of Linker Properties on Antibody-Drug Conjugate (ADC) Performance
In the context of ADCs, the linker is a critical component that influences the therapeutic index. The choice between a cleavable and a non-cleavable linker is a key consideration.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Cleavage by specific triggers (e.g., enzymes, pH) in the tumor microenvironment or within the cell.[6] | Lysosomal degradation of the antibody following internalization.[6] |
| Payload Release Form | Unmodified or near-unmodified payload.[6] | Payload attached to an amino acid residue from the antibody.[6] |
| Bystander Effect | Generally higher, as the released payload can be membrane-permeable.[6] | Generally lower, as the released payload-amino acid complex is often less membrane-permeable.[6] |
| Plasma Stability | Can be variable depending on the cleavage trigger.[6] | Generally higher due to the lack of a specific cleavage site.[6] |
| Off-Target Toxicity | Potentially higher if premature cleavage occurs.[6] | Generally lower due to higher plasma stability.[6] |
Experimental Workflow for ADC Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) using a heterobifunctional linker.
Caption: A typical experimental workflow for ADC synthesis and characterization.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are essential for the successful evaluation and comparison of bifunctional linkers.
Protocol 1: General Procedure for ADC Preparation via NHS-Ester and Maleimide Chemistry
This protocol outlines the conjugation of a drug-linker to an antibody using a common heterobifunctional linker like SMCC or NHS-PEG-Maleimide.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Heterobifunctional linker (e.g., SMCC)
-
Drug-payload with a thiol group
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody-Linker Reaction: Dissolve the NHS-ester containing linker in DMSO and add it to the antibody solution at a specific molar excess. Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess linker using a desalting column or SEC equilibrated with PBS, pH 6.5-7.5.
-
Drug Conjugation: Immediately add the thiol-containing drug to the linker-modified antibody. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching solution like cysteine.[4]
-
Purification and Characterization: Purify the ADC from unreacted drug and linker using techniques like SEC.[4] Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[4]
Protocol 2: In Vitro Stability Assessment of ADC Linkers
This protocol outlines a method to quantify the amount of payload prematurely released from an ADC in plasma.[1]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from a relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma.[6] Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[8]
-
Sample Analysis: Process the plasma samples to separate the ADC from the released payload. This can be achieved through methods like immuno-affinity capture followed by LC-MS analysis to quantify the intact ADC and the released drug.[6][8]
-
Data Analysis: Plot the percentage of released payload or the decrease in DAR over time to determine the stability and half-life of the linker in plasma.[1]
Conclusion
The selection of a bifunctional linker is a multifaceted decision that involves a trade-off between stability, conjugation efficiency, and the desired biological activity.[2] Heterobifunctional linkers provide a high degree of control over the conjugation process, leading to more homogeneous and well-defined bioconjugates.[3][4] The emergence of bioorthogonal click chemistry offers significant advantages in terms of reaction efficiency and stability, representing a superior alternative for applications demanding precise control.[1] By carefully considering the quantitative data and adhering to optimized experimental protocols, researchers can enhance the performance, reproducibility, and therapeutic potential of their bioconjugates.
References
A Comparative Review of Rapamycin Analog Synthesis: Strategies and Outcomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic and biosynthetic methodologies for creating rapamycin (B549165) analogs. It offers a detailed look at total synthesis, semi-synthesis, and innovative biosynthesis-based approaches, supported by quantitative data and experimental protocols.
Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.[1] Its immunosuppressive and anti-proliferative properties have led to its use in preventing organ transplant rejection and in treating certain cancers.[1][2] However, limitations such as poor water solubility and a long half-life have driven extensive research into the synthesis of rapamycin analogs, or "rapalogs," with improved pharmacokinetic profiles and novel biological activities.[1][3] This guide explores the diverse strategies employed to synthesize these valuable compounds.
Total Synthesis: A Feat of Chemical Architecture
The complete chemical synthesis of a molecule as complex as rapamycin is a significant challenge. To date, five research groups have successfully accomplished this feat: Nicolaou, Schreiber, Danishefsky, Smith, and Ley.[1] These syntheses are monumental undertakings that have not only provided access to rapamycin itself but have also paved the way for the creation of analogs with modifications at virtually any position.
Each total synthesis employs a unique strategy for assembling the complex macrocyclic structure. For instance, Nicolaou's approach utilized a Stille palladium-catalyzed coupling to form the triene system.[1] Schreiber's synthesis featured a Mukaiyama macrocyclization and an Evans-Tischenko fragment coupling.[1] The Danishefsky group employed a titanium-mediated aldol (B89426) macrocyclization as a key step.[1] Smith's strategy also involved a Stille coupling for the triene formation,[1] while Ley's more recent synthesis utilized a transannular catechol-templated Dieckmann-like reaction for the macrocycle formation.[1][4]
While total synthesis offers the ultimate flexibility in analog design, it is often a lengthy and low-yielding process, making it less practical for the large-scale production of a single analog. However, the insights gained from these synthetic endeavors are invaluable for understanding the structure-activity relationships of rapamycin.
Semi-Synthesis: Modifying the Natural Product
Semi-synthesis, which involves the chemical modification of the natural rapamycin molecule, is a more practical approach for generating a variety of analogs. This strategy focuses on altering specific functional groups to enhance desired properties. Key sites for modification include the C-40 hydroxyl group, the C-28 methoxy (B1213986) group, and the C-16 methoxy group.
C-40 Modifications
The C-40 hydroxyl group is a common target for derivatization, leading to the development of clinically approved rapalogs.
-
Everolimus (RAD001): An ether derivative developed to improve oral bioavailability.[1]
-
Temsirolimus (CCI-779): An ester prodrug with enhanced water solubility, allowing for intravenous administration.[1]
These modifications are typically achieved through esterification or etherification reactions, often requiring careful protection of other hydroxyl groups in the molecule.
C-16 and C-28 Modifications
The C-16 and C-28 positions have also been explored to probe the structure-activity relationship of the rapamycin effector domain. Holt and co-workers developed a selective acid-catalyzed nucleophilic substitution at the C-16 methoxy group, allowing for the synthesis of over 100 analogs with varying potencies.[1] Modifications at the C-28 position have also been investigated to understand its role in FKBP12 binding and mTOR inhibition.
Biosynthesis-Based Approaches: Harnessing Nature's Machinery
More recent and innovative strategies for generating rapamycin analogs leverage the biosynthetic machinery of the producing organism, Streptomyces hygroscopicus. These methods offer the potential for creating complex analogs that would be difficult to synthesize chemically.
Precursor-Directed Biosynthesis
This technique involves feeding analogs of natural biosynthetic precursors to the fermentation culture. The bacterial enzymes then incorporate these unnatural building blocks into the final rapamycin structure. A notable example is the substitution of the natural L-pipecolate precursor with other cyclic amino acids. To enhance the incorporation of the unnatural precursor, an inhibitor of L-pipecolate biosynthesis, (±)-nipecotic acid, is often added to the culture medium.[1][2][5]
Using this method, sulfur-containing rapamycin analogs such as 20-thiarapamycin and 15-deoxo-19-sulfoxylrapamycin have been produced.[1][6]
Mutasynthesis
Mutasynthesis involves genetically modifying the rapamycin biosynthetic gene cluster to block the production of a natural precursor. The blocked pathway can then be rescued by feeding the mutant strain with an analog of the missing precursor. This approach has been successfully used to generate analogs with modified starter units. By deleting the gene responsible for the synthesis of the natural 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit, researchers have been able to incorporate alternative cyclic carboxylic acids into the rapamycin scaffold.[1] This has led to the production of fluorinated rapamycin analogs, which have been instrumental in understanding the role of the C-40 hydroxyl group in FKBP12 binding.[1]
Comparative Data on Rapamycin Analog Synthesis
The following tables summarize key quantitative data for different rapamycin analog synthesis strategies, providing a basis for comparing their efficiency and the properties of the resulting analogs.
| Table 1: Comparison of Precursor-Directed Biosynthesis Analogs | |||
| Analog | Precursor Fed | Yield | FKBP12 Binding (IC50) |
| 20-Thiarapamycin | 1,4-Thiazane-(3S)-carboxylic acid | ~100 mg/L[1][6] | 53.6 nM[1][2] |
| 15-Deoxo-19-sulfoxylrapamycin | 1,3-Thiazane-(4S)-carboxylic acid | ~10 mg/L[1][6] | 800 nM[1][2] |
| Rapamycin (Control) | - | - | 1.6 - 4.9 nM[1][2] |
Experimental Protocols
General Protocol for Precursor-Directed Biosynthesis of Rapamycin Analogs
-
Seed Culture Preparation: A seed culture of Streptomyces hygroscopicus is grown in a suitable medium for 3 days at 28°C with shaking.[2]
-
Production Culture: The seed culture is used to inoculate a production medium that lacks the natural precursor (e.g., lysine (B10760008) for pipecolate analogs). The medium is supplemented with an inhibitor of the natural precursor's biosynthesis (e.g., 5% (±)-nipecotic acid) and the desired precursor analog (e.g., 0.2% 1,4-thiazane-(3S)-carboxylic acid).[2]
-
Fermentation and Harvest: The production culture is fermented for approximately 6 days.[2]
-
Extraction and Purification: The rapamycin analogs are extracted from the fermentation broth and purified using chromatographic techniques such as HPLC.
FKBP12 Binding Assay
The binding affinity of rapamycin analogs to FKBP12 is a crucial measure of their potential biological activity. A common method is a competitive binding assay.
-
Assay Principle: The assay measures the ability of a test compound (rapamycin analog) to inhibit the binding of a radiolabeled ligand (e.g., ³H-labeled FK506) to FKBP12.
-
Procedure: A constant amount of FKBP12 and the radiolabeled ligand are incubated with varying concentrations of the test compound.
-
Measurement: The amount of bound radiolabeled ligand is measured, typically by scintillation counting after separating the bound from the unbound ligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.[2]
Visualizing the Pathways
The following diagrams illustrate key concepts in rapamycin analog synthesis and its mechanism of action.
Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Caption: A comparison of the major strategies for synthesizing rapamycin analogs.
References
- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Rapamycin by Ley [organic-chemistry.org]
- 5. Production of novel rapamycin analogs by precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Next-Generation mTOR Inhibitors Versus Rapamycin
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its dysregulation is a frequent hallmark of various cancers, making it a prime therapeutic target.[3][4] Rapamycin, the first-generation allosteric inhibitor of mTOR, and its analogs (rapalogs) have shown clinical efficacy in specific cancers, such as renal cell carcinoma.[3][5] However, their broader application has been limited by incomplete inhibition of the mTOR complex 1 (mTORC1) and the activation of a pro-survival feedback loop involving the PI3K/Akt pathway.[6][7]
This guide provides an objective comparison of newer, second-generation mTOR inhibitors against the benchmark, rapamycin. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows to aid researchers in their drug development and discovery efforts.
Generations of mTOR Inhibitors: A Mechanistic Overview
mTOR exerts its functions through two distinct complexes: mTORC1 and mTORC2.[1][] First-generation mTOR inhibitors, the rapalogs (e.g., rapamycin, everolimus, temsirolimus), function by forming a complex with the intracellular protein FKBP12, which then allosterically inhibits mTORC1.[6][7] This mechanism, however, does not directly inhibit mTORC2 and can lead to incomplete suppression of mTORC1 signaling, particularly the phosphorylation of 4E-BP1.[7]
To address these limitations, second-generation mTOR inhibitors were developed. These can be broadly categorized into:
-
ATP-Competitive mTOR Kinase Inhibitors: These molecules, such as Torin-1, Torin-2, and Vistusertib (AZD2014), bind to the ATP-binding site within the mTOR kinase domain.[1][9] This direct competition with ATP allows them to inhibit the kinase activity of both mTORC1 and mTORC2, leading to a more comprehensive shutdown of the mTOR signaling pathway and preventing the feedback activation of PI3K/Akt signaling.[1][7]
-
Dual PI3K/mTOR Inhibitors: Compounds like dactolisib (B1683976) (BEZ235) and voxtalisib (B1684596) target both mTOR and the upstream kinase PI3K.[1][5] This dual-inhibition strategy aims to overcome the feedback activation of PI3K that can occur with mTORC1-selective inhibition.[1]
Quantitative Comparison of mTOR Inhibitors
The following tables summarize the comparative efficacy of rapamycin and selected second-generation mTOR inhibitors from various preclinical studies.
Table 1: Comparative Inhibitory Potency (IC50) in Cellular Assays
| Inhibitor | Target(s) | Cell Line | IC50 Value | Reference |
| Rapamycin | mTORC1 (allosteric) | SK-N-BE(2) Neuroblastoma | 24.27 ± 0.003 µM | [10] |
| Torin-2 | mTORC1/mTORC2 (ATP-competitive) | SK-N-BE(2) Neuroblastoma | 28.52 ± 0.012 nM | [10] |
| GSK2126458 | PI3K/mTOR | - | PI3K: 0.04 nM, mTORC1: 0.18 nM, mTORC2: 0.3 nM | [5] |
| BEZ235 | PI3K/mTOR | - | ~5 nM (for both PI3K and mTOR) | [5] |
| R38 | mTORC1/mTORC2 | - | 1 nM | [11] |
Note: IC50 values can vary significantly based on the cell line and assay conditions.
Table 2: Differential Effects on Downstream Signaling Pathways
| Inhibitor | Effect on p-Akt (Ser473) (mTORC2 substrate) | Effect on p-S6K (mTORC1 substrate) | Effect on p-4E-BP1 (mTORC1 substrate) | Key Outcome | Reference |
| Rapamycin | No direct inhibition; may increase due to feedback | Strong inhibition | Incomplete inhibition | Cytostatic | [5][7] |
| Torin-2 | Strong inhibition | Strong inhibition | Strong inhibition | Broader pathway inhibition, G1 cell cycle arrest | [9][10] |
| Vistusertib | Strong inhibition | Strong inhibition | Strong inhibition | Blocks feedback loop, more robust anti-proliferative response | [7] |
| NVP-BEZ235 | Strong inhibition | Strong inhibition | Strong inhibition | Potent antiproliferative and antitumor activities | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of novel inhibitors. Below are protocols for essential assays used to evaluate mTOR inhibitor efficacy.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTORC1 or mTORC2.
-
Immunoprecipitation of mTOR Complex:
-
Lyse cultured cells (e.g., HEK293E) stimulated with insulin (B600854) (100 nM for 15 minutes) in mTOR lysis buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Incubate lysates with antibodies against mTOR components (e.g., anti-HA for HA-Raptor to pull down mTORC1) for 1.5 hours at 4°C.[12]
-
Capture the antibody-mTOR complex using Protein A/G beads.
-
Wash the beads sequentially with low and high salt wash buffers to remove non-specific binding.[12]
-
-
Kinase Reaction:
-
Incubate the immunoprecipitated mTOR complex with a purified substrate (e.g., recombinant 4E-BP1 or S6K) in a kinase reaction buffer containing ATP and MgCl2.[14][15]
-
Perform the reaction in the presence of varying concentrations of the test inhibitor or vehicle control.
-
Incubate at 30°C for 30 minutes.[15]
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze substrate phosphorylation via Western blotting using phospho-specific antibodies (e.g., anti-phospho-4E-BP1).
-
Western Blotting for Cellular Pathway Analysis
This method assesses the inhibitor's effect on the mTOR signaling cascade within intact cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, PC-3) at a desired density and allow them to adhere.[16][17]
-
Serum-starve the cells for 24 hours to reduce basal pathway activity.[15]
-
Pre-treat cells with various concentrations of the mTOR inhibitor or rapamycin for 2 hours.
-
Stimulate the mTOR pathway with a growth factor (e.g., 20 ng/mL EGF for 15 minutes).[15]
-
-
Protein Extraction and Quantification:
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Separate 30-50 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, S6K, S6, 4E-BP1).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.[17]
-
Cell Viability/Proliferation Assay
This assay determines the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test inhibitor, rapamycin, or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTS or WST-1 to each well.[17]
-
Incubate for 1-4 hours until a color change is visible.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control and generate dose-response curves to calculate the IC50 value for each compound.[14]
-
Visualizing mTOR Signaling and Experimental Workflow
To clarify the complex interactions within the mTOR pathway and the process of inhibitor evaluation, the following diagrams are provided.
Caption: mTOR signaling pathway and points of inhibition.
Caption: Workflow for benchmarking mTOR inhibitors.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rapamycin passes the torch: a new generation of mTOR inhibitors. [sonar.ch]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medsci.org [medsci.org]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of PEGylation on Drug Potency: A Comparative Guide
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, is a widely adopted strategy in pharmaceutical development to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] By increasing the hydrodynamic size and masking the molecule from the host's immune system, PEGylation can lead to improved drug solubility, extended circulating half-life, increased stability, and reduced immunogenicity and antigenicity.[3][4][5][6] However, the impact of this modification on the drug's intrinsic biological activity, or potency, is a critical consideration that requires careful assessment.
This guide provides an objective comparison of the performance of PEGylated drugs versus their non-PEGylated counterparts, supported by experimental data and detailed methodologies for potency assessment.
The Dichotomy of PEGylation's Effect on Potency
The addition of PEG chains can have a dual effect on drug potency. While often enhancing the overall therapeutic efficacy in vivo, it can sometimes lead to a decrease in in vitro potency. This apparent contradiction is explained by two key factors:
-
Steric Hindrance: The bulky PEG chain can physically obstruct the drug's active site, hindering its interaction with its target receptor or substrate.[1] This can result in a reduced binding affinity and, consequently, a higher concentration of the drug being required to achieve the desired biological effect in in vitro assays (e.g., a higher IC50 value).[6]
-
Improved Pharmacokinetics: In a biological system, the benefits of PEGylation often outweigh the potential reduction in in vitro activity. The extended half-life and reduced clearance mean the drug remains in circulation for longer, leading to a prolonged therapeutic effect and potentially requiring less frequent dosing.[2][5][7] For oncology drugs, PEGylation can also facilitate passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][8]
Therefore, assessing the true impact of PEGylation requires a holistic approach, evaluating both the immediate biological activity through in vitro potency assays and the overall therapeutic outcome through pharmacokinetic and in vivo studies.
Data Presentation: PEGylated vs. Non-PEGylated Drugs
The following table summarizes quantitative data from various studies, highlighting the trade-offs between in vitro potency and pharmacokinetic parameters.
| Drug/Molecule | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| Doxorubicin (in Niosomes) | Encapsulation Efficiency | 20% | 62% | 3.1x Increase | [9] |
| Curcumin (in Niosomes) | Encapsulation Efficiency | 80% | 95% | 1.2x Increase | [9] |
| IL-6 Peptide Antagonist | IC50 (pSTAT3 inhibition) | 0.007 µM (PN-2519) | 0.057 µM (PN-2520, 40kDa PEG) | ~8x Increase (Lower Potency) | [10] |
| Antimicrobial Peptide (Onc72) | Elimination Half-life (in mice) | 43 min | ~5.5 hours (20kDa PEG) | ~7.7x Increase | [11] |
| Gentamicin Conjugate | Half-life (in rats) | Standard | 7-15x Greater | 7-15x Increase | [12] |
| Interferon-α | Plasma Half-life | Standard | 5-10x Longer | 5-10x Increase | [1] |
| Proticles (Nanoparticles) | Blood Concentration (1h p.i.) | 0.06 %ID/g | 0.23 %ID/g | 3.8x Increase | [13][14] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates higher potency.
Experimental Protocols
Accurate assessment of drug potency is fundamental. Below are detailed methodologies for key experiments cited in the evaluation of PEGylated drugs.
Cell-Based Potency Assay (MTT Assay for Cytotoxicity)
This assay determines a drug's ability to inhibit cell proliferation or induce cytotoxicity, from which an IC50 value can be derived.
Objective: To quantify the concentration of a PEGylated vs. non-PEGylated drug required to inhibit the growth of a target cell line by 50%.
Methodology:
-
Cell Culture: Adherent cells (e.g., MCF-7 breast cancer cells) are cultured in a suitable medium and incubated until they reach the logarithmic growth phase.
-
Cell Plating: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated to allow for cell attachment.[15]
-
Drug Treatment: The PEGylated and non-PEGylated drugs are serially diluted to create a range of concentrations. The culture medium is replaced with medium containing these drug dilutions. Control wells containing untreated cells and solvent-only controls are included. The plates are incubated for a specified duration (e.g., 48-72 hours).[15]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[15]
-
Solubilization: The medium is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[15]
-
IC50 Calculation: The absorbance values are plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.[16][17][18]
Receptor-Ligand Binding Assay (ELISA-based)
This assay measures how PEGylation affects the drug's ability to bind to its specific molecular target.
Objective: To quantify and compare the binding affinity of a PEGylated vs. non-PEGylated therapeutic protein to its target receptor.
Methodology:
-
Plate Coating: A 96-well microplate is coated with the target receptor or antigen and incubated overnight.
-
Washing and Blocking: The plate is washed to remove unbound receptors. A blocking buffer (e.g., BSA in PBS) is added to each well to prevent non-specific binding.
-
Drug Incubation: Serial dilutions of the PEGylated and non-PEGylated drugs are added to the wells and incubated.
-
Detection Antibody: After washing, a primary antibody specific to the drug (that binds to a region not affected by PEGylation) is added, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Data Acquisition: The reaction is stopped, and the absorbance is read on a microplate reader at the appropriate wavelength.
-
Data Analysis: The binding affinity (e.g., Kd) or relative binding is determined by plotting absorbance against drug concentration. A decrease in binding for the PEGylated version would suggest steric hindrance.
Mandatory Visualizations
Logical Relationships
Caption: Logical flow of how PEGylation alters drug properties.
Experimental Workflow
Caption: Workflow for a cell-based in vitro potency assay.
Signaling Pathway
Caption: Simplified JAK-STAT signaling, a target for PEGylated drugs.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 5. Effect of pegylation on pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Empowering Cancer Therapy: Comparing PEGylated and Non-PEGylated Niosomes Loaded with Curcumin and Doxorubicin on MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of Rapamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of rapamycin (B549165) and its analogs, commonly known as "rapalogs," focusing on their interactions with the primary cellular targets: FK506-binding protein 12 (FKBP12), mTOR Complex 1 (mTORC1), and mTOR Complex 2 (mTORC2). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Rapamycin is a macrolide compound that, along with its analogs, exerts its biological effects by first forming a complex with the intracellular protein FKBP12.[1][] This drug-protein complex then allosterically inhibits the serine/threonine kinase mTOR, primarily within the context of mTORC1.[1] First-generation rapalogs, such as everolimus (B549166) and temsirolimus, were developed to improve upon the pharmacokinetic properties of rapamycin.[1] More recently, second-generation mTOR inhibitors have been developed as ATP-competitive inhibitors that can target both mTORC1 and mTORC2, offering a broader spectrum of activity. Understanding the specific binding affinities and inhibitory concentrations of these analogs is crucial for their application in targeted therapies.
Comparative Analysis of Binding Affinities and Inhibitory Concentrations
The following tables summarize the binding affinities (Kd, Ki) and half-maximal inhibitory concentrations (IC50) of various rapamycin analogs for FKBP12, mTORC1, and mTORC2. It is important to note that these values can vary depending on the specific experimental conditions, cell lines, and assay formats used.
First-Generation Rapamycin Analogs (Rapalogs)
These analogs are allosteric inhibitors that primarily target mTORC1.
| Compound | Target | Assay Type | Value (nM) | Reference |
| Rapamycin | FKBP12 | Isothermal Titration Calorimetry (ITC) | 0.24 (Kd) | [3] |
| Rapamycin | FKBP12-FRB (mTOR) | Isothermal Titration Calorimetry (ITC) | 0.10 (Kd) | [3] |
| Rapamycin | mTOR (in HEK293 cells) | Cellular Assay | ~0.1 (IC50) | [4] |
| Everolimus | FKBP12 | Cell-free Assay | 1.6 - 2.4 (IC50) | [4] |
| Temsirolimus | mTOR | Cell-free Assay | 1760 (IC50) | --- |
| Ridaforolimus | mTOR (in HT-1080 cells) | Cellular Assay | 0.2 (IC50) | --- |
| Zotarolimus | FKBP12 | Cell-free Assay | 2.8 (IC50) | --- |
Note: Temsirolimus is a prodrug of rapamycin.
Cellular Proliferation IC50 Values for First-Generation Rapalogs:
| Compound | Cell Line | IC50 (nM) | Reference |
| Rapamycin | Caki-2 (Renal) | 1.8 ± 0.5 | [1] |
| Rapamycin | 786-O (Renal) | 2.5 ± 0.7 | [1] |
| Rapamycin | MCF-7 (Breast) | ~1-10 | [1] |
| Everolimus | Caki-2 (Renal) | 2.2 ± 0.6 | [1] |
| Everolimus | 786-O (Renal) | 3.1 ± 0.9 | [1] |
| Everolimus | MCF-7 (Breast) | ~1-10 | [5] |
| Temsirolimus | Caki-2 (Renal) | 2.9 ± 0.8 | [1] |
| Temsirolimus | 786-O (Renal) | 4.1 ± 1.1 | [1] |
Second-Generation mTOR Inhibitors
These are ATP-competitive inhibitors, many of which dually target mTORC1 and mTORC2.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Dual mTORC1/mTORC2 Inhibitors | ||||
| OSI-027 | mTORC1 | Biochemical Assay | 22 | [6][7][8] |
| mTORC2 | Biochemical Assay | 65 | [6][7][8] | |
| AZD8055 | mTOR | Cell-free Kinase Assay | 0.8 | [6][9] |
| Vistusertib (AZD2014) | mTOR | Cell-free Kinase Assay | 2.8 | [9] |
| INK128 (Sapanisertib) | mTOR | Cell-free Assay | 1 | [10] |
| PP242 | mTORC1 | Biochemical Assay | 8 | [6] |
| mTORC2 | Biochemical Assay | 80 | [6] | |
| Torin 1 | mTOR | In vitro Kinase Assay | 3 | [7] |
| KU-0063794 | mTOR | Cell-free Assay | ~10 | [][4] |
| Dual PI3K/mTOR Inhibitors | ||||
| BEZ235 (Dactolisib) | PI3Kα/γ/δ/β / mTOR | Cell-free Assay | 4 / 5 / 7 / 75 / 6 | [4] |
| GSK2126458 (Omipalisib) | mTORC1 / mTORC2 | Cell-free Assay | 0.18 / 0.3 | [4][10] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the cross-reactivity of rapamycin analogs, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for assessing inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 3. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Novel PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than simply inhibiting their function.[1] A critical step in the development of novel PROTACs is the rigorous confirmation of target engagement, ensuring that the molecule effectively binds to its intended protein of interest (POI) and initiates the degradation cascade. This guide provides an objective comparison of key methodologies for validating PROTAC target engagement, supported by experimental data and detailed protocols.
The PROTAC Mechanism of Action: A Stepwise Process
PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] Verifying each step of this process is crucial for the successful development of effective and specific PROTACs.
Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.
Comparative Overview of Key Target Engagement Assays
The selection of an appropriate assay for confirming PROTAC target engagement depends on the specific scientific question, the stage of drug development, and available resources. A multi-pronged approach using orthogonal methods is highly recommended for robust validation.[4]
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[5] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[5][6] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[5] |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer and a PROTAC to a NanoLuc®-tagged target protein in live cells.[5] | High-throughput, quantitative, and provides real-time binding information in a cellular context.[7] | Requires genetic modification of the target protein. |
| Ternary Complex Formation Assays (e.g., TR-FRET, AlphaLISA) | Proximity-based assays that detect the formation of the POI-PROTAC-E3 ligase complex.[3] | Direct evidence of the key mechanistic step; can be performed in high-throughput formats.[8] | In vitro assays may not fully recapitulate the cellular environment. |
| Ubiquitination Assays | Detects the ubiquitination of the target protein, a direct downstream consequence of ternary complex formation.[9] | Confirms the functional activity of the ternary complex.[10] | Can be technically challenging; may require specific antibodies or reagents.[9] |
| Western Blotting for Protein Degradation | Measures the reduction in the total amount of the target protein following PROTAC treatment.[5] | Simple, widely accessible, and provides direct evidence of protein degradation. | Lower throughput, semi-quantitative. |
| Mass Spectrometry-based Proteomics | Globally quantifies changes in protein abundance in response to PROTAC treatment.[2] | Unbiased, proteome-wide assessment of on-target and off-target degradation.[11] | Requires specialized instrumentation and bioinformatics expertise. |
| Downstream Signaling Analysis | Measures the functional consequences of target protein degradation on cellular signaling pathways.[12] | Provides evidence of the biological impact of target engagement and degradation. | Pathway effects can be complex and indirect. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
Objective: To determine if the PROTAC binds to the target protein in cells by measuring changes in its thermal stability.
-
Cell Treatment: Treat cultured cells with the PROTAC at various concentrations and a vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.[6]
-
Lysis and Separation: Lyse the cells (if not already done) and separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot, ELISA, or mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[2]
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of a PROTAC to its target protein in live cells.
-
Cell Preparation: Use cells engineered to express the target protein fused to a NanoLuc® luciferase.
-
Assay Setup: Add the NanoBRET™ tracer (a fluorescent ligand for the target) and the PROTAC at various concentrations to the cells in a multi-well plate.[4]
-
Incubation: Incubate the plate to allow for compound entry and binding to the target protein.
-
Signal Detection: Add the Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader.[7]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET signal with increasing PROTAC concentration indicates displacement of the tracer and thus, target engagement.[4]
Caption: A general experimental workflow for the evaluation of PROTAC molecules.
Addressing Off-Target Effects
A crucial aspect of PROTAC development is the assessment of off-target effects.[2] These can be categorized as:
-
Degradation-Dependent Off-Targets: The PROTAC induces the degradation of proteins other than the intended target. This can occur if the POI ligand has affinity for other proteins or if the ternary complex recruits unintended "neosubstrates."[14]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself may inhibit the function of other proteins without inducing their degradation.
Mass spectrometry-based global proteomics is the gold standard for unbiasedly identifying off-target protein degradation.[2] By comparing the proteomes of cells treated with the PROTAC versus a control, researchers can identify proteins that are unintentionally degraded. Shorter treatment times are often used to distinguish direct targets from downstream effects.[15]
Conclusion
Confirming target engagement is a cornerstone of PROTAC development. A thorough and multi-faceted approach, combining biophysical, biochemical, and cell-based assays, is essential to validate the mechanism of action and selectivity of novel PROTACs. The methodologies outlined in this guide provide a framework for researchers to generate robust data, enabling the confident progression of promising protein degraders through the drug discovery pipeline.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [promega.sg]
- 8. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. lifesensors.com [lifesensors.com]
- 11. chempro-innovations.com [chempro-innovations.com]
- 12. youtube.com [youtube.com]
- 13. pelagobio.com [pelagobio.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of XL388-C2-amide-PEG9-NH2 Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of specialized research chemicals is a critical component of laboratory operations. This guide provides a detailed, procedural framework for the proper disposal of XL388-C2-amide-PEG9-NH2 hydrochloride, ensuring the safety of personnel and the protection of the environment.
Fundamental Principle: Treat as Hazardous Waste
Due to its complex structure and the presence of a hydrochloride salt which can be acidic and potentially corrosive, this compound must be treated as hazardous chemical waste. Laboratory personnel should handle all waste materials containing this compound as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety professional. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
All handling procedures should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
The cornerstone of proper disposal is ensuring that all waste containing this compound is managed safely from the point of generation to its final disposal by qualified personnel.
1. Waste Identification and Segregation:
-
Classify as Hazardous Waste: Treat all forms of the compound (pure, in solution) and contaminated materials as hazardous waste.
-
Segregate at the Source:
-
Solid Waste: Collect unused or expired pure compounds, as well as contaminated items like gloves, weighing papers, and pipette tips, in a designated, leak-proof container clearly labeled for solid hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix this waste stream with incompatible chemicals, such as strong bases or oxidizing agents.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
2. Container and Labeling Requirements:
-
Use Appropriate Containers: Collect waste in containers that are chemically compatible with the compound (e.g., high-density polyethylene (B3416737) or glass). Ensure containers have secure, leak-proof closures.
-
Label Containers Clearly: As soon as waste is added, the container must be labeled with a hazardous
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
